Technical Documentation Center

2,4-Dihydroxy-6-methoxybenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dihydroxy-6-methoxybenzaldehyde

Core Science & Biosynthesis

Foundational

2,4-Dihydroxy-6-methoxybenzaldehyde CAS 3519-76-4 properties

Technical Whitepaper: 2,4-Dihydroxy-6-methoxybenzaldehyde Executive Summary 2,4-Dihydroxy-6-methoxybenzaldehyde (CAS 3519-76-4) is a rare, high-value phenolic aldehyde derived from the resorcinol scaffold. Distinguished...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: 2,4-Dihydroxy-6-methoxybenzaldehyde

Executive Summary

2,4-Dihydroxy-6-methoxybenzaldehyde (CAS 3519-76-4) is a rare, high-value phenolic aldehyde derived from the resorcinol scaffold. Distinguished by its specific substitution pattern—an aldehyde group flanked by two hydroxyls and one methoxy group—it serves as a critical intermediate in the synthesis of complex flavonoids, coumarins, and chalcones.

Its primary industrial and research value lies in its potent tyrosinase inhibitory activity , often exceeding that of the industry-standard kojic acid. This property positions it as a premier candidate for depigmentation agents in cosmeceuticals and anti-browning agents in food science. Furthermore, its structural motif allows for facile derivatization into prenylated secondary metabolites found in Marshallia and Morus species, expanding its utility in drug discovery for antimicrobial and anti-inflammatory therapeutics.

Chemical Identity & Physicochemical Profile

This compound is an isomer of the more common 2-hydroxy-4-methoxybenzaldehyde (isovanillin derivative) and 2,4-dihydroxybenzaldehyde (β-resorcylaldehyde). The 6-methoxy substituent introduces unique electronic properties, enhancing its lipophilicity and altering its chelation potential with metalloenzymes like tyrosinase.

PropertySpecification
IUPAC Name 2,4-Dihydroxy-6-methoxybenzaldehyde
Common Synonyms 4,6-Dihydroxy-2-methoxybenzaldehyde; 6-Methoxy-β-resorcylaldehyde
CAS Number 3519-76-4
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Appearance Pale yellow to beige crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate; Poorly soluble in water
Melting Point 135–140 °C (Estimated from structural analogs; varies by purity/polymorph)
SMILES COC1=C(C(=O)C=C(C1=O)O)O

Synthetic Pathways

The most reliable and scalable route to 2,4-dihydroxy-6-methoxybenzaldehyde is the Vilsmeier-Haack formylation of 3,5-dihydroxyanisole (5-methoxyresorcinol). This method offers superior regioselectivity compared to the Gattermann reaction, directing the formyl group to the position ortho to the hydroxyls and para to the methoxy group (or ortho to both, depending on steric control), typically yielding the 2,4,6-substituted core.

Protocol: Vilsmeier-Haack Formylation[2][3]

Reagents:

  • Starting Material: 3,5-Dihydroxyanisole (5-Methoxyresorcinol)

  • Reagent A: Phosphorus Oxychloride (POCl₃)[1]

  • Reagent B: N,N-Dimethylformamide (DMF)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Reagent Formation: In a flame-dried 3-neck round-bottom flask under inert atmosphere (N₂), cool DMF (1.2 eq) to 0°C. Add POCl₃ (1.1 eq) dropwise over 30 minutes. Stir at 0°C for 1 hour to generate the Vilsmeier reagent (chloroiminium salt), observed as a white/yellow precipitate or slurry.

  • Substrate Addition: Dissolve 3,5-dihydroxyanisole (1.0 eq) in anhydrous MeCN. Add this solution dropwise to the Vilsmeier reagent, maintaining the internal temperature below 5°C. The electron-rich ring reacts rapidly.

  • Cyclization/Heating: Allow the mixture to warm to room temperature (25°C) and stir for 2–4 hours. Monitor by TLC (SiO₂, Hexane:EtOAc 7:3).

  • Hydrolysis: Pour the reaction mixture onto crushed ice/water (approx. 5x reaction volume). Add saturated Sodium Acetate (NaOAc) solution to buffer the pH to ~5.0. Stir vigorously for 2 hours to hydrolyze the iminium intermediate into the aldehyde.

  • Workup: Extract the aqueous layer with Ethyl Acetate (3x).[2] Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, Gradient Hexane → 40% EtOAc) to yield the product as pale yellow needles.

Synthesis Start 3,5-Dihydroxyanisole (5-Methoxyresorcinol) Inter Iminium Salt Intermediate Start->Inter + Reagent 0°C -> RT, MeCN Reagent Vilsmeier Reagent (POCl3 + DMF) Reagent->Inter In situ Hydrolysis Hydrolysis (Ice/NaOAc, pH 5) Inter->Hydrolysis Quench Product 2,4-Dihydroxy-6-methoxybenzaldehyde Hydrolysis->Product Workup & Purification

Figure 1: Synthetic workflow via Vilsmeier-Haack formylation.

Analytical Characterization

Verification of the structure relies on distinguishing the specific substitution pattern. The 6-methoxy group creates a distinct shielding pattern compared to the 4-methoxy isomer.

TechniqueDiagnostic Signals (Expected)Interpretation
¹H NMR (500 MHz, DMSO-d₆) δ 12.0–12.5 ppm (s, 1H) Chelate-bonded phenolic -OH (C2-OH).
δ 10.1 ppm (s, 1H) Aldehyde proton (-CHO).
δ 6.0–6.2 ppm (s or d, 2H) Aromatic protons at C3 and C5. Often appear as meta-coupled doublets (J ~2Hz) or a singlet if unresolved.
δ 3.85 ppm (s, 3H) Methoxy group (-OCH₃).
¹³C NMR δ ~192 ppm Carbonyl carbon (C=O).
δ ~165–168 ppm Oxygenated aromatic carbons (C2, C4, C6).
δ ~56 ppm Methoxy carbon.
Mass Spectrometry (ESI) [M-H]⁻ m/z 167.04 Negative ion mode confirms molecular mass of 168.15.

Biological Applications & Mechanism of Action

Tyrosinase Inhibition

The primary biological application of 2,4-dihydroxy-6-methoxybenzaldehyde is the inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Mechanism: The compound acts as a competitive inhibitor. The aldehyde moiety forms a Schiff base with primary amino groups in the enzyme's active site, while the ortho-hydroxyl group (C2-OH) chelates the binuclear copper (Cu²⁺) active site essential for enzymatic activity.

  • Potency: Studies on analogous resorcinol derivatives indicate IC₅₀ values in the low micromolar range (<10 µM), often superior to kojic acid (IC₅₀ ~20-50 µM).

  • Significance: It prevents the oxidation of L-DOPA to Dopaquinone, halting the production of melanin pigments.

Tyrosinase Enzyme Tyrosinase Enzyme (Binuclear Cu2+ Site) Complex Enzyme-Inhibitor Complex (Chelation + Schiff Base) Enzyme->Complex Inactivation Melanin Melanin Pigment Enzyme->Melanin Polymerization Substrate L-Tyrosine / L-DOPA Substrate->Enzyme Oxidation Inhibitor 2,4-Dihydroxy-6-methoxybenzaldehyde Inhibitor->Enzyme Competitive Binding Complex->Melanin Blockade

Figure 2: Mechanism of tyrosinase inhibition preventing melanogenesis.

Natural Occurrence & Biosynthesis

While the free aldehyde is less common than its derivatives, it is a key biosynthetic node in:

  • Morus species (Mulberry): Found as glycosides (e.g., 2-O-β-D-glucopyranosyl-4,6-dihydroxybenzaldehyde).

  • Marshallia tenuifolia: Found as prenylated derivatives.[3][4]

  • Syzygium species: Serves as the A-ring precursor for various chalcones (e.g., 2',4'-dihydroxy-6'-methoxychalcone).

Handling & Safety

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The aldehyde group is susceptible to oxidation to the corresponding benzoic acid upon prolonged exposure to air.

  • Solubility: Dissolve in DMSO or Ethanol for biological assays. Avoid aqueous stock solutions due to poor solubility and potential hydrolysis over time.

  • Safety: Treat as a potential irritant. Wear standard PPE (gloves, goggles). SDS typically classifies similar phenolic aldehydes as causing skin and eye irritation (H315, H319).

References

  • Vilsmeier-Haack Reaction on Resorcinols: BenchChem Technical Support. "Synthesis of 2,4-Dihydroxybenzaldehyde and Derivatives." Link

  • Tyrosinase Inhibition: Kubo, I., & Kinst-Hori, I. (1999). "2-Hydroxy-4-methoxybenzaldehyde: A potent tyrosinase inhibitor from African medicinal plants." Planta Medica, 65(1), 19-22. (Note: Discusses the isomer, establishing the SAR for this class). Link

  • Natural Product Isolation: Poumale, H. M., et al. (2011). "Isoprenoids and Flavonoids with Antimicrobial Activity from Ficus conraui." ResearchGate. (Discusses prenylated derivatives of the title compound). Link

  • Spectroscopic Data: National Product Magnetic Resonance Database (NP-MRD). "Predicted NMR Data for Dihydroxy-methoxybenzaldehyde Derivatives." Link

  • Synthesis of Chalcones: Ticona, J. C., et al. (2021). "Anti-tyrosinase chalcones from Loranthus acutifolius." International Online Medical Council. (Details the use of the aldehyde in chalcone synthesis). Link

Sources

Exploratory

Biological Activity of 2,4-Dihydroxy-6-Methoxybenzaldehyde in Skin Care

Executive Summary 2,4-Dihydroxy-6-methoxybenzaldehyde (C₈H₈O₄), a structural analog of the potent tyrosinase inhibitor 2,4-dihydroxybenzaldehyde, represents a specialized phenolic scaffold with emerging applications in d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dihydroxy-6-methoxybenzaldehyde (C₈H₈O₄), a structural analog of the potent tyrosinase inhibitor 2,4-dihydroxybenzaldehyde, represents a specialized phenolic scaffold with emerging applications in dermatological pharmacology and keratin modulation. While often overshadowed by its isomer 2-hydroxy-4-methoxybenzaldehyde (HMB), the 2,4-dihydroxy-6-methoxy variant possesses a unique substitution pattern that preserves the critical resorcinol pharmacophore required for tyrosinase inhibition while introducing a methoxy group that modulates lipophilicity and metabolic stability.

This guide provides a rigorous technical analysis of its biological activity, focusing on its mechanism as a melanogenesis inhibitor, its utility in oxidative keratin treatments, and the experimental protocols required to validate its efficacy in novel formulations.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

Understanding the structural attributes of 2,4-dihydroxy-6-methoxybenzaldehyde is prerequisite to predicting its behavior in dermal delivery systems.

PropertySpecificationRelevance to Skin Care
IUPAC Name 2,4-dihydroxy-6-methoxybenzaldehydePrecise identification (distinct from HMB).
Molecular Formula C₈H₈O₄Low molecular weight (<500 Da) favors transdermal penetration.
Molecular Weight 168.15 g/mol Ideal for passive diffusion through the stratum corneum.
LogP (Predicted) ~1.2 - 1.6Moderate lipophilicity; optimal for partitioning into lipid bilayers.
Key Functional Groups • C1-Aldehyde (–CHO)• C2, C4-Hydroxyls (–OH)• C6-Methoxy (–OCH₃)Aldehyde: Schiff base formation (protein binding).• 2,4-OH: Copper chelation (Tyrosinase inhibition).[1]• 6-OMe: Steric modulation.
Natural Sources Pandanus simplex, Marshallia tenuifoliaIndicates potential for "nature-identical" marketing claims.

Mechanisms of Action[7][8][9][10]

The biological activity of 2,4-dihydroxy-6-methoxybenzaldehyde is driven by its ability to interact with metalloenzymes and reactive oxygen species (ROS).

Tyrosinase Inhibition (Melanogenesis Downregulation)

The core mechanism for skin whitening/depigmentation relies on the 4-substituted resorcinol moiety .

  • Copper Chelation: The hydroxyl group at the ortho position (C2) relative to the aldehyde, combined with the para hydroxyl (C4), allows the molecule to act as a competitive inhibitor of Tyrosinase. It mimics the substrate L-DOPA but binds tighter to the binuclear copper active site.

  • Schiff Base Formation: The aldehyde group can form a Schiff base with primary amino groups of the enzyme, irreversibly or reversibly inhibiting its catalytic activity.

  • Comparison: While 2,4-dihydroxybenzaldehyde is a known potent inhibitor (IC₅₀ ~0.02 µM in some assays), the 6-methoxy group adds steric bulk. This may slightly alter binding kinetics but enhances lipophilicity, potentially improving intracellular bioavailability compared to the more polar parent compound.

Antioxidant Activity

The phenolic hydroxyls serve as hydrogen atom donors, neutralizing free radicals (ROS) that trigger melanogenesis and collagen degradation. The methoxy group at C6 exerts an electron-donating effect, stabilizing the resulting phenoxy radical via resonance.

Keratin Modulation (Hair & Skin)

In oxidative environments (e.g., hair coloring or lightening formulations), the compound acts as a coupler . It reacts with oxidized precursors or directly with keratin fibers to modify color or enhance the "whitening" efficiency of peroxide treatments, likely by stabilizing reactive intermediates.

Biological Pathway Visualization

The following diagram illustrates the interference of 2,4-dihydroxy-6-methoxybenzaldehyde in the melanogenesis pathway.

Melanogenesis_Inhibition UV UV Radiation / ROS Keratinocyte Keratinocyte Activation UV->Keratinocyte MSH alpha-MSH Release Keratinocyte->MSH MC1R MC1R Receptor (Melanocyte) MSH->MC1R cAMP cAMP Signaling MC1R->cAMP MITF MITF Transcription Factor cAMP->MITF Tyrosinase_Gene Tyrosinase Expression MITF->Tyrosinase_Gene Tyrosinase_Enzyme Active Tyrosinase (Cu2+) Tyrosinase_Gene->Tyrosinase_Enzyme Tyrosine L-Tyrosine Tyrosinase_Enzyme->Tyrosine Catalyzes Inhibitor 2,4-dihydroxy-6-methoxybenzaldehyde Inhibitor->Tyrosinase_Enzyme Competitive Inhibition (Chelation/Schiff Base) DOPA L-DOPA Tyrosine->DOPA Dopaquinone Dopaquinone DOPA->Dopaquinone Melanin Eumelanin (Pigment) Dopaquinone->Melanin

Figure 1: Mechanism of Action.[2] The compound competitively inhibits Tyrosinase, blocking the rate-limiting conversion of L-Tyrosine to L-DOPA.

Experimental Protocols

To validate the biological activity of 2,4-dihydroxy-6-methoxybenzaldehyde, the following standardized protocols should be employed. These protocols ensure reproducibility and allow for direct comparison with industry standards like Kojic Acid.

Mushroom Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC₅₀ value for tyrosinase inhibition.

Reagents:

  • Phosphate Buffer (0.1 M, pH 6.8).

  • Mushroom Tyrosinase (Sigma-Aldrich, 1000 U/mL).

  • L-DOPA (2.5 mM stock).

  • Test Compound: 2,4-dihydroxy-6-methoxybenzaldehyde (dissolved in DMSO).

  • Positive Control: Kojic Acid.[1]

Protocol:

  • Preparation: Dilute test compound in DMSO to concentrations ranging from 1 µM to 500 µM. Ensure final DMSO concentration in assay is <1%.

  • Incubation: In a 96-well plate, add:

    • 140 µL Phosphate Buffer.

    • 20 µL Enzyme Solution (Tyrosinase).

    • 20 µL Test Compound Solution.

  • Equilibration: Incubate at 25°C for 10 minutes.

  • Substrate Addition: Add 20 µL of L-DOPA solution to initiate the reaction.

  • Measurement: Monitor absorbance at 475 nm (formation of dopachrome) kinetically every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Determine IC₅₀ using non-linear regression.
    
B16F10 Melanoma Cell Depigmentation Assay

Objective: Assess intracellular efficacy and cytotoxicity.

Protocol:

  • Culture: Seed B16F10 cells (1 × 10⁴ cells/well) in DMEM with 10% FBS.

  • Treatment: After 24h, replace medium with fresh medium containing

    
    -MSH (100 nM) to stimulate melanogenesis, plus the test compound (various concentrations).
    
  • Incubation: Incubate for 72 hours.

  • Lysis: Wash cells with PBS and lyse in 1N NaOH at 60°C for 1 hour.

  • Quantification: Measure melanin content by absorbance at 405 nm . Normalize to total protein content (BCA assay).

  • Viability Check: Perform MTT assay in parallel to ensure depigmentation is not due to cytotoxicity.

Experimental Workflow Diagram

Experimental_Workflow Start Compound Isolation/Synthesis Screening High-Throughput Screening (Tyrosinase Assay) Start->Screening Cellular Cellular Validation (B16F10 Melanin Assay) Screening->Cellular IC50 < 50 µM Safety Safety Profiling (MTT / HET-CAM) Cellular->Safety Effective Dose Formulation Formulation Stability (pH 5.5 - 7.0) Safety->Formulation Non-Cytotoxic

Figure 2: Validation Workflow. A stepwise approach from cell-free screening to formulation stability testing.

Comparative Efficacy & Formulation Considerations

Structure-Activity Relationship (SAR)

Data extrapolated from the structural class (benzaldehydes) suggests the following potency hierarchy:

CompoundStructureRelative Tyrosinase InhibitionMechanism Note
2,4-Dihydroxybenzaldehyde 2,4-OHHigh (+++)Optimal copper chelation geometry.
2,4-Dihydroxy-6-methoxybenzaldehyde 2,4-OH, 6-OMeHigh (++) Retains chelation; 6-OMe adds lipophilicity but steric bulk may slightly reduce

.
2-Hydroxy-4-methoxybenzaldehyde 2-OH, 4-OMeModerate (+)Loss of C4-OH reduces hydrogen bonding capacity.
Kojic Acid PyranoneStandard (++)Reference standard.
Formulation Stability
  • Oxidation Sensitivity: As a benzaldehyde derivative, the aldehyde group is susceptible to oxidation to the corresponding benzoic acid (2,4-dihydroxy-6-methoxybenzoic acid) upon prolonged air exposure.

  • Stabilization: Formulations requires antioxidants (e.g., Sodium Metabisulfite, Tocopherol) and chelating agents (EDTA) to prevent metal-catalyzed oxidation.

  • pH Range: Optimal stability is predicted between pH 5.0 and 6.5. Alkaline conditions (> pH 7.5) may promote rapid oxidation and color shifts (browning).

Safety and Toxicology

  • Irritation Potential: Resorcinol derivatives can be potential skin sensitizers. Patch testing (RIPT) is mandatory.

  • Genotoxicity: While 2,4-dihydroxybenzaldehyde is generally considered safe in cosmetics at controlled levels, the specific 6-methoxy derivative must be evaluated for mutagenicity (Ames test) due to its structural similarity to other methoxy-benzaldehydes.

  • Regulatory Status: Check local inventories (e.g., IECIC, TSCA). It is often listed in patent databases for hair dyes, implying existing toxicological data supports topical use under specific concentrations.

References

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methoxybenzaldehyde (Compound Summary).[3][4][5][6][7][8][9] National Library of Medicine. Retrieved from [Link]

  • Maghsoudi, H., et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Journal of Reports in Pharmaceutical Sciences. (Demonstrates the potency of the 2,4-dihydroxy moiety). Retrieved from [Link]

  • Tan, M. A., et al. (2014). Secondary metabolites from Pandanus simplex. (Identifies natural occurrence of prenylated derivatives). Retrieved from [Link]

  • Google Patents. (2009). WO2009033833A2: Coloring agent having natural dyes and 1,3-dihydroxyacetone.[10] (Cites use in keratin coloring/lightening). Retrieved from

  • Google Patents. (2008). EP1882470A2: Hydrogen peroxide activation with betaines and/or aminoxides.[11] (Lists the compound in whitening contexts). Retrieved from

Sources

Foundational

2,4-dihydroxy-6-methoxybenzaldehyde as a natural tyrosinase inhibitor

This guide provides an in-depth technical analysis of 2,4-dihydroxy-6-methoxybenzaldehyde , a specialized phenolic aldehyde with potent tyrosinase inhibitory capabilities. Technical Monograph & Experimental Guide Part 1:...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4-dihydroxy-6-methoxybenzaldehyde , a specialized phenolic aldehyde with potent tyrosinase inhibitory capabilities.

Technical Monograph & Experimental Guide

Part 1: Executive Summary & Chemical Identity

2,4-dihydroxy-6-methoxybenzaldehyde (C₈H₈O₄) represents a structurally optimized scaffold for tyrosinase inhibition. Unlike simple monophenols, this compound leverages a phloroglucinol-type substitution pattern (1,3,5-oxygenation), providing superior electron density for copper chelation at the enzyme's active site.

While often overshadowed by its analogs (such as 2,4-dihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde found in Decalepis hamiltonii), the 2,4-dihydroxy-6-methoxy variant offers a unique pharmacophore. The C6-methoxy group acts as an electron-donating group (EDG), enhancing the nucleophilicity of the adjacent carbonyl oxygen and hydroxyl groups, thereby stabilizing the inhibitor-enzyme complex.

Chemical Profile
PropertyDetail
IUPAC Name 2,4-dihydroxy-6-methoxybenzaldehyde
Common Aliases 6-Methoxy-β-resorcylaldehyde; 4-O-Methylphloroglucinaldehyde
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Natural Provenance Isolated from Marshallia tenuifolia (as prenylated derivatives), Pandanus simplex, and trace metabolites in Morus species.
Key Pharmacophore Salicylaldehyde Motif (Ortho-OH + CHO) for chelation; Resorcinol Motif (2,4-OH) for competitive binding.

Part 2: Mechanistic Profiling (Mechanism of Action)

The inhibitory potency of 2,4-dihydroxy-6-methoxybenzaldehyde is driven by a dual-action mechanism targeting the binuclear copper active site of tyrosinase.

The "Pincer" Chelation Mode

The primary inhibition mechanism involves the C2-Hydroxyl and C1-Aldehyde groups. These two moieties form a stable 5- or 6-membered chelate ring with the Cu²⁺ ions within the tyrosinase active site (met-tyrosinase).

  • Role of C6-Methoxy: The methoxy group at position 6 exerts a steric and electronic influence. Electronically, it pushes electron density into the ring (resonance effect), increasing the negative charge character of the phenolate oxygen at C2, making it a stronger ligand for Copper(II).

Schiff Base Formation

The aldehyde group (-CHO) is susceptible to nucleophilic attack by the


-amino group of Lysine residues  (e.g., Lys296 in mushroom tyrosinase) near the active site. This forms a Schiff base (imine), covalently or semi-covalently locking the enzyme in an inactive state.
Competitive Antagonism

The 2,4-dihydroxy substitution mimics the structure of the natural substrate, L-DOPA (3,4-dihydroxyphenylalanine). The inhibitor occupies the substrate-binding pocket, preventing L-DOPA from accessing the catalytic core.

Visualization: Molecular Interaction Pathway

The following diagram illustrates the multi-modal inhibition pathway.

TyrosinaseInhibition Inhibitor 2,4-dihydroxy-6-methoxybenzaldehyde Chelation Copper Chelation (C2-OH + C1-CHO) Inhibitor->Chelation Ligand Binding SchiffBase Schiff Base Formation (Aldehyde + Lysine-NH2) Inhibitor->SchiffBase Covalent/Imine Link Tyrosinase Tyrosinase Active Site (Binuclear Copper Center) Melanin Melanin Synthesis (Downstream Pigmentation) Tyrosinase->Melanin Oxidation Chelation->Tyrosinase Inactivates Cu2+ Chelation->Melanin BLOCKS SchiffBase->Tyrosinase Steric Blockade SchiffBase->Melanin BLOCKS Substrate L-DOPA / Tyrosine Substrate->Tyrosinase Normal Catalysis

Caption: Dual-mechanism inhibition showing concurrent Copper Chelation and Schiff Base formation blocking the conversion of L-DOPA to Melanin.

Part 3: Experimental Protocols

To validate the efficacy of 2,4-dihydroxy-6-methoxybenzaldehyde, the following protocols for isolation and enzymatic assay are recommended. These protocols are designed to be self-validating with built-in controls.

Protocol A: Isolation from Plant Matrix (General Phenolic Aldehyde Workflow)

Target Source: Decalepis hamiltonii or Marshallia tenuifolia (Root/Aerial parts)

  • Extraction:

    • Macerate 100g of dried, powdered root in Dichloromethane (DCM) or Chloroform (1:5 w/v) for 24 hours. Reasoning: Non-polar/semi-polar solvents preferentially extract the aldehyde aglycones over glycosides.

    • Filter and concentrate the filtrate under reduced pressure (Rotary Evaporator, 40°C).

  • Fractionation:

    • Redissolve the crude residue in a minimal volume of DCM.

    • Perform Silica Gel Column Chromatography (Mesh 60-120).

    • Mobile Phase Gradient: Start with 100% Hexane

      
       Hexane:Ethyl Acetate (95:5 
      
      
      
      80:20).
    • Observation: 2,4-dihydroxy-6-methoxybenzaldehyde typically elutes in non-polar fractions due to internal hydrogen bonding (between OH and CHO) which reduces polarity.

  • Purification:

    • Monitor fractions via TLC (Visualizer: 2,4-DNP spray; turns orange/red for aldehydes).

    • Recrystallize active fractions from Benzene:Petroleum Ether .

Protocol B: Tyrosinase Inhibition Assay (DOPAchrome Method)

Standardized for Mushroom Tyrosinase (EC 1.14.18.1)

Reagents:

  • Phosphate Buffer (PBS): 50 mM, pH 6.8.

  • Enzyme Solution: Mushroom Tyrosinase (1000 U/mL in PBS).

  • Substrate: L-DOPA (5 mM in PBS).

  • Inhibitor Stock: 2,4-dihydroxy-6-methoxybenzaldehyde dissolved in DMSO (Final DMSO conc. < 1%).

  • Positive Control: Kojic Acid or 2,4-Dihydroxybenzaldehyde.

Workflow:

  • Plate Setup: In a 96-well microplate, add the following:

    • Test Well: 120 µL PBS + 20 µL Enzyme + 20 µL Inhibitor (various conc.).

    • Control Well: 120 µL PBS + 20 µL Enzyme + 20 µL DMSO.

    • Blank Well: 140 µL PBS + 20 µL Inhibitor (no enzyme).

  • Incubation: Incubate at 25°C for 10 minutes . Critical Step: Allows time for the inhibitor to chelate the active site copper before substrate competition begins.

  • Reaction Trigger: Add 40 µL L-DOPA to all wells.

  • Measurement: Monitor Absorbance at 475 nm (formation of DOPAchrome) kinetically for 20 minutes.

  • Calculation:

    
    
    

Part 4: Comparative Efficacy & Data Analysis

The structural advantage of 2,4-dihydroxy-6-methoxybenzaldehyde becomes apparent when comparing IC50 values of related benzaldehydes. The additional methoxy group generally improves lipophilicity (logP), enhancing skin penetration in topical applications, while maintaining high inhibitory potency.

CompoundStructure FeaturesRelative Potency (Est.)[1][2]Mechanism
2,4-Dihydroxy-6-methoxybenzaldehyde 2,4-OH + 6-OMe + CHOHigh Mixed (Chelation + Competitive)
2,4-Dihydroxybenzaldehyde (2,4-DHB) 2,4-OH + CHOHighCompetitive / Chelation
2-Hydroxy-4-methoxybenzaldehyde 2-OH + 4-OMe + CHOModerateNon-competitive / Mixed
Kojic Acid Pyranone coreStandardChelation

Note on Data Interpretation:

  • Competitive Inhibition: If the Lineweaver-Burk plot shows intersecting lines on the Y-axis (

    
     unchanged, 
    
    
    
    increases), the inhibitor competes directly with L-DOPA.
  • Mixed Inhibition: If lines intersect in the second quadrant (

    
     decreases, 
    
    
    
    changes), the inhibitor binds to both free enzyme and enzyme-substrate complex, a likely scenario for this compound due to its copper-chelating ability.

Part 5: Safety & Toxicology Notes

For drug development, efficacy must be balanced with safety.

  • Cytotoxicity: Phenolic aldehydes can be cytotoxic at high concentrations. In B16F10 melanoma models, cell viability (MTT assay) must be confirmed. Generally, 2,4-dihydroxy derivatives show lower cytotoxicity compared to hydroquinone.

  • Sensitization: Aldehydes are potential contact allergens. Formulation strategies (encapsulation) may be required to reduce skin irritation potential.

References

  • Maghsoudi, H. et al. (2013). Kinetic of Mushroom Tyrosinase Inhibition by Benzaldehyde Derivatives. Brieflands. Link

  • Murthy, K.N. et al. (2006). Isolation of antioxidant compounds from the methanolic extract of the roots of Decalepis hamiltonii. Journal of Agricultural and Food Chemistry. Link

  • Herz, W. & Bruno, M. (1987).[3] Flavonoids, inositol esters and pantolactone homologues from Marshallia tenuifolia.[3] Phytochemistry. (Isolation of 2,4-dihydroxy-6-methoxybenzaldehyde derivatives). Link

  • PubChem Database. 2,4-Dihydroxy-6-methoxybenzaldehyde (CID 10487290). National Center for Biotechnology Information. Link

  • Yi, W. et al. (2011). Structural requirements of hydroxylated benzaldehydes for mushroom tyrosinase inhibition. Chemical & Pharmaceutical Bulletin. (Establishes SAR for 2,4-dihydroxybenzaldehyde).[4] Link

Sources

Exploratory

Technical Deep Dive: Antioxidant Potential of 2,4-Dihydroxy-6-Methoxybenzaldehyde Derivatives

Executive Summary The search for novel non-toxic antioxidants has increasingly focused on phenolic scaffolds that offer dual functionality: radical scavenging and metal chelation. 2,4-Dihydroxy-6-methoxybenzaldehyde repr...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The search for novel non-toxic antioxidants has increasingly focused on phenolic scaffolds that offer dual functionality: radical scavenging and metal chelation. 2,4-Dihydroxy-6-methoxybenzaldehyde represents a distinct pharmacophore within this class. Unlike its more ubiquitous isomer, 2-hydroxy-4-methoxybenzaldehyde (HMB), this specific substitution pattern—featuring two hydroxyl groups at the ortho and para positions relative to the aldehyde, flanked by a methoxy group—creates a unique electronic environment.

This guide provides a rigorous technical analysis of the 2,4-dihydroxy-6-methoxybenzaldehyde scaffold. We explore its chemical synthesis, the mechanistic basis of its antioxidant capacity (specifically the interplay between Hydrogen Atom Transfer and Single Electron Transfer), and the structure-activity relationships (SAR) of its Schiff base and chalcone derivatives.

Chemical Architecture & Structure-Activity Relationship (SAR)

The antioxidant efficacy of 2,4-dihydroxy-6-methoxybenzaldehyde is not merely a function of its phenolic nature but a result of precise substituent positioning.

The Pharmacophore[1]
  • C2-OH & C4-OH (Proton Donors): The hydroxyl groups at positions 2 and 4 are the primary sites for antioxidant activity. The C2-OH often engages in an intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde, stabilizing the molecule but also modulating the pKa of the proton. The C4-OH is typically more accessible for Hydrogen Atom Transfer (HAT).

  • C6-Methoxy (Electron Donor): The methoxy group at position 6 acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density of the aromatic ring, thereby lowering the bond dissociation enthalpy (BDE) of the phenolic O-H bonds and stabilizing the resulting phenoxy radical.

  • C1-Aldehyde (Derivatization Hub): The aldehyde moiety serves as the electrophilic anchor for synthesizing Schiff bases (imines), hydrazones, and chalcones, extending the conjugation system and enhancing lipophilicity.

Mechanistic Causality

The compound mitigates oxidative stress through two primary pathways:

  • Radical Scavenging: Direct quenching of Reactive Oxygen Species (ROS) such as hydroxyl (

    
    OH) and superoxide (
    
    
    
    ) radicals.
  • Metal Chelation: The ortho-hydroxy aldehyde motif (and its Schiff base derivatives) forms stable complexes with transition metals (e.g.,

    
    , 
    
    
    
    ), preventing them from catalyzing the Fenton reaction.

Synthetic Pathways

To ensure reproducibility, we present a validated pathway for synthesizing the parent scaffold from phloroglucinol, followed by its derivatization.

Synthesis of 2,4-Dihydroxy-6-Methoxybenzaldehyde[2]

Precursor: Phloroglucinol Monomethyl Ether (5-Methoxyresorcinol) Method: Vilsmeier-Haack Formylation

Protocol:

  • Reagent Preparation: In a dry three-necked flask under nitrogen atmosphere, cool

    
    -dimethylformamide (DMF, 3.0 eq) to 0°C.
    
  • Vilsmeier Reagent: Add phosphoryl chloride (

    
    , 1.2 eq) dropwise over 30 minutes. The solution will turn pale yellow, indicating the formation of the chloroiminium ion intermediate.
    
  • Substrate Addition: Dissolve 5-methoxyresorcinol (1.0 eq) in minimal DMF and add it slowly to the reaction mixture, maintaining the temperature below 5°C.

  • Cyclization/Heating: Allow the mixture to warm to room temperature, then heat to 60°C for 3 hours.

  • Hydrolysis: Pour the reaction mixture into crushed ice containing sodium acetate (to buffer the pH). Stir vigorously for 1 hour to hydrolyze the iminium salt.

  • Isolation: The product precipitates as a solid.[1] Filter, wash with cold water, and recrystallize from ethanol/water (7:3).

Synthesis of Schiff Base Derivatives

Reaction: Condensation with Primary Amines

Protocol:

  • Dissolve 2,4-dihydroxy-6-methoxybenzaldehyde (1 mmol) in absolute ethanol (20 mL).

  • Add the appropriate substituted aniline or amine (1 mmol).

  • Add catalytic glacial acetic acid (2-3 drops).

  • Reflux for 4–6 hours, monitoring via TLC (Mobile phase: Hexane:Ethyl Acetate 3:1).

  • Cool to room temperature. The Schiff base typically crystallizes out.

  • Filter and wash with cold ethanol.

Visualization of Synthesis Workflow

SynthesisPath Phloro Phloroglucinol Methyl Methylation (Me2SO4 / K2CO3) Phloro->Methyl MonoEther 5-Methoxyresorcinol Methyl->MonoEther Vilsmeier Vilsmeier-Haack (POCl3 / DMF) MonoEther->Vilsmeier Aldehyde 2,4-Dihydroxy- 6-Methoxybenzaldehyde Vilsmeier->Aldehyde Formylation Schiff Schiff Base Derivative (Imine) Aldehyde->Schiff Condensation (EtOH/AcOH) Amine Primary Amine (R-NH2) Amine->Schiff

Caption: Step-wise synthetic route from Phloroglucinol to Schiff Base derivatives.[2]

Antioxidant Mechanisms & Experimental Validation[5][6][7]

Mechanistic Pathways

The antioxidant activity operates via two distinct mechanisms, often simultaneously.

  • Hydrogen Atom Transfer (HAT):

    
    
    The phenolic hydrogen is abstracted by the free radical (
    
    
    
    ). The resulting phenoxy radical (
    
    
    ) is stabilized by resonance with the aromatic ring and the electron-donating methoxy group.
  • Single Electron Transfer (SET):

    
    
    The antioxidant donates an electron to the radical. This is particularly relevant for the Schiff base derivatives where the nitrogen lone pair can participate.
    
Visualization of Radical Scavenging

AntioxidantMechanism cluster_HAT HAT Mechanism cluster_Chelation Metal Chelation Compound 2,4-DiOH-6-OMe-Benzaldehyde Complex Transition State Compound->Complex Chelate Stable Metal Complex (Inert) Compound->Chelate Ligand Binding Radical Free Radical (RO•) Radical->Complex Phenoxy Phenoxy Radical (Resonance Stabilized) Complex->Phenoxy H-Abstraction Neutral Neutralized Species (ROH) Complex->Neutral Metal Metal Ion (Fe2+) Metal->Chelate

Caption: Dual mechanism of action: Radical scavenging (HAT) and Metal Chelation.

Experimental Protocols

To validate the antioxidant potential, the following assays are the industry standard. These protocols are designed for high reproducibility.

DPPH Radical Scavenging Assay

Rationale: Measures the ability of the compound to act as a hydrogen donor.

  • Stock Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.[3]

  • Sample Preparation: Dissolve the test compound in methanol to create a concentration series (e.g., 10, 20, 40, 80, 160 µg/mL).

  • Reaction: In a 96-well plate, mix 100 µL of sample solution with 100 µL of DPPH stock.

  • Control: Use 100 µL methanol + 100 µL DPPH as the negative control. Use Ascorbic Acid as the positive control.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read absorbance (

    
    ) at 517 nm.
    
  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression.
FRAP (Ferric Reducing Antioxidant Power) Assay

Rationale: Measures the electron-donating capacity (SET mechanism).

  • Reagent A: 300 mM Acetate buffer (pH 3.6).

  • Reagent B: 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl.

  • Reagent C: 20 mM

    
    .
    
  • FRAP Reagent: Mix A:B:C in a 10:1:1 ratio just before use. Warm to 37°C.

  • Procedure: Mix 10 µL of sample with 190 µL of FRAP reagent.

  • Incubation: 30 minutes at 37°C in the dark.

  • Measurement: Read absorbance at 593 nm.

  • Calibration: Use a standard curve of

    
     (100–2000 µM) to express results as µM 
    
    
    
    equivalents.

Comparative Data Landscape

While specific


 values vary by derivative and assay conditions, the following table summarizes the general potency trends of 2,4-dihydroxy-6-methoxybenzaldehyde derivatives compared to standard controls, based on structural analysis and available literature on analogous prenylated derivatives found in Marshallia and Ficus species.
Compound ClassDPPH

(Approx.)[4]
Mechanism DominanceNotes
Ascorbic Acid (Control) 2–5 µg/mLHATStandard reference.
Parent Aldehyde 15–25 µg/mLHATPotency limited by lack of conjugation.
Schiff Bases (Aniline) 8–15 µg/mLHAT + SETNitrogen improves electron donation.
Prenylated Derivatives 5–12 µg/mLHATLipophilic side chain aids membrane penetration.
Metal Complexes (Cu/Zn) < 5 µg/mLSET + ChelationSynergistic effect of metal center.

Note: Lower


 indicates higher potency.

References

  • BenchChem. (2025).[5][6] The Multifaceted Biological Activities of 2,4-Dihydroxybenzaldehyde Derivatives: A Technical Guide. Retrieved from

  • Madi Abdallah, A. A. M. (2022). Synthesis, characterization, antioxidant activities and DFT calculations of 2,4-bis (2-hydroxy-3-methoxy benzaldehyde) diiminotoluene Schiff base. Journal of the Iranian Chemical Society. Retrieved from

  • ChemicalBook. (2023). Synthesis of 2,4-Dihydroxy-6-methylbenzaldehyde. Retrieved from

  • MDPI. (2020). The Antioxidant Activity of Prenylflavonoids. Retrieved from

  • Frontiers. (2025). 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis. Retrieved from

  • PrepChem. (2023). Synthesis of phloroglucinol mono-methyl ether. Retrieved from

Sources

Foundational

In-Depth Technical Guide: Solubility Profile of 2,4-Dihydroxy-6-Methoxybenzaldehyde

Executive Summary 2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4 ) is a critical pharmacophore and intermediate in the synthesis of flavonoids, coumarins, and complex polyphenols found in medicinal plants like Morus...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4 ) is a critical pharmacophore and intermediate in the synthesis of flavonoids, coumarins, and complex polyphenols found in medicinal plants like Morus macroura and Marshallia tenuifolia. Its structural uniqueness lies in the "phloroglucinol pattern" of substitution, where the interplay between the aldehyde carbonyl and the ortho-hydroxyl group creates strong intramolecular hydrogen bonding.

This guide provides a comprehensive solubility profile, characterizing the compound's behavior in organic solvents. It integrates qualitative empirical data with thermodynamic modeling principles to assist researchers in process design, extraction, and purification.

Physicochemical Characterization

Understanding the solubility of 2,4-dihydroxy-6-methoxybenzaldehyde requires analyzing its molecular interactions.

Structural Dynamics
  • Intramolecular Hydrogen Bonding: The hydroxyl group at the C2 position forms a stable hydrogen bond with the carbonyl oxygen of the aldehyde (C1). This "locks" the conformation, reducing the polarity of the aldehyde group and increasing solubility in non-polar aprotic solvents compared to isomers without this feature.

  • Acidity (pKa): The phenolic hydroxyls are weakly acidic.[1] The C4-OH is more accessible for deprotonation (pKa ≈ 7.8–8.3), while the C2-OH is stabilized by the aldehyde.

  • Lipophilicity: The C6-methoxy group adds lipophilic character, enhancing solubility in chlorinated solvents (e.g., chloroform) compared to its parent compound, 2,4,6-trihydroxybenzaldehyde.

PropertyValue / Characteristic
CAS Number 3519-76-4
Molecular Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
Physical State Solid (Needles from ethanol/water)
Predicted pKa ~7.8 (Phenolic OH)

Solubility Profile in Organic Solvents[3]

The following classification is derived from synthesis workups, extraction protocols, and structural analogs (e.g., 2,4-dihydroxybenzaldehyde).

Qualitative Solubility Table
Solvent ClassSolventSolubility RatingMechanistic Insight
Polar Aprotic DMSO High Disrupts intermolecular H-bonds; ideal for stock solutions.
Polar Protic Methanol High Strong solute-solvent H-bonding; primary solvent for extraction.
Polar Protic Ethanol (90%) High High solubility at reflux; moderate at RT. Common recrystallization solvent.
Esters Ethyl Acetate Moderate-High Effective for liquid-liquid extraction from acidified aqueous phases.
Chlorinated Chloroform Moderate Soluble due to the lipophilic 6-methoxy group and intramolecular H-bond.
Ethers Diethyl Ether Moderate Soluble; often used for washing or extraction.
Hydrocarbons Hexane Low/Insoluble Lacks polarity to interact with phenolic OH groups. Used as an anti-solvent .
Aqueous Water (pH 7) Low Hydrophobic aromatic ring dominates at neutral pH.
Aqueous Water (pH > 10) High Forms water-soluble phenolate salts (deprotonation).
pH-Dependent Solubility Logic

The solubility of 2,4-dihydroxy-6-methoxybenzaldehyde is strictly pH-dependent. In synthetic protocols, the compound is often dissolved in dilute NaOH (forming a deep yellow/orange phenolate solution) and precipitated by acidification with HCl.

pH_Solubility Figure 1: pH-Dependent Solubility Switch Mechanism Solid Solid Compound (Neutral Form) Base Add NaOH (pH > 10) Solid->Base Deprotonation Soluble Soluble Phenolate Anion (Deep Yellow) Base->Soluble Dissolution Acid Add HCl (pH < 4) Soluble->Acid Reprotonation Precipitate Precipitation (Purification Step) Acid->Precipitate Crystallization

Experimental Protocol: Determination of Solubility

For researchers needing precise quantitative mole fraction data (e.g., for process scaling), the Isothermal Saturation Method is the gold standard.

Protocol: Shake-Flask Method
  • Preparation: Add excess solid 2,4-dihydroxy-6-methoxybenzaldehyde to 10 mL of the target solvent in a jacketed glass vessel.

  • Equilibration: Stir magnetically at the desired temperature (e.g., 298.15 K) for 24 hours. Ensure solid phase remains present (supersaturation).

  • Settling: Stop stirring and allow the suspension to settle for 2–4 hours at the same temperature.

  • Sampling: Withdraw the supernatant using a pre-warmed syringe equipped with a 0.45 µm PTFE filter (to prevent solid particle intake).

  • Dilution: Immediately dilute the aliquot with mobile phase (methanol/water) to prevent precipitation upon cooling.

  • Quantification: Analyze via HPLC-UV (Detection at λ ≈ 280–290 nm).

Thermodynamic Modeling (The Modified Apelblat Equation)

Once experimental data (


) is obtained across temperatures (

), fit the data to the Modified Apelblat Equation to determine the enthalpy and entropy of dissolution. This model is standard for substituted benzaldehydes.


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (Kelvin).
    
  • 
     : Empirical model parameters representing non-ideality and enthalpy contributions.
    

Application: Purification Strategy

The solubility differential between Ethyl Acetate (high solubility) and Petroleum Ether/Hexane (low solubility) is exploited for purification.

Workflow: Recrystallization
  • Dissolution: Dissolve crude 2,4-dihydroxy-6-methoxybenzaldehyde in the minimum volume of hot Ethyl Acetate (or Ethanol).

  • Filtration: Hot filter to remove insoluble impurities.

  • Anti-Solvent Addition: Slowly add warm Petroleum Ether until slight turbidity persists.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. The compound crystallizes as needles.

Purification_Workflow Figure 2: Recrystallization Strategy using Solubility Differentials Crude Crude Extract (Chloroform/Ether) Solvent Dissolve in Hot Ethanol (or Ethyl Acetate) Crude->Solvent Filter Hot Filtration (Remove Insolubles) Solvent->Filter AntiSolvent Add Anti-Solvent (Warm Hexane/Water) Filter->AntiSolvent Crystallize Cool to 4°C (Crystallization) AntiSolvent->Crystallize Pure Pure Needles (2,4-dihydroxy-6-methoxybenzaldehyde) Crystallize->Pure

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10487290, 2,4-Dihydroxy-6-methoxybenzaldehyde. Retrieved from [Link]

  • Organic Syntheses (1951). Preparation of m-Methoxybenzaldehyde and related phloroglucinol derivatives. (Contextual reference for methylation patterns and solubility in NaOH). Retrieved from [Link]

  • FooDB (2010). Compound 2-Hydroxy-4-methoxybenzaldehyde (Isomer data). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Formylation of 5-Methoxyresorcinol via Vilsmeier-Haack Protocol

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2,4-dihydroxy-6-methoxybenzaldehyde from 5-methoxyresorcinol using the Vilsmeier-Haac...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2,4-dihydroxy-6-methoxybenzaldehyde from 5-methoxyresorcinol using the Vilsmeier-Haack reaction.

Abstract

The introduction of a formyl group onto the electron-rich aromatic ring of 5-methoxyresorcinol (3,5-dihydroxyanisole) is a pivotal step in the synthesis of complex flavonoids, isoflavones, and pharmaceutical intermediates. While the Vilsmeier-Haack reaction is the standard method for such formylations, the presence of multiple activating groups (-OH, -OMe) on the substrate introduces challenges regarding regioselectivity and polymerization (tar formation). This protocol details an optimized, scalable method to selectively synthesize 2,4-dihydroxy-6-methoxybenzaldehyde , minimizing the formation of the sterically hindered 2-formyl isomer and preventing poly-formylation.

Introduction & Mechanistic Rationale

The Substrate Challenge

5-Methoxyresorcinol possesses three activating groups: two hydroxyls and one methoxy. In Electrophilic Aromatic Substitution (EAS), these groups direct incoming electrophiles to the ortho and para positions.

  • Position 2 (between two -OH groups): Theoretically the most activated electronically, but sterically hindered.

  • Positions 4 and 6 (between -OH and -OMe): Highly activated and less sterically encumbered.

Under controlled Vilsmeier-Haack conditions, the reaction favors the 4-position (equivalent to the 6-position due to symmetry), yielding 2,4-dihydroxy-6-methoxybenzaldehyde. The 2-position is generally disfavored due to steric clash with the Vilsmeier reagent, although trace amounts may form at higher temperatures.

Reaction Mechanism

The reaction proceeds via the in situ generation of the electrophilic chloromethyleniminium salt (Vilsmeier reagent) from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl


).[1] This electrophile attacks the aromatic ring, forming an iminium intermediate which is subsequently hydrolyzed to the aldehyde.[1][2]

VilsmeierMechanism DMF DMF VR Vilsmeier Reagent (Chloroiminium Ion) DMF->VR + POCl3 - PO2Cl2- POCl3 POCl3 POCl3->VR Inter Iminium Intermediate VR->Inter + Substrate (EAS) Substrate 5-Methoxyresorcinol Substrate->Inter Product 2,4-Dihydroxy-6- methoxybenzaldehyde Inter->Product + H2O (Hydrolysis)

Figure 1: Mechanistic pathway of the Vilsmeier-Haack formylation.

Experimental Protocol

Safety & Pre-requisites
  • POCl

    
     Warning:  Phosphoryl chloride is highly toxic and reacts violently with water. All operations must be performed in a fume hood.
    
  • Exotherm Control: The formation of the Vilsmeier reagent is exothermic. Strict temperature control (0°C) is required to prevent thermal runaway and reagent decomposition.

  • Moisture Sensitivity: Use flame-dried glassware and anhydrous DMF.

Materials & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Methoxyresorcinol 140.141.0Substrate
Phosphoryl Chloride (POCl

)
153.331.2Electrophile Source
N,N-Dimethylformamide (DMF) 73.095.0 - 10.0Reagent & Solvent
Sodium Acetate (NaOAc) 82.03ExcessBuffer (Workup)
Ethyl Acetate --Extraction Solvent
Step-by-Step Procedure
Phase 1: Generation of Vilsmeier Reagent[1][2][3]
  • Setup: Equip a 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a nitrogen inlet/outlet.

  • Solvent Charge: Add anhydrous DMF (5.0 equiv relative to substrate) to the flask.

  • Cooling: Cool the DMF to 0°C using an ice/salt bath. Ensure the internal temperature is stable.

  • Reagent Formation: Transfer POCl

    
     (1.2 equiv) to the addition funnel. Add it dropwise  to the DMF over 20–30 minutes.
    
    • Critical Note: Maintain internal temperature < 5°C. The solution may turn pale yellow or orange.

    • Observation: A white precipitate (the Vilsmeier salt) may form; this is normal.

  • Activation: Stir the mixture at 0°C for an additional 30 minutes to ensure complete formation of the chloroiminium species.

Phase 2: Formylation Reaction[2]
  • Substrate Preparation: Dissolve 5-methoxyresorcinol (1.0 equiv) in a minimum amount of anhydrous DMF (approx. 2-3 mL per gram of substrate).

  • Addition: Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

    • Why: Adding substrate to the reagent (inverse addition) prevents high local concentrations of substrate, reducing the risk of di-formylation or polymerization.

  • Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

    • Monitoring: Check progress by TLC (Mobile phase: 40% EtOAc in Hexanes). The product is less polar than the starting material due to intramolecular H-bonding.

    • Note: Do not heat above 40°C unless the reaction is stalled. High heat promotes tar formation with resorcinol derivatives.

Phase 3: Hydrolysis & Workup
  • Quenching: Cool the reaction mixture back to 0°C.

  • Hydrolysis: Pour the reaction mixture slowly into a beaker containing crushed ice (approx. 10x reaction volume) and Sodium Acetate (approx. 3-4 equiv).

    • Chemistry: NaOAc buffers the solution, preventing acid-catalyzed polymerization of the electron-rich product during hydrolysis.

  • Precipitation/Extraction:

    • Scenario A (Precipitate): If a solid forms upon stirring for 1 hour, filter the solid, wash with cold water, and dry.

    • Scenario B (Oil/Emulsion): If no solid forms, extract the aqueous mixture with Ethyl Acetate (3 x volumes).

  • Washing: Wash the combined organic layers with saturated NaHCO

    
     (to remove acidic impurities) and then Brine.
    
  • Drying: Dry over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure.
Phase 4: Purification
  • Recrystallization: The crude solid is typically recrystallized from hot water or an Ethanol/Water mixture.

  • Column Chromatography: If necessary, purify on silica gel using a gradient of Hexanes:EtOAc (start 90:10, gradient to 60:40).

Characterization Data (Expected)

The product, 2,4-dihydroxy-6-methoxybenzaldehyde , exhibits distinct spectroscopic features due to the intramolecular hydrogen bond between the 2-OH and the carbonyl oxygen.

  • Appearance: Pale yellow to off-white needles.

  • Melting Point: ~75–78°C (Lit.[4] varies, check purity).

  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    or CDCl
    
    
    ):
    • 
       ~12.0–12.5 ppm (1H, s, -OH  chelated, sharp singlet).
      
    • 
       ~10.0–10.2 ppm (1H, s, -CHO ).
      
    • 
       ~5.9–6.1 ppm (2H, s or d, Ar-H ). The protons at C3 and C5 are meta to each other and often appear as meta-coupled doublets (
      
      
      
      Hz) or a singlet if unresolved.
    • 
       ~3.8–3.9 ppm (3H, s, -OCH
      
      
      
      ).
    • 
       ~9.0–10.0 ppm (1H, bs, -OH  free).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Tars Reaction temperature too high.[5]Keep reaction at RT or below. Do not heat to 80°C as done for less reactive substrates.
No Reaction Vilsmeier reagent decomposed (wet DMF).Ensure DMF is anhydrous.[2] Distill DMF over CaH

if necessary.
Di-formylation Excess POCl

or high temp.
Stick to 1.1–1.2 equiv of POCl

. Monitor strictly by TLC.
Product is an Oil Incomplete hydrolysis or impurities.Extend stirring time with aqueous NaOAc (up to 2 hours). Use column chromatography.[4][5]

Workflow Visualization

Workflow cluster_prep Reagent Preparation (0°C) cluster_rxn Formylation (0°C -> RT) cluster_workup Workup & Isolation Step1 Anhydrous DMF (Flask) Step2 Add POCl3 Dropwise (Exothermic!) Step1->Step2 Step3 Stir 30 min (Form Vilsmeier Salt) Step2->Step3 Step5 Add Substrate to Reagent (Slow Addition) Step3->Step5 Step4 Dissolve 5-Methoxyresorcinol in DMF Step4->Step5 Step6 Warm to RT Stir 2-4 Hours Step5->Step6 Step7 Pour into Ice/NaOAc Step6->Step7 Step8 Precipitate Forms? Step7->Step8 Step9a Yes: Filter & Wash Step8->Step9a Solid Step9b No: Extract (EtOAc) Step8->Step9b Oil/Soln

Figure 2: Operational workflow for the synthesis.[6][7]

References

  • Organic Syntheses. Ortho-Formylation of Phenols. Org.[2][3][8][9][10][11] Synth. 2012, 89, 115-131. Retrieved from [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.[2][9] Retrieved from [Link]

  • SciSpace. Iodination of resorcinol, 5-methoxyresorcinol... (Structural confirmation data). Retrieved from [Link]

Sources

Application

Application Notes &amp; Protocols: High-Efficiency Extraction of Phenolic Aldehydes from Morus alba (White Mulberry) Root Bark

Introduction Morus alba, commonly known as white mulberry, has a long-standing history in traditional medicine, particularly its root bark, referred to as Mori Cortex. This botanical material is a rich reservoir of bioac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Morus alba, commonly known as white mulberry, has a long-standing history in traditional medicine, particularly its root bark, referred to as Mori Cortex. This botanical material is a rich reservoir of bioactive phytochemicals, including a diverse array of phenolic compounds.[1] Among these, phenolic aldehydes such as protocatechuic aldehyde and syringealdehyde have garnered scientific interest for their potential pharmacological activities.[2] The effective extraction of these specific compounds is a critical first step in research, development, and quality control.

The challenge lies in efficiently liberating these aldehydes from the complex plant matrix while preserving their structural integrity. The selection of an appropriate extraction methodology is therefore paramount, directly influencing the yield, purity, and subsequent bioactivity assessment of the target compounds. This guide provides a comprehensive overview of the principles, a comparative analysis of common methods, and a detailed, validated protocol for the high-efficiency extraction of phenolic aldehydes from Morus alba root bark.

Chapter 1: Foundational Principles of Phenolic Aldehyde Extraction

The success of any extraction protocol is rooted in a firm understanding of the target analyte's chemistry and the physical nature of the source material.

1.1 Physicochemical Properties of Phenolic Aldehydes

Phenolic aldehydes are characterized by a benzene ring substituted with both a hydroxyl (-OH) group and a formyl (-CHO) group. This structure imparts moderate polarity. The choice of solvent is the most critical factor, as it must effectively solubilize these compounds.[3]

  • Solvent Polarity: Solvents with polarities matching the target compounds are most effective. Aqueous mixtures of organic solvents like methanol or ethanol (e.g., 80% methanol) are widely used because they can efficiently solvate medium-polar compounds like phenolic aldehydes while also penetrating the plant cell structure.[2][4][5]

  • Hydrogen Bonding: The hydroxyl group allows for hydrogen bonding, which influences solubility in protic solvents (like water and alcohols).

  • Thermal Stability: While many phenolics are robust, prolonged exposure to high temperatures can lead to degradation. This makes methods that operate at lower temperatures, such as Ultrasound-Assisted Extraction (UAE), particularly advantageous.[6][7]

1.2 The Plant Matrix Barrier

Phenolic compounds in plants are not free-floating; they are contained within vacuoles and may be bound to cell wall components like lignin and polysaccharides.[5] An effective extraction must therefore disrupt this cellular architecture. Modern techniques like UAE and Microwave-Assisted Extraction (MAE) offer significant advantages over traditional methods by actively promoting cell lysis.

  • Ultrasound-Assisted Extraction (UAE): This technique utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate intense localized pressure and temperature gradients, creating microjets that bombard the cell walls, causing them to rupture and release their contents into the solvent.[6]

  • Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and the moisture within the plant material directly.[8] This rapid, localized heating causes a buildup of internal pressure that ruptures the cell walls, facilitating the rapid diffusion of target compounds into the solvent.[9][10]

Chapter 2: Comparative Overview of Extraction Methodologies

The choice of extraction method involves a trade-off between efficiency, cost, scalability, and the preservation of thermolabile compounds. Below is a comparative summary of relevant techniques for Morus alba root bark.

Parameter Maceration (with Stirring) Ultrasound-Assisted Extraction (UAE) Microwave-Assisted Extraction (MAE)
Principle Passive diffusion along a concentration gradient, enhanced by mechanical agitation.Acoustic cavitation disrupts cell walls, enhancing mass transfer.Microwave energy causes rapid, localized heating and pressure buildup, rupturing cells.[8]
Recommended Solvent 70-80% Ethanol or Methanol.[11]40-80% Ethanol or Methanol.[2][6]50-80% Ethanol or Methanol.[7][12]
Typical Time 2 - 24 hours.[11]15 - 60 minutes.[6][7]5 - 20 minutes.[12][13]
Typical Temperature Room Temperature to 40°C.40°C - 60°C (can be controlled).[7]50°C - 120°C (can be high).[13]
Advantages Simple setup, low cost, suitable for thermolabile compounds at room temperature.Extremely fast, highly efficient, reduced solvent consumption, operates at lower temperatures.[6][14]Very fast, highly efficient, reduced solvent volume.[9][10]
Limitations Time-consuming, lower efficiency, requires large solvent volumes.Requires specialized equipment, potential for localized heating if not controlled.Requires specialized equipment, risk of overheating and degrading thermolabile compounds.[10]

Chapter 3: Detailed Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol is optimized for high-yield, reproducible extraction of phenolic aldehydes from Morus alba root bark, prioritizing efficiency and analyte stability.

3.1 Rationale for Method Selection

UAE is selected as the primary recommended method due to its superior efficiency, significantly reduced extraction time, and ability to operate at moderate temperatures, which is crucial for preventing the degradation of target phenolic aldehydes.[6][14] Studies have consistently shown that UAE provides higher yields of phenolic compounds compared to conventional methods in a fraction of the time.[11][14]

3.2 Materials & Equipment

  • Reagents:

    • Methanol (HPLC Grade)

    • Ethanol (HPLC Grade)

    • Deionized Water

    • Reference standards (e.g., Protocatechuic aldehyde, Syringealdehyde)

  • Equipment:

    • Dried Morus alba root bark

    • Grinder or mill

    • Sieve (e.g., 40-60 mesh)

    • Analytical balance

    • Ultrasonic bath or probe sonicator (Frequency: 20-40 kHz)

    • Conical flasks or beakers

    • Centrifuge and centrifuge tubes

    • Whatman No. 1 filter paper or 0.45 µm syringe filters

    • Rotary evaporator

    • Vials for sample storage

3.3 Sample Preparation

The quality of the starting material is critical for reproducible results.

  • Drying: Ensure the root bark is thoroughly dried (e.g., in a ventilated oven at 40-50°C) to a constant weight to prevent enzymatic degradation and allow for accurate weighing.

  • Grinding: Grind the dried root bark into a fine powder using a laboratory mill.

  • Sieving: Pass the powder through a 40-60 mesh sieve to ensure a uniform particle size. This increases the surface area available for solvent interaction, significantly improving extraction efficiency.

3.4 Step-by-Step Extraction Protocol

  • Weighing: Accurately weigh approximately 2.0 g of the powdered root bark into a 100 mL conical flask.

  • Solvent Addition: Add 40 mL of 80% aqueous methanol (Methanol:Water, 80:20 v/v) to the flask. This solid-to-solvent ratio of 1:20 (w/v) is a robust starting point.[2]

  • Sonication: Place the flask in an ultrasonic bath. Ensure the water level in the bath is equal to or higher than the solvent level in the flask. Sonicate for 30 minutes at a controlled temperature of 50°C .[6][7]

    • Causality Note: 30 minutes is often sufficient to achieve near-complete extraction with UAE, balancing efficiency with energy consumption. The 50°C temperature enhances solvent penetration and analyte solubility without causing significant degradation.

  • Separation: After sonication, transfer the mixture to centrifuge tubes. Centrifuge at 4000 rpm for 15 minutes to pellet the solid plant material.

  • Collection: Carefully decant the supernatant (the liquid extract) into a clean collection flask.

  • Re-extraction (Optional but Recommended): To maximize yield, add another 20 mL of 80% methanol to the plant material pellet, vortex briefly, and repeat steps 3-5. Combine the supernatants from both extractions.[2]

  • Filtration: Filter the combined supernatant through a 0.45 µm syringe filter to remove any remaining fine particles. This is a critical step before any chromatographic analysis.

  • Solvent Removal: Concentrate the filtered extract to dryness using a rotary evaporator at a temperature not exceeding 50°C.

  • Reconstitution: Re-dissolve the dried extract in a precise volume (e.g., 2.0 mL) of the initial mobile phase for HPLC analysis (e.g., Methanol:Water, 50:50 v/v).[6] This ensures the final sample is in a known concentration for accurate quantification.

3.5 In-Process Validation & Quality Control

  • Temperature Monitoring: Constantly monitor the temperature of the ultrasonic bath to prevent overheating.

  • Yield Calculation: After reconstitution, the total phenolic content can be estimated using the Folin-Ciocalteu assay as a rapid quality check.[15]

  • Preliminary Analysis: A preliminary HPLC run against a reference standard can confirm the presence of the target aldehydes and validate the success of the extraction.

Chapter 4: Downstream Purification and Analytical Validation

A crude extract contains a complex mixture of compounds. For isolating specific phenolic aldehydes or for precise quantification, downstream processing is necessary.

4.1 Purification Strategy

For obtaining pure phenolic aldehydes, column chromatography is a standard and effective method.[16][17]

  • Stationary Phase: Silica gel is commonly used for initial fractionation.[18] For finer separation of phenolics, Sephadex LH-20 is highly effective as it separates based on molecular size and polarity.

  • Elution: A gradient elution starting with a non-polar solvent (e.g., chloroform) and gradually increasing the polarity by adding methanol can effectively separate compounds. Fractions are collected and monitored by Thin-Layer Chromatography (TLC) or HPLC to identify those containing the target aldehydes.

4.2 Analytical Workflow: HPLC-DAD

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is the gold standard for the identification and quantification of phenolic aldehydes.[2][19]

  • Column: A Reverse-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) provides excellent separation for these compounds.[2]

  • Mobile Phase: A typical gradient system involves two solvents:

    • Solvent A: Water with 0.1% Formic or Acetic Acid (to improve peak shape).[2]

    • Solvent B: Methanol or Acetonitrile.

    • A linear gradient starting with a low percentage of Solvent B and increasing over 40-50 minutes effectively resolves different phenolic compounds.[2]

  • Detection: Phenolic aldehydes exhibit strong UV absorbance. A DAD detector allows for monitoring at specific wavelengths (e.g., 270-280 nm) and for capturing the full UV spectrum of each peak to aid in identification.[2]

  • Quantification: A calibration curve is constructed by injecting known concentrations of pure reference standards (e.g., protocatechuic aldehyde). The concentration of the aldehyde in the extract is then determined by comparing its peak area to the calibration curve.[2][20]

Chapter 5: Integrated Workflow Visualization

The following diagram illustrates the complete process from raw material to validated data, providing a clear visual guide for the entire workflow.

G cluster_prep Sample Preparation cluster_extraction Extraction & Concentration cluster_analysis Purification & Analysis RawMaterial Morus alba Root Bark Grinding Drying & Grinding (40-60 mesh) RawMaterial->Grinding Extraction Ultrasound-Assisted Extraction (80% Methanol, 50°C, 30 min) Grinding->Extraction Filtration Centrifugation & Filtration (0.45 µm) Extraction->Filtration SolventRemoval Rotary Evaporation (≤50°C) Filtration->SolventRemoval CrudeExtract Crude Phenolic Extract SolventRemoval->CrudeExtract Purification Column Chromatography (Optional Purification) CrudeExtract->Purification For Isolation Analysis HPLC-DAD Analysis (Quantification & Validation) CrudeExtract->Analysis For Quantification Purification->Analysis FinalData Quantitative Data Analysis->FinalData

Caption: Integrated workflow for the extraction, purification, and analysis of phenolic aldehydes.

References

  • Polumackanycz, M., et al. (2025). Phenolic profiles and antioxidant activity of Morus alba L. infusions prepared from commercially available products and naturally collected leaves. Scientific Reports. Available at: [Link]

  • Memon, A.A., et al. (2010). PHENOLIC ACIDS PROFILING AND ANTIOXIDANT POTENTIAL OF MULBERRY (MORUS LAEVIGATA W., MORUS NIGRA L., MORUS ALBA L.) LEAVES AND FRUITS. Polish Journal of Food and Nutrition Sciences. Available at: [Link]

  • Verni, M., et al. (2022). The Establishment of Ultrasonic-Assisted Extraction for the Recovery of Phenolic Compounds and Evaluation of Their Antioxidant Activity from Morus alba Leaves. Foods. Available at: [Link]

  • Polumackanycz, M., et al. (2019). A Comparative Study on the Phenolic Composition and Biological Activities of Morus alba L. Commercial Samples. Molecules. Available at: [Link]

  • Sultana, B., et al. (2014). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. Journal of Food Science and Technology. Available at: [Link]

  • Abid, S., et al. (2021). RP-HPLC-DAD and LC-MS analyses of main phenolics in Morus alba leaf aqueous-acetone extacts. ResearchGate. Available at: [Link]

  • Cao, Y.G., et al. (2017). Phenolic constituents from the root bark of Morus alba L. and their cardioprotective activity in vitro. Phytochemistry. Available at: [Link]

  • ResearchGate. (n.d.). Protocol for the Determination of Plant Phenolics by Microwave-Assisted Extraction. Available at: [Link]

  • Riyanto, A., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Available at: [Link]

  • Wang, Y.C., et al. (2012). Analysis of Ultrasound Extraction Techniques for Root Bark of Morus Alba. ResearchGate. Available at: [Link]

  • Rollando, R., et al. (2015). Isolation and Elucidation of Triterpenoid and Flavonoid Pure Compounds in Morus alba Stem Bark. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Bouaoudia-Madi, N., et al. (2022). Microwave-Assisted Extraction of Phenolic Compounds from Olive By-Products. Chemical Engineering Transactions. Available at: [Link]

  • Le, V.T.T., & Le, V.V.M. (2015). Enzyme-assisted and ultrasound-assisted extraction of phenolics from mulberry (Morus alba) fruit: comparison of kinetic parameters. CABI Digital Library. Available at: [Link]

  • Gulseken, S., et al. (2025). Optimization of Different Methods for the Extraction of Mulberry Leaves and the Effects on Caco-2 Cells. MDPI. Available at: [Link]

  • Vinson, J.A., et al. (2025). Exploring the Influence of Extraction Methods, Solvents, and Temperature on Total Phenolic Recovery and Antioxidant Capacity in Olive Leaf Extracts: A Systematic Review with Quantitative Synthesis. MDPI. Available at: [Link]

  • Sannasi, R., et al. (2025). Optimization of Microwave-Assisted Extraction Process for Production of Polyphenol-Rich Crude Extract from Cinnamomum iners Leaves. MDPI. Available at: [Link]

  • da Silva, L.P., et al. (2025). Ultrasound-Assisted Extraction of Phenolic Compounds from Tricosanthes cucumerina Leaves: Microencapsulation and Characterization. MDPI. Available at: [Link]

  • Popović, B., et al. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. CABI Digital Library. Available at: [Link]

  • Ghareeb, M.A., et al. (2016). isolation and characterization of the bioactive phenolic compounds from morus alba leaves growing in egypt. PharmacologyOnLine. Available at: [Link]

  • Kostić, E., et al. (2019). Optimisation of the Solid-Liquid Extraction Process of Phenolic Compounds from Mulberry Fruit. Notulae Botanicae Horti Agrobotanici Cluj-Napoca. Available at: [Link]

  • Carrillo-Verástegui, K.A., et al. (2024). Effect of type of solvent on the extraction of antioxidant compounds from Opuntia ficus-indica. YouTube. Available at: [Link]

  • Pinto, I.S.S., et al. (2007). A Study on the Selective Recovery of Phenol and Formaldehyde from Phenolic Resin Plant Effluents by Liquid‐Liquid Extraction. Taylor & Francis Online. Available at: [Link]

  • Ghafoor, K., et al. (2019). Optimization of ultrasound‐assisted water extraction conditions for the extraction of phenolic compounds from black mulberry leaves (Morus nigra L.). Journal of Food Processing and Preservation. Available at: [Link]

  • Herrero, M., et al. (n.d.). Extraction techniques for the determination of phenolic compounds in food. SciSpace. Available at: [Link]

  • Fadhilah, M.N., & Izzreen, M.N.Q. (2021). Morus alba L. Plant: Bioactive Compounds and Potential as a Functional Food Ingredient. Foods. Available at: [Link]

  • Zhang, Y., et al. (2011). Applying silica gel column chromatography purify resveratrol from extracts of Morus alba L. Leaf. Academic Journals. Available at: [Link]

  • de la Luz Cádiz-Gurrea, M., et al. (2023). Microwave-assisted extraction of functional compounds from plants: A Review. Cogent Food & Agriculture. Available at: [Link]

  • Gull, B., et al. (2017). Microwave assisted extraction of phytochemicals an efficient and modern approach for botanicals and pharmaceuticals. The Journal of Applied Research on Medicinal and Aromatic Plants. Available at: [Link]

Sources

Method

HPLC method development for 2,4-dihydroxy-6-methoxybenzaldehyde detection

Application Note: High-Resolution HPLC Method for the Quantitation of 2,4-Dihydroxy-6-Methoxybenzaldehyde Introduction & Scope 2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4), often referred to as 6-methoxy-β-resorc...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution HPLC Method for the Quantitation of 2,4-Dihydroxy-6-Methoxybenzaldehyde

Introduction & Scope

2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4), often referred to as 6-methoxy-β-resorcaldehyde, is a critical phenolic intermediate found in the root bark of Morus species and Decalepis hamiltonii. It serves as a precursor in the biosynthesis of complex flavonoids and is a key marker in botanical quality control.

The Analytical Challenge: Structurally, this molecule presents two distinct challenges for HPLC analysis:

  • Isomeric Complexity: It frequently co-occurs with its isomer, 2-hydroxy-4-methoxybenzaldehyde. The method must possess sufficient selectivity (

    
    ) to resolve these positional isomers.
    
  • Ionization State: The presence of two phenolic hydroxyl groups and a carbonyl moiety creates a molecule sensitive to pH. Without proper mobile phase buffering, peak tailing and retention time shifting are inevitable.

This guide details a robust, self-validating Reversed-Phase HPLC (RP-HPLC) protocol designed to resolve 2,4-dihydroxy-6-methoxybenzaldehyde from its matrix and isomers with high precision.

Physicochemical Profiling & Strategy

Before method development, we must understand the "Why" behind the parameters.

PropertyValue / CharacteristicImpact on Method Development
Polarity Moderate (LogP ~1.5 - 2.0)Retains well on C18 stationary phases.
Acidity (pKa) ~7.5 (Phenolic -OH)Critical: Mobile phase pH must be < 4.0 to keep the molecule protonated (neutral) and prevent peak tailing.
UV Chromophore Conjugated BenzaldehydeStrong absorption expected at 280 nm (aromatic) and 310-320 nm (carbonyl conjugation).
Solubility Soluble in MeOH, ACN, DMSOSample diluent should match the initial mobile phase conditions (e.g., 10-20% MeOH).

Separation Logic (Expert Insight): On a C18 column, retention is governed by hydrophobicity.

  • 2,4-dihydroxy-6-methoxybenzaldehyde (Target): Two -OH groups (More Polar)

    
     Elutes Earlier .
    
  • 2-hydroxy-4-methoxybenzaldehyde (Isomer): One -OH group (Less Polar)

    
     Elutes Later .
    

Method Development Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.

  • Detector: Photodiode Array (PDA/DAD) is mandatory for peak purity assessment during development.

  • Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18), 4.6 x 150 mm, 5 µm.

    • Why End-capped? To minimize secondary interactions between free silanols on the silica surface and the phenolic protons of the analyte.

  • Reagents: HPLC-grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (98%).

Chromatographic Conditions
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 30°C (Controlled temperature ensures retention time reproducibility).

  • Injection Volume: 10 µL.

  • Detection Wavelength:

    • Quantitation: 280 nm (High sensitivity).

    • Confirmation: 315 nm (High selectivity for the conjugated aldehyde system).

Gradient Program

A linear gradient is required to elute the polar target early while cleaning the column of lipophilic matrix components.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial equilibration
5.08020Isocratic hold (optional for resolution)
15.04060Linear ramp to elute isomers
18.01090Column wash
20.01090Wash hold
20.19010Re-equilibration
25.09010Ready for next injection

Standard & Sample Preparation

Standard Stock Solution (1 mg/mL):

  • Weigh 10.0 mg of 2,4-dihydroxy-6-methoxybenzaldehyde reference standard.

  • Dissolve in 10 mL of Methanol (MeOH).

  • Sonicate for 5 minutes to ensure complete dissolution.

Working Standard (50 µg/mL):

  • Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.

  • Dilute to volume with Mobile Phase A:B (90:10) .

    • Expert Note: Diluting with the initial mobile phase prevents "solvent shock" which causes peak distortion (fronting) for early eluting peaks.

Sample Extraction (Botanical Root Bark):

  • Weigh 1.0 g of dried, powdered root bark.

  • Extract with 25 mL Methanol via ultrasonication (30 min at 25°C).

  • Filter through a 0.45 µm PTFE syringe filter.

  • Dilute 1:10 with Mobile Phase A prior to injection.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, verify these criteria:

ParameterAcceptance CriteriaExperimental Check
System Suitability Resolution (Rs) > 2.0 between target and nearest isomer.Inject mixed standard of target and 2-hydroxy-4-methoxybenzaldehyde.[1]
Linearity

Plot 5 concentrations (10 - 200 µg/mL).
Precision RSD < 2.0%6 replicate injections of the Working Standard.
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)Determine from low-concentration spike (e.g., 1 µg/mL).
Peak Purity Purity Angle < Purity ThresholdUse DAD software to scan spectra across the peak width.

Workflow Visualization

The following diagram outlines the logical flow of the method development and validation process.

HPLC_Workflow cluster_Exp Experimental Protocol Start Start: Analyte Profiling ChemProp Determine pKa & UV Max (Target: Phenolic/Aldehyde) Start->ChemProp ColSelect Column Selection (C18 End-Capped) ChemProp->ColSelect Hydrophobicity MobPhase Mobile Phase Optimization (Acidified Water/ACN) ChemProp->MobPhase pKa Suppression Prep Sample Prep (MeOH Extraction) ColSelect->Prep MobPhase->Prep Inject Gradient Injection (10-60% B) Prep->Inject Detect DAD Detection (280nm & 315nm) Inject->Detect Validation Validation (ICH) Linearity, Precision, Rs Detect->Validation Check Purity Validation->MobPhase If Rs < 2.0 Report Final Application Note Validation->Report

Figure 1: Strategic workflow for the development and validation of the HPLC method.

Troubleshooting Guide

  • Problem: Split peaks or shoulder on the main peak.

    • Cause: pH of mobile phase is too close to pKa (~7.5), causing partial ionization.

    • Solution: Lower pH of Mobile Phase A to 2.5 using Phosphoric Acid or increase Formic Acid concentration to 0.2%.

  • Problem: Retention time drift.

    • Cause: Column temperature fluctuation or insufficient equilibration.

    • Solution: Thermostat column at 30°C; ensure 5 min re-equilibration time at initial gradient conditions.

  • Problem: High backpressure.

    • Cause: Particulates from botanical extract.[2]

    • Solution: Ensure all samples are filtered through 0.45 µm or 0.22 µm filters before injection.

References

  • PubChem. (n.d.). 2,4-Dihydroxy-6-methoxybenzaldehyde Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Kundu, A., & Mitra, A. (2015). A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. ResearchGate. Retrieved from [Link]

  • Mabry, T. J., Markham, K. R., & Thomas, M. B. (1970). The Systematic Identification of Flavonoids. Springer-Verlag. (Seminal text on UV spectral shifts of phenolic compounds).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.

Sources

Application

Application Note: Regioselective Glycosylation of 2,4-Dihydroxy-6-Methoxybenzaldehyde

This Application Note provides a comprehensive technical guide for the glycosylation of 2,4-dihydroxy-6-methoxybenzaldehyde . It addresses the specific regioselectivity challenges posed by the substrate's substitution pa...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the glycosylation of 2,4-dihydroxy-6-methoxybenzaldehyde . It addresses the specific regioselectivity challenges posed by the substrate's substitution pattern and provides validated protocols for synthesizing both the 4-O-glycoside (kinetic product) and the 2-O-glycoside (often the bioactive target).

Introduction & Strategic Analysis

2,4-Dihydroxy-6-methoxybenzaldehyde is a phloroglucinol derivative and a critical pharmacophore in the synthesis of bioactive polyphenols, including anthocyanin precursors and coumarin glycosides.

The Substrate Challenge: The "H-Bond Wall"

The molecule presents two nucleophilic hydroxyl groups at positions C2 and C4. However, they are not chemically equivalent.

  • C2-OH (Intramolecularly Bonded): This hydroxyl group forms a strong intramolecular hydrogen bond with the adjacent aldehyde carbonyl oxygen (C1-CHO). This "locking" mechanism significantly reduces the nucleophilicity of the C2 oxygen, making it resistant to glycosylation under mild conditions.

  • C4-OH (Sterically Accessible): Located para to the aldehyde, this hydroxyl is free from H-bonding and sterically accessible. It acts as the primary nucleophile in standard glycosylation reactions.

  • C6-OMe: The methoxy group at C6 provides electron density to the ring but also introduces steric bulk near the aldehyde, further discouraging attack at the C1/C2 region.

Decision Matrix:

  • Targeting 4-O-Glycoside: Use Protocol A (Direct Glycosylation). This is the kinetically favored pathway.

  • Targeting 2-O-Glycoside: Use Protocol B (Protection/Deprotection Strategy). Direct glycosylation will fail to yield this isomer in high purity; the C4-OH must be masked first.

Mechanistic Workflow

The following diagram illustrates the divergent synthetic pathways based on the target regioisomer.

Glycosylation_Pathways Start Substrate: 2,4-Dihydroxy-6-methoxybenzaldehyde Decision Target Selection Start->Decision Path4 Pathway A: Direct Glycosylation Decision->Path4 Targeting 4-Position Path2 Pathway B: Protection Strategy Decision->Path2 Targeting 2-Position Prod4 Product A: 4-O-Glycoside (Major Product) Path4->Prod4 Schmidt Donor BF3·OEt2, -78°C Step2a Step 1: Selective Protection (BnBr, mild base) Masks 4-OH Path2->Step2a Step2b Step 2: Glycosylation of 2-OH (Requires forcing conditions) Step2a->Step2b Step2c Step 3: Deprotection (Hydrogenolysis) Step2b->Step2c Prod2 Product B: 2-O-Glycoside (Bioactive Target) Step2c->Prod2

Caption: Divergent synthetic pathways for regioselective glycosylation. Pathway A utilizes the natural nucleophilicity difference, while Pathway B employs a protection strategy to target the chelated 2-OH.

Protocol A: Direct Synthesis of the 4-O-Glycoside

Method: Schmidt Glycosylation (Trichloroacetimidate Donor) Rationale: The trichloroacetimidate method is preferred over the Koenigs-Knorr (bromide/silver) method for this substrate because it proceeds under mild Lewis Acid catalysis, minimizing side reactions with the aldehyde group.

Materials
  • Acceptor: 2,4-Dihydroxy-6-methoxybenzaldehyde (1.0 equiv).

  • Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.2 equiv).

  • Promoter: Boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1–0.2 equiv).

  • Solvent: Anhydrous Dichloromethane (DCM), stored over 4Å molecular sieves.

  • Quench: Triethylamine (Et₃N).[1]

Step-by-Step Procedure
  • Preparation: Flame-dry a two-neck round-bottom flask and cool under Argon flow. Add 4Å molecular sieves (powdered, activated).

  • Solvation: Dissolve the Acceptor (1.0 mmol) and Donor (1.2 mmol) in anhydrous DCM (10 mL, 0.1 M concentration). Stir at room temperature for 30 minutes to ensure the system is strictly anhydrous.

  • Activation: Cool the mixture to -20°C (ice/salt bath or cryostat).

    • Note: Lower temperatures favor β-selectivity (1,2-trans) due to neighboring group participation of the C2-acetyl on the donor.

  • Catalysis: Add BF₃·OEt₂ (0.15 mmol) dropwise via syringe.

  • Reaction: Stir at -20°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Hexane:EtOAc 1:1). The acceptor spot (lower Rf) should disappear, replaced by the protected glycoside (higher Rf).

  • Quench: Once complete, add Et₃N (0.5 mL) to neutralize the Lewis Acid.

  • Workup: Filter through a Celite pad to remove sieves.[2] Wash the filtrate with NaHCO₃ (sat.[2] aq.) and Brine.[1][2][3] Dry over Na₂SO₄ and concentrate in vacuo.

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient). The 4-O-glycoside elutes first due to the capped polar hydroxyl.

Protocol B: Targeted Synthesis of the 2-O-Glycoside

Method: Protection-Glycosylation-Deprotection Rationale: To force reaction at the H-bonded 2-OH, the more reactive 4-OH must be masked. A benzyl ether is ideal as it can be removed via hydrogenolysis without affecting the glycosidic bond (unlike acid-labile protecting groups).

Phase 1: Regioselective Protection (4-O-Benzylation)
  • Reagents: Benzyl bromide (1.1 equiv), K₂CO₃ (1.5 equiv), Acetone.

  • Procedure:

    • Dissolve 2,4-dihydroxy-6-methoxybenzaldehyde in Acetone. Add K₂CO₃.

    • Add Benzyl bromide dropwise at 0°C.

    • Stir at Room Temperature for 4–6 hours.

    • Critical Check: The 4-OH reacts much faster. Monitor TLC to stop before the 2,4-di-O-benzyl product forms. The 2-OH signal (sharp singlet >11 ppm in ¹H NMR) should remain, confirming the H-bond is intact.

Phase 2: Glycosylation of the 2-OH
  • Challenge: The 2-OH is deactivated. Standard Schmidt conditions may be too slow or result in low yields.

  • Modified Conditions: Use a Silver(I) Oxide / Iodine promoted coupling or increase the Lewis Acid load in the Schmidt method.

  • Recommended Protocol (Schmidt Variant):

    • Dissolve 4-O-benzyl-2-hydroxy-6-methoxybenzaldehyde (Acceptor) and Donor (1.5 equiv) in DCM.

    • Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (0.2 equiv) at 0°C. TMSOTf is a stronger promoter than BF₃·OEt₂ and can overcome the lower nucleophilicity of the chelated phenol.

    • Stir at 0°C to RT overnight.

Phase 3: Global Deprotection
  • Reagents: H₂, Pd/C (10%), MeOH/EtOAc.

  • Procedure:

    • Dissolve the purified intermediate in MeOH:EtOAc (1:1).

    • Add Pd/C (10% w/w). Stir under H₂ balloon (1 atm) for 2–4 hours.

    • Note: This removes the Benzyl group at C4.

    • Deacetylation (Sugar): Treat with NaOMe/MeOH (Zemplén conditions) to remove acetyl groups from the sugar moiety.

    • Final Product: 2-O-β-D-glucopyranosyl-4-hydroxy-6-methoxybenzaldehyde.

Characterization & QC Data

Distinguishing the regioisomers is critical. Use ¹H NMR shifts of the aromatic protons and the chelated hydroxyl.

FeatureSubstrate (Unreacted)4-O-Glycoside (Protocol A)2-O-Glycoside (Protocol B)
Aldehyde (-CHO) ~10.1 ppm (s)~10.1 ppm (s)~10.3 ppm (s) (Shift due to loss of H-bond)
2-OH Signal ~12.5 ppm (s, sharp)Present (~12.5 ppm)Absent
4-OH Signal ~6.0–9.0 ppm (broad)Absent Present (after deprotection)
Aromatic H (C3/C5) Distinct doubletsShifted downfield due to glycosylationShifted downfield
Anomeric H (H-1') N/A~5.0 ppm (d, J=7–8 Hz) (β-anomer)~5.1 ppm (d, J=7–8 Hz)

Key Diagnostic: The disappearance of the far downfield signal (~12.5 ppm) corresponding to the hydrogen-bonded 2-OH is the definitive proof of successful 2-O-glycosylation.

References

  • Regioselectivity Mechanism: BenchChem. (2025). Application Note: Regioselective Synthesis of 4-Alkoxy-2-hydroxybenzaldehydes. Link (Cited for pKa and steric arguments regarding 2-OH vs 4-OH reactivity).

  • Schmidt Glycosylation Protocol: Schmidt, R. R., & Michel, J. (1980). Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides. Angewandte Chemie International Edition.
  • Bioactive Analogues: Park, S. H., et al. (2022). 2-O-β-d-Glucopyranosyl-4,6-dihydroxybenzaldehyde Isolated from Morus alba...[4]. International Journal of Molecular Sciences. Link (Demonstrates the existence and biological relevance of the 2-O-glycoside isomer).

  • General Phenolic Glycosylation: Demchenko, A. V. (2008). Handbook of Chemical Glycosylation. Wiley-VCH.

Sources

Method

Application Note: High-Purity Isolation of 2,4-Dihydroxy-6-Methoxybenzaldehyde via Column Chromatography

Executive Summary This guide details the purification protocol for 2,4-dihydroxy-6-methoxybenzaldehyde , a critical pharmacophore intermediate often used in the synthesis of flavonoids, coumarins, and antitumor agents. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the purification protocol for 2,4-dihydroxy-6-methoxybenzaldehyde , a critical pharmacophore intermediate often used in the synthesis of flavonoids, coumarins, and antitumor agents.

The purification of this compound presents unique challenges due to its amphiphilic nature (lipophilic methoxy group vs. hydrophilic phenolic hydroxyls) and its tendency to chelate with trace metals in silica gel, leading to peak tailing. This protocol utilizes a dry-loading technique coupled with an acid-modified mobile phase to suppress ionization, ensuring sharp peak resolution and high recovery (>85%).[1][2]

Physicochemical Profile & Separation Logic[1]

Understanding the molecular behavior is the prerequisite for successful chromatography.

PropertyCharacteristicChromatographic Implication
Structure
ngcontent-ng-c2977031039="" class="ng-star-inserted">
Intramolecular H-Bonding: The C2-OH forms a strong hydrogen bond with the carbonyl oxygen.[1][2][3] This "masks" the polarity of one hydroxyl group, making the molecule migrate faster than typical diphenols.
Acidity (pKa) ~7.5 - 8.0 (Phenolic)Ionization: The C4-OH is acidic.[1] On neutral silica (pH ~7), it may deprotonate, causing severe streaking. Solution: Mobile phase must be acidified.[2]
Solubility Low in Hexane; High in EtOAc/DCMLoading: Wet loading in DCM often leads to precipitation when the mobile phase (Hexane) hits the band. Solution: Use Dry Loading.[2]
Reactivity Electron-rich aromatic ringSusceptible to oxidation on active silica over long periods.[2] Rapid elution is preferred.[2]

Pre-Chromatography: Workup & TLC Scouting

Critical Warning: If the compound was synthesized via Vilsmeier-Haack formylation, the reaction mixture likely contains phosphorous salts. These must be hydrolyzed and removed via aqueous workup prior to column chromatography, or they will permanently bind the product to the silica.

TLC Method Development

Stationary Phase: Silica Gel 60 F254 Standard Mobile Phase: Hexane : Ethyl Acetate (Hex:EtOAc)[1]

  • Trial 1 (90:10): Likely too non-polar; compound stays at baseline.

  • Trial 2 (70:30): usually ideal Rf (0.3 – 0.4).

  • Trial 3 (50:50): Compound moves to solvent front (Rf > 0.8); poor separation from impurities.

Visualization Strategy (Dual Mode):

  • UV (254 nm): Dark spot (quenching) due to conjugated benzaldehyde system.

  • Ferric Chloride (FeCl₃) Stain: Differentiates phenols from non-phenolic side products.[2]

    • Preparation: 1% FeCl₃ in 50% Methanol/Water.[2][4]

    • Result: 2,4-dihydroxy-6-methoxybenzaldehyde turns Deep Purple/Blue instantly.[2]

Detailed Purification Protocol

Phase 1: Column Packing & Preparation

Objective: Create a uniform stationary phase that suppresses phenolic ionization.

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[2]

    • Ratio: 30:1 (Silica weight : Crude mass).

  • Mobile Phase Preparation:

    • Base Solvent: Hexane : Ethyl Acetate (80:20 v/v).

    • Modifier: Add 0.5% Acetic Acid (AcOH) to the total volume.

    • Why? The AcOH ensures the phenolic protons remain associated (neutral), preventing interaction with silanol groups (

      
      ).
      
  • Slurry Packing:

    • Suspend silica in the mobile phase. Pour into column while tapping to release air bubbles.

    • Flush with 2 column volumes (CV) of solvent to equilibrate acidity.

Phase 2: Sample Loading (Dry Load Method)

Objective: Eliminate band broadening caused by solubility mismatch.

  • Dissolve crude mixture in minimum amount of Acetone or Methanol.[2]

  • Add Celite 545 or Silica Gel (1:1 ratio by weight to crude).

  • Evaporate solvent completely on a rotary evaporator until a free-flowing powder remains.

  • Gently pour the powder onto the top of the packed column sand bed.

  • Add a protective layer of sand (1 cm) on top.

Phase 3: Elution Gradient

Flow Rate: 2-3 cm/min (linear velocity).[2]

StepSolvent System (Hex:EtOAc + 0.5% AcOH)Volume (CV)Target Elution
1 95 : 5 2 CVNon-polar impurities (starting materials like trimethoxybenzene).[1][2]
2 85 : 15 3 CVTransition; watch for "front" impurities.
3 75 : 25 5-8 CVTarget Compound Elution.
4 60 : 40 2 CVFlush polar byproducts (tars/polymers).[1][2]
Phase 4: Fraction Analysis & Isolation[6]
  • Spot fractions on TLC.

  • Combine fractions showing a single spot at Rf ~0.35 (in 70:30 system).

  • Crucial Step: Wash the combined organic fractions with Saturated NaHCO₃ (2x) to remove the acetic acid modifier before rotary evaporation. If skipped, acetic acid concentrates and may degrade the product or inhibit crystallization.

  • Dry over anhydrous

    
    , filter, and concentrate.
    

Workflow Visualization

Purification Logic Flow

This diagram illustrates the critical decision points in the purification process.

PurificationWorkflow Crude Crude Reaction Mixture (Vilsmeier-Haack) Workup Aqueous Workup (Quench POCl3 -> Hydrolysis) Crude->Workup TLC TLC Scouting (Hex:EtOAc 70:30 + FeCl3 Stain) Workup->TLC Decision Does it tail/streak? TLC->Decision DryLoad Dry Load on Celite/Silica Decision->DryLoad Yes (Phenolic nature) Column Flash Column Chromatography (Hex:EtOAc + 0.5% AcOH) DryLoad->Column Fractions Fraction Collection (Monitor UV & FeCl3) Column->Fractions Wash NaHCO3 Wash (Remove AcOH) Fractions->Wash Pure Pure 2,4-dihydroxy-6-methoxybenzaldehyde (Pale Yellow Solid) Wash->Pure

Figure 1: End-to-end workflow for the isolation of phenolic aldehydes.

Troubleshooting Guide

IssueCauseCorrective Action
Streaking / Tailing Ionization of phenolic -OH groups.[1][2]Increase Acetic Acid concentration to 1%. Ensure silica is not "basic" (wash with acid if necessary).
Co-elution Isomers (e.g., 2,6-dihydroxy-4-methoxy) present.[1][2][5]Switch solvent system to DCM : Methanol (98:2) . The selectivity of DCM often separates structural isomers better than Hex/EtOAc.
Product Decomposition Oxidation on silica.[2]Do not leave product on column overnight. Use Nitrogen pressure to speed up elution (Flash Chromatography).
Low Recovery Product crystallized inside column or stuck to Celite.[2]Ensure the dry load is free-flowing.[2] Flush column with 100% EtOAc at the end to check for retained product.

References

  • Vilsmeier-Haack Reaction Mechanisms

    • Jones, G., & Stanforth, S. P. (1997).[5] The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[2][5][6][7]

  • Chromatography of Phenolic Compounds

    • Poole, C. F. (2003). The Essence of Chromatography. Elsevier.[2] (Chapter on Stationary Phase Modification for Acidic Solutes).

  • TLC Visualization Reagents

    • Merck KGaA.[2] "TLC Visualization Reagents: Ferric Chloride for Phenols."

  • Synthesis & Properties of Resorcylaldehyde Derivatives

    • PubChem Database.[2] Compound Summary for 2,4-Dihydroxybenzaldehyde (Analogous structure properties).

Sources

Application

recrystallization solvents for 2,4-dihydroxy-6-methoxybenzaldehyde purification

Application Note: Recrystallization Protocols for 2,4-Dihydroxy-6-methoxybenzaldehyde Introduction & Compound Analysis 2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4) is a critical intermediate in the synthesis of b...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Recrystallization Protocols for 2,4-Dihydroxy-6-methoxybenzaldehyde

Introduction & Compound Analysis

2,4-Dihydroxy-6-methoxybenzaldehyde (CAS: 3519-76-4) is a critical intermediate in the synthesis of bioactive flavonoids, chalcones, and coumarins. Structurally, it possesses a "push-pull" electronic system: the electron-withdrawing aldehyde group is counterbalanced by the electron-donating methoxy and hydroxyl groups.

From a purification standpoint, this molecule presents specific challenges:

  • Oxidative Instability: Polyphenolic aldehydes are prone to oxidation (browning) under basic conditions or prolonged heat exposure.

  • Solubility Profile: The presence of two hydroxyl groups and a carbonyl moiety creates a high capacity for hydrogen bonding, making it moderately soluble in water (hot) and highly soluble in polar organic solvents (alcohols, esters).

This guide outlines a scientifically grounded approach to purifying this compound, prioritizing purity (removal of starting phenols like phloroglucinol derivatives) and yield .

Solvent Selection Strategy

The choice of solvent is dictated by the "Like Dissolves Like" principle, modified by the temperature dependence of solubility.

Solubility Profile Assessment
Solvent SystemSolubility (Cold)Solubility (Hot)SuitabilityNotes
Water LowHighHigh Excellent for removing non-polar impurities. "Green" solvent.
Ethanol/Water (1:1) ModerateVery HighHigh Best balance for yield and crystal quality.
Ethyl Acetate HighVery HighLowToo soluble; poor recovery unless an antisolvent is used.
Toluene Very LowModerateMediumGood for removing polar tars, but yield may be low.
Hexanes InsolubleInsolubleAntisolventUsed only in combination with EtOAc or Ethanol.

Expert Insight: For 2,4-dihydroxy-6-methoxybenzaldehyde, Aqueous Ethanol is the preferred solvent system. It leverages the alcohol to break crystal lattice energy and water to reduce solubility upon cooling, maximizing recovery. Pure Water is a viable alternative (analogous to the purification of 2,4-dihydroxy-6-methylbenzaldehyde) but may require larger volumes.

Detailed Recrystallization Protocols

Protocol A: Aqueous Ethanol Recrystallization (Recommended)

Target Audience: Researchers requiring >98% purity for subsequent condensation reactions.

Materials:

  • Crude 2,4-dihydroxy-6-methoxybenzaldehyde[1]

  • Ethanol (95% or absolute)

  • Deionized Water

  • Activated Charcoal (optional, for decolorization)

Workflow:

  • Dissolution:

    • Place 10 g of crude solid in a 250 mL Erlenmeyer flask.

    • Add Ethanol dropwise while heating on a steam bath or hot plate (approx. 60-70°C). Swirl constantly.

    • Critical: Add just enough ethanol to dissolve the solid. If the solution is dark/colored, add 0.5 g of activated charcoal and stir for 5 minutes.

  • Hot Filtration (if charcoal used):

    • Filter the hot solution through a pre-warmed fluted filter paper or a heated sintered glass funnel to remove charcoal/insolubles.

  • Antisolvent Addition:

    • Maintain the filtrate at near-boiling temperature.

    • Slowly add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of Ethanol to clear the turbidity.

  • Crystallization:

    • Remove from heat. Cover the flask with a watch glass.

    • Allow the solution to cool to room temperature slowly (over 1-2 hours) to form well-defined needles/plates.

    • Optimization: For maximum yield, place the flask in an ice bath (0-4°C) for an additional hour after reaching room temperature.

  • Isolation:

    • Collect crystals via vacuum filtration (Buchner funnel).

    • Wash the cake with a small volume of ice-cold Ethanol/Water (1:1 mixture).

  • Drying:

    • Dry in a vacuum oven at 40-50°C for 6 hours. Avoid high temperatures (>80°C) to prevent oxidation or melting (if impure).

Protocol B: Water Recrystallization (Green Chemistry)

Target Audience: Large-scale purification where solvent disposal is a concern.

Mechanism: Similar to the purification of 2,4-dihydroxy-6-methylbenzaldehyde [1], this method relies on the steep solubility curve of phenolic aldehydes in water.

  • Suspend the crude solid in Water (approx. 10-15 mL per gram).

  • Heat to boiling (100°C) with vigorous stirring.

  • If oiling out occurs (product melts before dissolving), add a small amount of Ethanol until a clear solution forms.

  • Cool slowly. The product typically crystallizes as hydrated needles.

  • Filter and dry thoroughly to remove lattice water.

Process Visualization

Figure 1: Recrystallization Decision Logic

RecrystallizationLogic Start Crude 2,4-dihydroxy- 6-methoxybenzaldehyde SolubilityTest Solubility Test (Small Scale) Start->SolubilityTest WaterSol Soluble in Hot Water? SolubilityTest->WaterSol RouteA Protocol B: Water Recrystallization WaterSol->RouteA Yes (Clear Solution) ImpurityCheck Impurity Profile WaterSol->ImpurityCheck No (Oiling Out) RouteB Protocol A: Aqueous Ethanol RouteC Protocol C: EtOAc / Hexane ImpurityCheck->RouteB Polar Impurities (Tars/Phenols) ImpurityCheck->RouteC Non-Polar Impurities

Caption: Decision tree for selecting the optimal solvent system based on solubility behavior and impurity profile.

Figure 2: Experimental Workflow (Aqueous Ethanol)

Workflow Crude Crude Solid Dissolve Dissolve in Hot EtOH Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter Antisolvent Add Hot H2O (to turbidity) Filter->Antisolvent Cool Controlled Cooling (RT -> 4°C) Antisolvent->Cool Isolate Vacuum Filtration & Wash Cool->Isolate Product Pure Crystals (>98%) Isolate->Product

Caption: Step-by-step unit operations for the Aqueous Ethanol recrystallization protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
"Oiling Out" Solution temperature too high relative to melting point; solvent mix too polar.Add more Ethanol to the hot mixture to redissolve the oil. Cool more slowly.
No Crystals Form Solution too dilute (supersaturation not reached).Concentrate the solution by boiling off some solvent, or add a seed crystal.
Colored Product Oxidized phenolic impurities.Repeat recrystallization with Activated Charcoal . Ensure minimal air exposure during hot filtration.
Low Yield Too much solvent used; product lost in mother liquor.Cool to 0°C before filtering.[2] Concentrate mother liquor for a second crop.

References

  • ChemicalBook. (n.d.). Synthesis and Properties of 2,4-Dihydroxy-6-methylbenzaldehyde. Retrieved from (Analogous protocol reference).

  • PubChem. (n.d.).[3] 2,4-dihydroxy-6-methoxybenzaldehyde (Compound).[1][3] National Library of Medicine. Retrieved from .

  • BenchChem. (2025). Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone. Retrieved from (Contextual reference for intermediate usage).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Method

preparation of Schiff bases from 2,4-dihydroxy-6-methoxybenzaldehyde

An In-Depth Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 2,4-Dihydroxy-6-methoxybenzaldehyde Authored by: A Senior Application Scientist Foreword Schiff bases, defined by their c...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis, Characterization, and Application of Schiff Bases Derived from 2,4-Dihydroxy-6-methoxybenzaldehyde

Authored by: A Senior Application Scientist

Foreword

Schiff bases, defined by their characteristic azomethine or imine group (-C=N-), represent a cornerstone of modern coordination chemistry and medicinal drug development.[1][2] Formed through the condensation of a primary amine with an aldehyde or ketone, their synthetic accessibility and structural versatility make them exceptional ligands and bioactive molecules.[3] This guide focuses on a particularly compelling subclass of Schiff bases derived from 2,4-dihydroxy-6-methoxybenzaldehyde. The unique electronic and steric properties imparted by the dihydroxy and methoxy substituents on the aromatic ring create ligands with a heightened capacity for metal chelation and a rich potential for biological activity, meriting a detailed exploration for researchers in organic synthesis and drug discovery.

The Underlying Chemistry: Mechanism and Rationale

The synthesis of a Schiff base is a reversible condensation reaction that proceeds via a nucleophilic addition-elimination mechanism.[3] Understanding this mechanism is critical for optimizing reaction conditions and achieving high yields.

The Acid-Catalyzed Reaction Mechanism

The reaction is typically accelerated by an acid catalyst. The catalytic cycle involves several key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of 2,4-dihydroxy-6-methoxybenzaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[4]

  • Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[1]

  • Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom, preparing the hydroxyl group to leave as a water molecule.[1]

  • Dehydration: The hydroxyl group is protonated by the acid catalyst, forming a good leaving group (H₂O). The lone pair of electrons on the nitrogen atom then forms a double bond with the carbon, expelling the water molecule.[4]

  • Deprotonation: The resulting iminium ion is deprotonated to yield the final, neutral Schiff base and regenerate the acid catalyst.

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration cluster_3 Step 4: Final Product A Aldehyde (R-CHO) Activated_A Protonated Aldehyde [R-CH=O+H] A->Activated_A Protonation H_plus H+ Carbinolamine Carbinolamine Intermediate Activated_A->Carbinolamine Attack by Amine Amine Primary Amine (R'-NH2) Iminium Iminium Ion [R-CH=N+H-R'] Carbinolamine->Iminium Proton Transfer & Water Loss (-H2O) Schiff_Base Schiff Base (R-CH=N-R') Iminium->Schiff_Base Deprotonation (-H+)

Caption: Acid-Catalyzed Schiff Base Formation Mechanism

Experimental Protocols: Synthesis of Schiff Bases

Two robust protocols are presented here: a conventional method employing reflux for broad applicability and a mechanochemical "green" method that offers significant environmental and efficiency benefits.[5][6]

Protocol 1: Conventional Synthesis via Reflux Condensation

This method is highly reliable and suitable for a wide range of primary amines. The use of heat drives the equilibrium towards the product by facilitating the removal of water.[7][8]

Materials:

  • 2,4-dihydroxy-6-methoxybenzaldehyde (1.0 equivalent)

  • Selected primary amine (e.g., aniline, sulfathiazole, 4-aminophenol) (1.0 equivalent)

  • Absolute Ethanol or Methanol

  • Glacial Acetic Acid (catalytic amount, ~3-4 drops)

  • Standard reflux apparatus (round-bottom flask, condenser)

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper for vacuum filtration

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve 2,4-dihydroxy-6-methoxybenzaldehyde (e.g., 10 mmol, 1.82 g) in a minimal amount of absolute ethanol (approx. 25-30 mL) with gentle warming if necessary.

  • In a separate beaker, dissolve an equimolar amount of the chosen primary amine (e.g., 10 mmol) in absolute ethanol (approx. 20-25 mL).

  • Reaction Setup: While stirring the aldehyde solution, add the amine solution dropwise at room temperature.

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture to catalyze the reaction.[9]

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (approx. 80°C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 8 hours, often indicated by the formation of a colored precipitate.[9]

  • Isolation: Upon completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30-60 minutes to maximize precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystalline solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure Schiff base. Dry the final product in a vacuum oven.

Protocol 2: Green Synthesis via Mechanochemistry (Solvent-Free Grinding)

This environmentally benign approach avoids the use of bulk solvents, reduces energy consumption, and often leads to shorter reaction times with high yields.[6][10][11]

Materials:

  • 2,4-dihydroxy-6-methoxybenzaldehyde (1.0 equivalent)

  • Selected primary amine (1.0 equivalent)

  • Mortar and pestle (agate or ceramic)

  • Diethyl ether or n-hexane (for washing)

Procedure:

  • Reactant Combination: Place equimolar amounts of 2,4-dihydroxy-6-methoxybenzaldehyde and the primary amine into a mortar.

  • Grinding: Grind the solid mixture vigorously with a pestle at room temperature. The reaction is often initiated by the physical force, which brings the reactants into close contact. A change in color and texture (e.g., from a loose powder to a paste-like solid) typically indicates reaction progress. Grinding is usually continued for 10-20 minutes.[11]

  • Reaction Completion: Monitor the reaction by taking a small sample and checking for the disappearance of starting materials via TLC (dissolved in a suitable solvent).

  • Isolation and Washing: Once the reaction is complete, triturate the solid product in the mortar with a small amount of a non-polar solvent like diethyl ether or n-hexane to remove any unreacted starting materials.

  • Filtration: Collect the solid product by filtration, wash with a little more of the non-polar solvent, and air-dry or dry in a vacuum desiccator. This method often yields a product of high purity without the need for further recrystallization.

Experimental_Workflow Figure 2: General Experimental Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Start Combine Aldehyde & Primary Amine Method Choose Method Start->Method Reflux Conventional Reflux (Ethanol, Acetic Acid) Method->Reflux Traditional Grind Mechanochemical (Solvent-Free) Method->Grind Green Cool Cool & Precipitate Reflux->Cool Filter Vacuum Filtration Grind->Filter Wash with Ether Cool->Filter Recrystallize Recrystallization Filter->Recrystallize Characterize Structural Confirmation Recrystallize->Characterize FTIR FTIR (C=N stretch) Characterize->FTIR NMR ¹H & ¹³C NMR Characterize->NMR MS Mass Spectrometry Characterize->MS

Caption: General Experimental Workflow

Structural Confirmation: Characterization Techniques

Rigorous characterization is essential to confirm the successful synthesis and purity of the Schiff base.

TechniquePurposeKey Observational Data
FTIR Spectroscopy To identify key functional groups.Disappearance of the aldehyde C=O stretch (~1650-1700 cm⁻¹) and primary amine N-H stretches (~3300-3500 cm⁻¹). Appearance of a strong C=N (azomethine) stretching band, typically in the range of 1600-1640 cm⁻¹ .[9] Presence of broad O-H stretch from the phenolic groups.
¹H NMR Spectroscopy To map the proton environment and confirm structure.A characteristic singlet for the azomethine proton (-CH=N-) appears in the downfield region, typically between δ 8.0-9.0 ppm .[12] Signals corresponding to aromatic protons and the methoxy group (-OCH₃) will also be present. The disappearance of the aldehyde proton signal (~δ 9.5-10.5 ppm) is a key indicator of reaction completion.
¹³C NMR Spectroscopy To identify all unique carbon atoms.The azomethine carbon (-C H=N-) signal appears in the range of δ 150-165 ppm .[13]
Mass Spectrometry To confirm the molecular weight.The molecular ion peak [M]⁺ or protonated species [M+H]⁺ should correspond to the calculated molecular weight of the target Schiff base.[9][14]
UV-Vis Spectroscopy To study electronic transitions.Spectra typically show absorption bands corresponding to π → π* and n → π* transitions, confirming the conjugated electronic system of the molecule.[12][15]

Applications in Research and Drug Development

Schiff bases derived from hydroxylated aromatic aldehydes are potent molecules with a wide spectrum of applications, primarily driven by their ability to chelate metal ions and interact with biological macromolecules.[7]

Anticancer Agents

Derivatives of 2,4-dihydroxybenzaldehyde have been identified as promising anticancer agents.[7] One key mechanism of action is the inhibition of Heat Shock Protein 90 (Hsp90).[14] Hsp90 is a molecular chaperone crucial for the stability and function of numerous proteins that promote cancer cell growth, survival, and metastasis. By inhibiting Hsp90, these Schiff bases can trigger the degradation of these oncoproteins, leading to cancer cell death.[14] Studies have demonstrated the antiproliferative effects of similar compounds on various cancer cell lines, including prostate (PC3) and breast (MCF-7) cancer.[2][14][16]

Antimicrobial and Antifungal Agents

The imine group is a critical pharmacophore for antimicrobial activity. These Schiff bases and their metal complexes often exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains. The presence of hydroxyl groups enhances this activity, likely by facilitating binding to microbial enzymes or cell walls.

Precursors for Bioactive Metal Complexes

The N,O-donor sites (azomethine nitrogen and phenolic oxygen) make these Schiff bases excellent chelating ligands.[6] They readily form stable complexes with transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)).[12][17] These metal complexes often exhibit enhanced biological activity compared to the free ligands, a phenomenon attributed to Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increases its lipophilicity, and facilitates its transport across microbial cell membranes.

Corrosion Inhibitors

The presence of heteroatoms (N, O) and π-electrons in the aromatic rings allows these molecules to adsorb effectively onto metal surfaces.[11] This forms a protective layer that inhibits the corrosion process, making them valuable candidates for industrial applications in acidic environments.

Applications Figure 3: Key Application Areas cluster_med Medicinal Chemistry cluster_coord Coordination Chemistry cluster_mat Materials Science SB Schiff Bases from 2,4-Dihydroxy-6-methoxybenzaldehyde Anticancer Anticancer Agents (e.g., Hsp90 Inhibition) SB->Anticancer Antimicrobial Antimicrobial & Antifungal Drugs SB->Antimicrobial Ligands Chelating Ligands for Bioactive Metal Complexes SB->Ligands Corrosion Corrosion Inhibitors SB->Corrosion Catalysis Catalysis Ligands->Catalysis

Caption: Key Application Areas

Conclusion and Future Outlook

The Schiff bases derived from 2,4-dihydroxy-6-methoxybenzaldehyde are a class of compounds with immense potential. Their synthesis is straightforward, adaptable to both conventional and green chemistry principles, and yields versatile molecules. The protocols and data presented in this guide provide a solid foundation for researchers to explore their synthesis and tap into their diverse applications, from developing next-generation anticancer therapeutics to designing novel catalysts and materials. Further investigation into their metal complexes and quantitative structure-activity relationships (QSAR) will undoubtedly uncover new and exciting opportunities in science and medicine.

References

  • Green Synthesis Methods of Schiff Base Compounds: A Review. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Bendale, A. R., et al. (2011). Schiff base synthesis by unconventional route: An innovative green approach. Der Pharma Chemica, 3(2), 34-38.
  • Abd Al-Rasoul, M. M., Abbas, S. K., & Hassan, Z. M. (2025). Green Chemistry approach for synthesis of Schiff bases and their applications. Karbala International Journal of Modern Science, 22(1).
  • Green Synthesis of Schiff Bases. (2023). Scribd. Retrieved March 3, 2026, from [Link]

  • Ishaku, S., et al. (2024). Green Chemistry Approach: Synthesis of Schiff Base Ligand Derived from 4-Hydroxy-3-Methoxybenzaldehyde and Glycine and its Cu (II), Zn (II) Complexes.
  • Cimerman, Z., et al. (2021). Synthesis of Schiff Bases by Non-Conventional Methods. IntechOpen. DOI: 10.5772/intechopen.108688. Available from: [Link]

  • MH Chem. (2022, July 25). Schiff Base Reaction-Mechanism, Rxn setup and Application [Video]. YouTube. [Link]

  • Gupta, S. D., et al. (2015). 2,4-dihydroxy benzaldehyde derived Schiff bases as small molecule Hsp90 inhibitors: rational identification of a new anticancer lead. Bioorganic Chemistry, 59, 97-105. DOI: 10.1016/j.bioorg.2015.02.003. Available from: [Link]

  • Silva, P. J. (2020). New insights into the mechanism of Schiff base synthesis from aromatic amines in the absence of acid catalyst or polar solvents. PeerJ, 8, e10502. DOI: 10.7717/peerj.10502. Available from: [Link]

  • Schiff base formation, general acid-base catalysis. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]

  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents. (n.d.). SpringerLink. Retrieved March 3, 2026, from [Link]

  • Chemistry Schiff Bases. (n.d.). Sathee Jee. Retrieved March 3, 2026, from [Link]

  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (n.d.). MDPI. Retrieved March 3, 2026, from [Link]

  • Mohammed, N. L., et al. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). ResearchGate. Available from: [Link]

  • Ye, D. M., & Zhang, H. L. (2012). Synthesis, Crystal Structural and Activities of a New Schiff Base Derived from 2,4,5-Trimethoxybenzaldehyde. Asian Journal of Chemistry, 24(10), 4627-4630.
  • Anticancer Activity of Schiff Base Metal Complexes Against MCF-7 Breast Cancer Cell Line. (2026, January 9). MDPI.
  • Mohammed, N. L., Al-Shawi, J. M. S., & Kadhim, M. J. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). International Journal of Scientific Engineering and Research (IJSER).
  • GSC Biological and Pharmaceutical Sciences. (2022). Biological applications of Schiff bases: An overview. GSC Online Press.
  • Mohammed, N. L., et al. (2019). Synthesis, Characterization and Thermal Studies of Schiff Bases Derived from 2,4-Dihydroxy benzaldehyde and their Complexes with Co(II), Ni (II), Cu(II). IOSR Journal of Applied Chemistry.
  • CHEMISTRY OF SULFATHIAZOLE AND 2,4- DIHYDROXYBENZALDEHYDE SCHIFF-BASE AND TOXICITY ASSESMENT AGAINST C. Vulgaris MICROCHLOROPHYT. (2024). JETIR.org.
  • Synthesis, experimental and computational studies on the anti-corrosion performance of substituted Schiff bases of 2-methoxybenzaldehyde for mild steel in HCl medium. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]

  • Synthesis and Characterization of Some Transition Metal Complexes of Schiff Base Derived From 2, 4 – Dihydroxybenzaldehyde. (2019). Iranian Journal of Pharmaceutical Sciences.
  • Preparation and characterization of new chitosan 2,4- dihydroxybenzaldehyde Schiff-base complexes; catalytic epoxid
  • Rosu, T., et al. (2015). Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II) Complexes with the Schiff Base Derived from 2-Hydroxy-4-Methoxybenzaldehyde. Molecules, 20(4), 5648-5668. DOI: 10.3390/molecules20045648. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity in the Formylation of 5-Methoxyresorcinol

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers and drug development professionals dealing with the complex electrophilic aromatic substitution of highly activated phlorogluc...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide is engineered for researchers and drug development professionals dealing with the complex electrophilic aromatic substitution of highly activated phloroglucinol derivatives.

Mechanistic Insight: The Regioselectivity Challenge

5-Methoxyresorcinol (1,3-dihydroxy-5-methoxybenzene) is a hyper-activated, electron-rich aromatic core frequently utilized in the synthesis of chalcones and formyl phloroglucinol meroterpenoids[1]. The hydroxyl groups at C1 and C3 strongly activate the C2, C4, and C6 positions. Because C4 and C6 are equivalent by symmetry, the primary synthetic challenge is controlling the competition between C4-formylation (sterically favored) and C2-formylation (electronically hyper-activated but sterically hindered). Poor control over these pathways inevitably leads to isomeric mixtures and di-formylated byproducts[2].

Formylation_Regioselectivity SM 5-Methoxyresorcinol (Highly Activated Core) VH_Node Vilsmeier-Haack POCl3 / DMF Kinetic Control (0 °C) SM->VH_Node Electrophilic Substitution CS_Node Casnati-Skattebøl MgCl2 / Et3N / (HCHO)n Chelation Control SM->CS_Node Mg2+ Phenolate Chelation C4_Prod C4-Formylation 2,4-dihydroxy-6-methoxybenzaldehyde VH_Node->C4_Prod Major Pathway (Steric Relief) Diform Di-formylation Byproducts (Over-reaction) VH_Node->Diform Excess POCl3 or High Temp C2_Prod C2-Formylation 2,6-dihydroxy-4-methoxybenzaldehyde CS_Node->C2_Prod Exclusive Pathway (Steric Override)

Divergent regioselective formylation pathways for 5-methoxyresorcinol based on reaction conditions.

Troubleshooting FAQs

Q1: My Vilsmeier-Haack reaction yields a mixture of C2 and C4 formyl isomers, along with di-formylated byproducts. How do I exclusively isolate the C4-formyl product? Causality & Solution: The Vilsmeier active species (chloromethyleneiminium ion) is a highly aggressive electrophile. At room temperature, it possesses enough kinetic energy to attack both the sterically accessible C4 position and the hindered C2 position. To exclusively drive C4-formylation (yielding 2,4-dihydroxy-6-methoxybenzaldehyde), you must exploit steric hindrance by lowering the reaction temperature to 0 °C. This kinetically traps the pathway, preventing the bulky electrophile from accessing the C2 pocket between the two hydroxyl groups. Additionally, strictly limit POCl3 to 1.05 equivalents to prevent over-formylation[2].

Q2: I specifically need the C2-formylated product (2,6-dihydroxy-4-methoxybenzaldehyde). Standard formylation fails. What is the best approach? Causality & Solution: The C2 position is sterically shielded. To force C2-formylation, you must override sterics with thermodynamics using the Casnati-Skattebøl reaction[3]. By using MgCl₂ and Et₃N, the magnesium cation coordinates simultaneously with the oxygen atoms of the C1 and C3 hydroxyl groups. This forms a rigid, highly stable chelate that physically anchors the formaldehyde electrophile, directing it exclusively to the intervening C2 carbon.

Q3: How do I prevent the formation of the 2,4-diformyl-5-methoxyresorcinol byproduct when scaling up? Causality & Solution: Over-formylation occurs because the addition of a single formyl group is insufficient to completely deactivate the hyper-electron-rich phloroglucinol core. If scaling up, localized hot spots during the exothermic POCl3 addition can trigger secondary formylation. Ensure rigorous dropwise addition under high-shear stirring. Alternatively, switch to the Duff reaction (Hexamethylenetetramine/TFA) or utilize formamidine acetate[4], which forms a bulky iminium intermediate that sterically blocks a second addition event.

Validated Experimental Protocols

Protocol A: Kinetic C4-Formylation via Modified Vilsmeier-Haack

Objective: Synthesis of 2,4-dihydroxy-6-methoxybenzaldehyde with >95% regioselectivity.

  • Reagent Preparation: Under an inert N₂ atmosphere, cool anhydrous DMF (3.0 eq) in a round-bottom flask to 0 °C using an ice-brine bath. Add POCl₃ (1.05 eq) dropwise over 15 minutes.

    • Self-Validation: The solution will transition from clear to pale yellow and become slightly viscous. This confirms the successful generation of the Vilsmeier active complex.

  • Substrate Addition: Dissolve 5-methoxyresorcinol (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise over 30 minutes, strictly maintaining the internal temperature below 5 °C.

    • Causality: Suppressing the thermal energy prevents the electrophile from overcoming the activation barrier required to attack the hindered C2 position.

  • Reaction & Monitoring: Allow the mixture to stir at 0 °C for 1 hour, then slowly warm to 20 °C for an additional 2 hours.

    • Self-Validation: TLC (Hexane:EtOAc 3:1) should reveal complete consumption of the starting material (Rf ~0.4) and the emergence of a dominant UV-active spot (Rf ~0.6).

  • Quenching & Hydrolysis: Pour the reaction mixture over crushed ice. Slowly add saturated aqueous sodium acetate until the pH reaches 5.5. Stir vigorously for 1 hour.

    • Causality: Sodium acetate buffers the hydrolysis of the iminium intermediate to the aldehyde. A strong base (like NaOH) would cause rapid polymerization of the electron-rich ring.

  • Isolation: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Chelation-Controlled C2-Formylation via Casnati-Skattebøl Reaction

Objective: Exclusive synthesis of 2,6-dihydroxy-4-methoxybenzaldehyde.

  • Chelate Formation: Dissolve 5-methoxyresorcinol (1.0 eq) in anhydrous THF (0.2 M). Add anhydrous MgCl₂ (1.5 eq) followed by Et₃N (3.0 eq). Stir at room temperature for 30 minutes.

    • Self-Validation: The clear THF solution will rapidly transform into a cloudy, opaque suspension. This visual cue confirms the formation of the rigid Mg²⁺-phenolate chelate network.

  • Electrophile Addition: Add paraformaldehyde (3.0 eq) in one single portion. Equip the flask with a reflux condenser and heat to 65 °C for 4 hours.

    • Causality: The Mg²⁺ acts as a thermodynamic sink, pulling the formaldehyde directly into the sterically hindered C2 pocket, completely overriding the kinetic preference for C4[3].

  • Quenching: Cool the reaction to room temperature. Slowly add 1M HCl dropwise until the pH reaches ~2.

    • Self-Validation: The opaque suspension will rapidly clear into a biphasic liquid as the acidic environment protonates the phenolate oxygens, breaking the magnesium chelate.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Wash the organic phase with distilled water, dry over Na₂SO₄, and evaporate to yield the highly enriched C2-formyl isomer.

Quantitative Data Analytics

The following table summarizes the expected outcomes based on the chosen formylation methodology, allowing for rapid selection based on your target isomer and tolerance for byproducts.

Reaction MethodReagentsTemperatureMajor IsomerRegioselectivity (C4:C2)Di-formylation Risk
Standard Vilsmeier-Haack POCl₃ (1.5 eq), DMF25 °CC4-Formyl70:30High (>15%)
Optimized Vilsmeier-Haack POCl₃ (1.05 eq), DMF0 °C to 20 °CC4-Formyl>95:5Low (<2%)
Casnati-Skattebøl MgCl₂, Et₃N, (HCHO)n65 °C (Reflux)C2-Formyl<1:99None
Duff Reaction HMTA, TFA90 °CC4-Formyl85:15Very Low

References

  • Source: mdpi.
  • Source: researchgate.
  • Source: mdpi.
  • Source: rsc.

Sources

Optimization

minimizing polymerization during Vilsmeier-Haack reaction of resorcinols

Status: Operational Ticket ID: VH-RES-001 Subject: Minimizing Polymerization & Tar Formation in Resorcinol Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: VH-RES-001 Subject: Minimizing Polymerization & Tar Formation in Resorcinol Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The Activation Paradox

You are likely experiencing "red gum" formation, low yields, or insoluble tars. This is a thermodynamic inevitability when applying standard Vilsmeier-Haack (VH) conditions to resorcinols.

The Root Cause: Resorcinol is too activated. The electron density at the C4 and C6 positions is so high that the standard electrophilic attack by the chloroiminium ion (Vilsmeier reagent) does not stop at mono-formylation. Without strict kinetic control, the reaction cascades into:

  • Bis-formylation: Cross-linking the aromatic rings.

  • Condensation: The newly formed aldehyde (or iminium intermediate) reacts with unreacted resorcinol to form diphenylmethane derivatives and xanthene dyes (the "red tar").

The Solution: You must switch from a homogeneous reaction (neat DMF) to a heterogeneous precipitation protocol (Acetonitrile/DMF).

Module 1: Critical Process Parameters (Troubleshooting)

Q1: Why does my reaction turn into a solid red/black block?

Diagnosis: Uncontrolled Exotherm & Homogeneity. In neat DMF, the intermediate iminium salt remains in solution. This solubility allows the highly reactive intermediate to encounter unreacted resorcinol, leading to polymerization. Fix: Use Acetonitrile (MeCN) as the primary solvent.

  • Mechanism: The Vilsmeier intermediate (formamidinium salt) is insoluble in MeCN. It precipitates out as it forms.[1][2][3]

  • Benefit: Precipitation effectively "protects" the intermediate by removing it from the liquid phase, preventing it from reacting further with resorcinol or other intermediates [1, 2].

Q2: I am cooling to 0°C, but still seeing impurities. How cold is "cold"?

Diagnosis: Insufficient Kinetic Control. 0°C is often inadequate for resorcinols. The activation energy for the polymerization pathway is only marginally higher than the formylation pathway. Fix: Operate at -15°C to -10°C during the addition phase.

  • Data: At -10°C, the rate of mono-formylation is significantly faster than the rate of condensation. Above 10°C, the selectivity collapses [3].

Q3: My magnetic stirrer bar is stuck. Can I add more solvent?

Diagnosis: Improper Agitation Equipment. The specific "trick" to high-yield resorcinol formylation is the formation of a thick, heavy precipitate (the salt). Fix: Do NOT dilute. Dilution increases solubility, re-introducing the polymerization risk.

  • Requirement: You must use an overhead mechanical stirrer . Magnetic stirring will fail, creating "hot spots" where the bar grinds against the flask, causing local overheating and charring [1].

Module 2: The "Gold Standard" Protocol (Self-Validating)

This protocol utilizes the Acetonitrile Precipitation Method . It is self-validating because the formation of a white/pale-yellow precipitate indicates success. If the solution stays clear and turns red, the protocol has failed.

Reagents & Stoichiometry
ComponentEquivalentsRole
Resorcinol 1.0Substrate
POCl₃ 1.1 - 1.5Electrophile Generator
DMF 1.1 - 1.5Reagent (NOT Solvent)
Acetonitrile 7 - 12 VolSolvent (Anti-solvent for intermediate)
Step-by-Step Methodology
  • Vilsmeier Reagent Formation (In-Situ):

    • Charge a flask (mechanical stirring required) with Acetonitrile and DMF (1.1 eq).[1]

    • Cool to 0°C .

    • Add POCl₃ (1.1 eq) dropwise.[1] Control exotherm to < 10°C.

    • Stir for 30 mins. The solution may become slightly yellow but should remain clear.

  • The Critical Addition (Kinetic Control):

    • Cool the Vilsmeier reagent mixture to -15°C (acetone/dry ice bath).

    • Dissolve Resorcinol (1.0 eq) in a minimum volume of Acetonitrile.[1]

    • Add the Resorcinol solution slowly (over 1–2 hours).[1]

    • Observation Point: A thick, pale precipitate (the formamidinium salt) must form. This is your checkpoint.

  • The "Lock-In" Phase:

    • Stir at -15°C for 2 hours.

    • Allow to warm to Room Temperature over 1 hour.

    • Filtration (Crucial): Filter the solid intermediate under inert atmosphere (nitrogen blanket). Wash with cold Acetonitrile.[1][2]

    • Why? This step physically separates your product precursor from the "red tar" impurities dissolved in the mother liquor [1, 3].

  • Hydrolysis (Quenching):

    • Transfer the solid filter cake to warm water (50°C) .

    • Stir for 30-60 mins. The salt dissolves, hydrolyzes, and then the free aldehyde (2,4-dihydroxybenzaldehyde) precipitates as the solution cools.[1]

    • Filter the final product.[1][2][3]

Module 3: Mechanistic Visualization

The following diagram illustrates the bifurcation between the successful pathway (Precipitation) and the failure pathway (Polymerization).

VilsmeierMechanism Start Resorcinol + Vilsmeier Reagent Condition Solvent System & Temp? Start->Condition PathA_Inter Intermediate Formamidinium Salt (PRECIPITATES OUT) Condition->PathA_Inter Acetonitrile @ -15°C PathB_Inter Intermediate Remains Soluble (Neat DMF / High Temp) Condition->PathB_Inter Neat DMF @ >0°C Hydrolysis Hydrolysis (Warm Water) PathA_Inter->Hydrolysis Filtration & H2O Product 2,4-Dihydroxybenzaldehyde (High Purity) Hydrolysis->Product SideRxn Attack on Unreacted Resorcinol (Cross-linking / Xanthene formation) PathB_Inter->SideRxn Tar Red Gum / Polymerized Tar (Irreversible) SideRxn->Tar

Figure 1: Mechanistic divergence in Resorcinol Formylation. Note that precipitation (Path A) physically protects the intermediate from side reactions.

Module 4: FAQ - Advanced Troubleshooting

Q: Can I use Thionyl Chloride (SOCl₂) instead of POCl₃? A: Yes, but proceed with caution. SOCl₂ generates SO₂ gas, which can complicate the internal pressure if not vented properly. However, POCl₃ is generally preferred for resorcinols because the resulting dichlorophosphate counter-ion tends to form better crystalline precipitates in acetonitrile than the chloride/sulfite counterparts [4].

Q: I skipped the filtration of the intermediate and hydrolyzed the whole mixture. Now I have an oil. A: You have hydrolyzed the impurities along with the product.

  • Recovery: Attempt to recrystallize from hot water.[3] If that fails, you must perform column chromatography (SiO₂), but be warned: resorcinol derivatives often streak on silica. The filtration step in the protocol above is designed specifically to avoid chromatography.

Q: Why is my yield only 40%? A: Check your moisture content. POCl₃ is notoriously sensitive to water. If your Acetonitrile is "wet," the POCl₃ hydrolyzes to Phosphoric acid before it can form the Vilsmeier reagent. Phosphoric acid then catalyzes the polymerization of resorcinol without forming the aldehyde. Use anhydrous solvents.

References

  • BenchChem Technical Support. (2025).[1][2] Application Notes and Protocols for the Vilsmeier-Haack Synthesis of 2,4-Dihydroxybenzaldehyde from Resorcinol. BenchChem. Link

  • Chaudhari, B., et al. (1997). Large scale preparation of 2,4-dihydroxybenzaldehyde using a variation of the Vilsmeier-Haack reaction. U.S. Patent 5,599,988. Google Patents. Link

  • Jones, G., & Stanforth, S. P. (1997). The Vilsmeier–Haack Reaction. Organic Reactions, 49, 1.
  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents. International Journal of Organic Chemistry. Link

Sources

Troubleshooting

troubleshooting low yields in 2,4-dihydroxy-6-methoxybenzaldehyde synthesis

Technical Support Center: 2,4-Dihydroxy-6-Methoxybenzaldehyde Synthesis Executive Summary Synthesizing 2,4-dihydroxy-6-methoxybenzaldehyde (also known as 4-methoxy-β-resorcaldehyde) is deceptively difficult.[1] While the...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2,4-Dihydroxy-6-Methoxybenzaldehyde Synthesis

Executive Summary

Synthesizing 2,4-dihydroxy-6-methoxybenzaldehyde (also known as 4-methoxy-β-resorcaldehyde) is deceptively difficult.[1] While the molecule appears simple, the presence of electron-donating groups (-OH, -OMe) in a 1,3,5-arrangement creates a "perfect storm" for three yield-killing mechanisms: Regio-isomeric competition (symmetric vs. asymmetric substitution), O-phosphorylation/O-formylation (side reactions with reagents), and Water solubility (product loss during workup).[1]

This guide moves beyond generic advice to address the specific mechanistic failures inherent to this substrate.

Part 1: Diagnostic Decision Tree

Before modifying your protocol, identify the failure mode.[1][2]

TroubleshootingTree Start START: Characterize the Failure BlackTar Reaction mixture turned black/tarry? Start->BlackTar NMRCheck Does NMR show mixture of isomers? Start->NMRCheck LowMass Clean NMR but very low mass recovery? Start->LowMass FreePhenol CAUSE: O-Phosphorylation (Reagent attack on free -OH) BlackTar->FreePhenol Yes RegioError CAUSE: Steric/Electronic Control Failure (Formation of 2,6-dihydroxy isomer) NMRCheck->RegioError Yes Solubility CAUSE: Partition Coefficient Failure (Product lost to aqueous phase) LowMass->Solubility Yes Sol_Protect SOLUTION: Switch to Gattermann-Adams or Protect -OH FreePhenol->Sol_Protect Sol_Temp SOLUTION: Lower Temp (<0°C) or Use Bulky Reagent RegioError->Sol_Temp Sol_Salting SOLUTION: Continuous Extraction & pH Control (pH 2-3) Solubility->Sol_Salting

Caption: Diagnostic logic flow for identifying the root cause of low yields based on physical observation and analytical data.

Part 2: Technical Troubleshooting Guides (FAQs)

Issue 1: The "Black Tar" Phenomenon (Reaction Failure)

Q: I am using Vilsmeier-Haack (POCl₃/DMF) on 5-methoxyresorcinol, but the reaction turns into a black gum and yields <10%. Why?

The Mechanistic Flaw: You are likely performing a direct Vilsmeier formylation on a free phenol .[1][2] Phosphorus oxychloride (


) is extremely oxophilic. Before it can form the Vilsmeier reagent (the chloroiminium species) to attack the aromatic ring (C-formylation), it reacts with your phenolic hydroxyl groups to form aryl dichlorophosphates .
  • Consequence: This consumes your substrate and reagent, releasing HCl gas and generating heat, which polymerizes the electron-rich resorcinol ring.[1][2]

The Solution: The "Protected" Route or Gattermann-Adams You have two scientifically robust options:

MethodProtocol AdjustmentWhy it works
Option A: Protection Acetylate the phenol first (Acetic anhydride/Pyridine)

Vilsmeier

Hydrolysis.[1]
Protecting the -OH groups prevents O-phosphorylation, forcing the electrophile to attack the Carbon ring.[1]
Option B: Gattermann Use

and dry HCl gas in Ether (Adams modification).
Avoids oxophilic phosphorus reagents entirely.[1] The zinc complex stabilizes the intermediate aldimine.[1][2]

Protocol Recommendation (Option B - Validated):

  • Dissolve 5-methoxyresorcinol (1 eq) in dry diethyl ether.

  • Add

    
     (1.5 eq).[1]
    
  • Saturate with dry HCl gas at 0°C for 2 hours (Do not let it heat up).

  • Critical Step: The intermediate aldimine hydrochloride precipitates as an oil/solid.[1] Decant the ether.[1][3][4]

  • Hydrolyze with water at 100°C. Note: This is where the aldehyde forms.[1][4]

Issue 2: Regioselectivity (Wrong Isomer)

Q: I isolated a product, but the NMR shows symmetric peaks (singlet at ~6.0 ppm for aromatic protons). I think I made 2,6-dihydroxy-4-methoxybenzaldehyde instead of the 2,4-isomer.

The Mechanistic Flaw: The precursor, 5-methoxyresorcinol, has two activated sites:[1][2]

  • C2 (Between two -OH groups): Theoretically the most nucleophilic due to double activation.[1] Attack here yields the 2,6-dihydroxy (symmetric) isomer.[1]

  • C4/C6 (Between -OH and -OMe): Less activated than C2, but sterically more accessible.[1] Attack here yields the 2,4-dihydroxy (asymmetric) target.[1]

The Solution: Steric Steering

  • If using Vilsmeier: The Vilsmeier reagent is bulky.[1] Paradoxically, if you run the reaction too hot (>25°C), thermodynamic control takes over, favoring the more stable (often symmetric) chelated isomer.[1][2]

  • Corrective Action: Run the Vilsmeier reaction at -10°C to 0°C . Kinetic control favors the less hindered C4 position, leading to your desired 2,4-dihydroxy-6-methoxybenzaldehyde.[1]

Issue 3: Work-up Losses (The "Invisible" Product)

Q: The reaction looks complete on TLC, but after extraction with Ethyl Acetate/Water, the organic layer is empty.

The Mechanistic Flaw: 2,4-dihydroxy-6-methoxybenzaldehyde is an amphiphilic molecule.[1]

  • Hydrogen Bonding: The aldehyde oxygen forms a strong intramolecular hydrogen bond with the ortho-hydroxyl (at C2), but the other hydroxyl (at C4) and the methoxy group make it highly polar.[1]

  • Solubility: It has significant water solubility, especially if the aqueous layer is slightly basic (phenolate formation) or neutral.[1]

The Solution: Salting Out & pH Control Do not rely on standard partitioning.[1]

  • Acidify: Ensure the aqueous quench is acidified to pH 2-3 using 2N HCl.[1] This ensures the phenol is protonated (neutral state) and not an ionic phenolate.[1]

  • Salt Saturation: Saturate the aqueous phase with NaCl (brine) before extraction.[1] This disrupts the hydration shell (Salting-out effect).[1]

  • Solvent Choice: Use Dichloromethane (DCM) or Chloroform instead of Ethyl Acetate.[1] While EtOAc is polar, it also pulls water.[1][2] DCM often gives a cleaner phase separation for resorcinol derivatives.[1]

Part 3: Validated Experimental Workflow

Below is the Optimized Vilsmeier-Haack Protocol designed to minimize O-attack and maximize C4-selectivity.

Reagents:

  • 3,5-Dimethoxyphenol (Start with the methylated phenol to avoid O-phosphorylation issues, then selectively demethylate later if needed, OR use strict temp control on 5-methoxyresorcinol).[1][2]

  • Correction: For direct synthesis of the target, we will use 5-methoxyresorcinol with the Gattermann-Adams method as it is superior for this specific substitution pattern [1].[1]

Step-by-Step Protocol (Gattermann-Adams Modification):

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with a mechanical stirrer (magnetic stirring will fail when the imine precipitates).[1]

  • Charging: Add 5-methoxyresorcinol (10.0 g, 71 mmol) and anhydrous Diethyl Ether (150 mL) .

  • Reagent: Add Zinc Cyanide (

    
    , 12.5 g, 106 mmol) . The mixture will be a suspension.[1]
    
  • Activation: Cool to 0°C in an ice bath. Stream dry HCl gas (generated from

    
     + NaCl) into the mixture for 2-3 hours.
    
    • Checkpoint: The ether will turn turbid, and a heavy oil or solid (the aldimine hydrochloride complex) will separate.[2]

  • Isolation of Intermediate: Decant the ether layer (which contains unreacted phenol).[1] Wash the solid residue with dry ether (2 x 50 mL).[1]

  • Hydrolysis: Add Water (100 mL) to the solid residue. Heat to reflux (100°C) for 30 minutes. The solid will dissolve, and upon cooling, the aldehyde often crystallizes.[1][2]

  • Purification: If it does not crystallize, extract with DCM (3 x 100 mL), dry over

    
    , and recrystallize from water/ethanol.
    

Yield Expectation: 65-75% (compared to <30% for direct Vilsmeier).[1]

Part 4: Data & Comparison

Table 1: Comparison of Synthetic Methods for 2,4-dihydroxy-6-methoxybenzaldehyde

MethodPrimary ChallengeTypical YieldRegioselectivity (Target:Isomer)
Direct Vilsmeier (POCl3/DMF) O-phosphorylation (Tar formation)10-25%Poor (Mix of 2,4- and 2,6-)
Reimer-Tiemann (CHCl3/KOH) Low conversion, carbene instability<15%Poor
Gattermann (HCN/HCl) Toxicity, Handling50-60%Good (Favors 2,4-)
Gattermann-Adams (Zn(CN)2/HCl) Stirring difficulties (Solids)65-75% Excellent (Favors 2,4-)

References

  • Adams, R., & Levine, I. (1923).[2] "Simplification of the Gattermann Synthesis of Hydroxyaldehydes." Journal of the American Chemical Society, 45(10), 2373–2377.[2]

  • Vilsmeier, A., & Haack, A. (1927).[2][5] "Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide." Berichte der deutschen chemischen Gesellschaft, 60(1), 119-122.[1][2]

  • BenchChem Technical Support. (2025). "Synthesis of 2',4'-Dihydroxy-3',6'-dimethoxychalcone and Precursors." BenchChem Protocols. 6

  • Yamaguchi, S., et al. (1999).[2] "Regioselective demethylation of 2,6-dimethoxybenzaldehydes with magnesium iodide etherate." Tetrahedron Letters, 40(41), 7363-7365.[1][2] 7

Sources

Optimization

preventing oxidation of dihydroxybenzaldehydes during storage

Welcome to the Technical Support Center for Reactive Phenolic Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions by detailing the thermodynamic and kin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Reactive Phenolic Intermediates. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions by detailing the thermodynamic and kinetic drivers of catechol oxidation. By understanding the causality behind these degradation pathways, researchers and drug development professionals can implement self-validating storage systems that guarantee reagent integrity for sensitive downstream applications.

Section 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my dihydroxybenzaldehyde (e.g., 3,4-dihydroxybenzaldehyde) turn dark brown during storage, and is it still usable? A1: The color change from pale yellow/beige to dark brown is a direct visual indicator of auto-oxidation. Dihydroxybenzaldehydes contain an electron-rich catechol moiety that is highly susceptible to losing electrons when exposed to oxygen. This process generates an ortho-quinone intermediate. Once formed, the ortho-quinone rapidly undergoes decarboxylative or proton rearrangement to form a highly reactive quinone methide tautomer 1. These quinone methides are electrophilic and readily undergo nucleophilic attack or oxidative coupling to form dark-colored polymers 2. If your reagent is dark brown, it has polymerized and must be purified before use in sensitive synthesis or biological assays.

Q2: How do environmental factors like pH and solvent choice drive this degradation? A2: Auto-oxidation is fundamentally a base-catalyzed process. In alkaline environments, the phenolic hydroxyl groups are deprotonated to form phenoxide ions. Phenoxide ions are significantly more electron-donating than neutral phenols, which drastically lowers the activation energy required for electron transfer to molecular oxygen 3. Therefore, storing these compounds in unbuffered or slightly alkaline aqueous solutions will rapidly accelerate degradation. Always maintain a slightly acidic environment (pH < 6.0) if the compound must be kept in solution.

Q3: Does light exposure actually matter for solid-state storage? A3: Yes. UV and visible light act as catalysts for the generation of reactive oxygen species (ROS) within the storage vessel. Even in the solid state, surface molecules exposed to light and ambient oxygen will begin the radical chain reaction that leads to quinone formation. This is why commercial suppliers mandate storage in opaque or amber vials 4.

Section 2: Visualizing the Degradation Pathway

Understanding the chemical logic of degradation allows you to intercept it. The diagram below illustrates the causality of auto-oxidation.

OxidationPathway A Dihydroxybenzaldehyde (Colorless/Pale Yellow) B Deprotonation / O2 Exposure (ROS Generation) A->B O2, Light, or High pH C ortho-Quinone Intermediate (Yellow/Orange) B->C -2e-, -2H+ D Quinone Methide Tautomer (Highly Reactive) C->D Tautomerization E Polymerization / Coupling (Brown/Black Precipitate) D->E Nucleophilic Attack

Chemical mechanism of dihydroxybenzaldehyde auto-oxidation and polymerization.

Section 3: Quantitative Stability & Storage Data

To establish a self-validating storage system, adherence to strict environmental controls is required. The table below summarizes the quantitative impact of various storage conditions on the stability of dihydroxybenzaldehydes.

ParameterOptimal ConditionCausality / MechanismDegradation Risk if Ignored
Temperature 2–8 °CReduces kinetic energy, slowing the rate of radical initiation and auto-oxidation.Accelerated browning and loss of active titer.
Atmosphere Argon or N₂Displaces molecular oxygen, removing the primary electron acceptor for quinone formation.Rapid ortho-quinone formation at the surface.
Light Exposure Opaque / Amber vialPrevents UV-catalyzed homolytic cleavage and ROS generation.Photo-oxidation and surface crusting.
Solvent pH pH < 6.0Keeps phenolic hydroxyls protonated, preventing electron-rich phenoxide formation.Rapid quinone methide tautomerization in solution.

Section 4: Standard Operating Procedures (SOPs)

Protocol 1: Recovery and Purification of Oxidized Dihydroxybenzaldehydes

If your reagent has turned brown, do not discard it. The polymerized quinones are often surface-level or represent a small molar percentage of the bulk material. You can recover the pure compound using this self-validating recrystallization protocol.

Step-by-Step Methodology:

  • Dissolution: Suspend the impure dihydroxybenzaldehyde in boiling distilled water (or a minimal amount of hot 95% ethanol). Causality: The monomeric aldehyde is highly soluble in hot water, while highly polymerized quinone networks are less soluble.

  • Antioxidant Addition (Optional but Recommended): Add a catalytic amount of ascorbic acid or sodium dithionite to the hot solution. Causality: This reduces any soluble ortho-quinones back to the catechol state, maximizing your recovery yield.

  • Hot Filtration: Rapidly filter the boiling solution through a fluted filter paper to remove insoluble oxidized polymers.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath (0 °C) for 2 hours. Pale yellow to colorless crystals will precipitate.

  • Validation (Critical Step): Filter the crystals, dry them under vacuum in the dark, and measure the melting point. Pure 3,4-dihydroxybenzaldehyde must exhibit a sharp melting point at 153 °C 5. If the melting point is depressed or broad, repeat the recrystallization.

Protocol 2: Long-Term Inert Storage Workflow

To prevent the need for repeated purifications, implement the following workflow immediately upon receiving or purifying the reagent.

StorageWorkflow Start Assess Reagent Quality Check Is powder dark brown/black? Start->Check Purify Recrystallization Protocol (Water/Ethanol + Antioxidant) Check->Purify Yes (Oxidized) Store Inert Gas Backfill (Ar/N2) Store at 2-8°C Check->Store No (Pure) Dry Vacuum Desiccation (Darkness) Purify->Dry Dry->Store

Decision matrix and workflow for the handling and long-term storage of dihydroxybenzaldehydes.

Step-by-Step Methodology:

  • Desiccation: Place the vial containing the pure powder in a vacuum desiccator containing anhydrous calcium sulfate (Drierite) for 24 hours. Causality: Moisture can facilitate localized pH changes and micro-solvation that accelerates oxidation.

  • Inert Gas Purging: Transfer the vial to a glove box or use a Schlenk line to purge the headspace of the vial with heavy inert gas (Argon is preferred over Nitrogen as it is denser than air and settles over the powder).

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent slow oxygen ingress over time.

  • Cold Storage: Store the sealed, opaque vial in a monitored refrigerator at 2–8 °C.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates Source: Semantic Scholar URL
  • 2,3-Dihydroxybenzaldehyde Chemical Properties and Storage Source: ChemicalBook URL
  • SAFETY DATA SHEET - 3,4-Dihydroxybenzaldehyde Source: LGC Standards URL

Sources

Troubleshooting

optimizing reaction temperature for POCl3 formylation of methoxy-phenols

Topic: POCl Formylation of Methoxy-Phenols (Vilsmeier-Haack) Status: Active Agent: Senior Application Scientist Ticket ID: VH-OPT-2024 Executive Summary: The Thermal "Goldilocks" Zone Welcome to the Optimization Hub. You...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: POCl Formylation of Methoxy-Phenols (Vilsmeier-Haack)

Status: Active Agent: Senior Application Scientist Ticket ID: VH-OPT-2024

Executive Summary: The Thermal "Goldilocks" Zone

Welcome to the Optimization Hub. You are likely experiencing inconsistent yields, tar formation, or regioselectivity issues with your methoxy-phenol substrates.

The Vilsmeier-Haack reaction on electron-rich rings (like methoxy-phenols) is kinetically fast but thermodynamically sensitive . The core challenge is that your substrate contains two activating groups: the Hydroxyl (-OH) and the Methoxy (-OMe).

  • The Trap: High temperatures (>80°C) with POCl

    
     risk demethylation  (cleaving your methoxy group) and polymerization  (tarring).
    
  • The Fix: You must decouple the reagent formation temperature from the substrate addition temperature and the reaction temperature.

The Mechanism & Thermal Pathway (Visualized)

To troubleshoot, you must visualize where the heat flows. The reaction has two distinct exothermic spikes.[1]

VilsmeierMechanism cluster_0 Thermal Danger Zone DMF DMF (Solvent/Reagent) VR Vilsmeier Reagent (Chloroiminium Salt) DMF->VR Step 1: Reagent Formation (Exothermic! Keep < 5°C) POCl3 POCl3 (Electrophile) POCl3->VR Intermediate Iminium Intermediate (Ar-CH=NMe2+) VR->Intermediate Step 2: Substitution (Kinetic Control: 25-60°C) Substrate Methoxy-Phenol (Substrate) Substrate->Intermediate Product Formylated Product (Ar-CHO) Intermediate->Product Step 3: Hydrolysis (Ice Quench)

Figure 1: Reaction Coordinate showing the critical thermal control points. Note that Step 1 is the primary source of thermal runaway risk.

Optimized Protocol: The "Ramp" Method

Do not mix everything at room temperature. Use this staged protocol to maximize yield and minimize tar.

Phase A: Reagent Formation (The "Ice" Phase)
  • Goal: Generate the active Chloroiminium salt without degradation.

  • Temp: 0°C to 5°C.[2]

  • Protocol:

    • Charge dry DMF (3-5 equiv) into a flame-dried flask under Argon.

    • Cool to 0°C.

    • Add POCl

      
       (1.1 - 1.2 equiv) dropwise .
      
    • Critical Check: Ensure the internal temperature does not exceed 10°C.

    • Stir for 30 mins at 0°C. You may see a white/yellow precipitate (the salt). This is good.

Phase B: Substrate Addition (The "Control" Phase)
  • Goal: Prevent immediate polymerization of the electron-rich phenol.

  • Temp: 0°C.

  • Protocol:

    • Dissolve your methoxy-phenol in a minimum volume of DMF.

    • Add this solution dropwise to the Vilsmeier reagent (still at 0°C).

    • Observation: The mixture will likely turn orange or red.

Phase C: The Reaction (The "Ramp" Phase)
  • Goal: Drive the electrophilic aromatic substitution (EAS).

  • Temp: Ramp to 60°C (Max 70°C).

  • Protocol:

    • Remove the ice bath. Allow to warm to Room Temp (RT) for 30 mins.

    • Check TLC: For highly activated methoxy-phenols, the reaction might be done at RT.

    • If incomplete: Heat to 60°C.

    • WARNING: Do not exceed 80°C. POCl

      
       at reflux can demethylate anisoles, turning your methoxy-phenol into a di-phenol or quinone tar [1].
      
Troubleshooting Dashboard (FAQ)

Use this decision matrix to diagnose your specific failure mode.

Troubleshooting Start What is the failure mode? Issue1 Black Tar / Polymerization Start->Issue1 Issue2 Low Yield / No Reaction Start->Issue2 Issue3 Wrong Regioisomer Start->Issue3 Sol1 Cause: Thermal Runaway Fix: Slower POCl3 addition at 0°C. Issue1->Sol1 Sol2 Cause: Moisture in DMF Fix: Distill DMF or use fresh bottle. Issue2->Sol2 Sol3 Cause: Thermodynamic Control Fix: Lower reaction temp (Stay <40°C). Issue3->Sol3

Figure 2: Rapid Diagnostic Tree for Vilsmeier-Haack failures.

Q1: Why did my reaction turn into a black tar?

A: This is "Thermal Runaway." Methoxy-phenols are extremely electron-rich. If you add the substrate to the reagent at high temperature, the reaction releases heat faster than you can remove it, leading to polymerization.

  • Fix: Ensure the Vilsmeier reagent is prepared at 0°C and the substrate is added at 0°C. Only heat after the addition is complete.

Q2: I see the starting material disappearing, but I'm isolating a formate ester (O-formylation) instead of the aldehyde (C-formylation).

A: Phenols can undergo O-formylation to form aryl formates.

  • The Science: This is often a kinetic product.[3] C-formylation is thermodynamic.

  • Fix: You may need to heat the reaction slightly longer (e.g., 60°C for 2 hours) to encourage the rearrangement from O- to C-position, or ensure your hydrolysis step (work-up) is sufficient to hydrolyze the unstable O-formyl group back to the phenol, leaving the C-formyl group intact [2].

Q3: My methoxy group disappeared (Demethylation).

A: You heated it too high.

  • The Science: The chloride ion in the Vilsmeier intermediate can act as a nucleophile at high temperatures, attacking the methyl group of the ether (S_N2 reaction), releasing chloromethane and the phenol.

  • Fix: Never exceed 70-80°C when methoxy groups are present. If the reaction is sluggish at 60°C, extend the time, not the temperature [3].

Data & Benchmarks

Table 1: Temperature Impact on Methoxy-Phenol Formylation

Temperature ZoneReaction RateRegioselectivitySide Reactions (Risk)
0°C - 10°C SlowHigh (Kinetic)Low risk. Potential O-formylation trapping.
25°C (RT) ModerateGoodIdeal for highly activated substrates (e.g., Resorcinol derivatives).
60°C - 70°C FastThermodynamicOptimal Zone for standard methoxy-phenols.
> 90°C Very FastPoor (Mixed isomers)High Risk: Demethylation, Tars, Polymerization.
References
  • Meth-Cohn, O., & Stanforth, S. P. (1982). The Vilsmeier–Haack Reaction.[1][2][3][4][5][6][7][8][9] Comprehensive Organic Synthesis.

  • Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Fully Conjugated Carbocycles and Heterocycles. Organic Reactions.[1][2][3][4][6][7][8][9][10][11]

  • Rajanna, K. C., et al. (2013). Vilsmeier Haack Adducts as Effective Reagents.[6][7][8][9] American Journal of Analytical Chemistry.

Sources

Optimization

Technical Support Center: Troubleshooting 3,5-Dihydroxyanisole Removal

Welcome to the Technical Support Center. As application scientists, we know that isolating your target Active Pharmaceutical Ingredient (API) from highly polar, phenolic starting materials can be a bottleneck in drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we know that isolating your target Active Pharmaceutical Ingredient (API) from highly polar, phenolic starting materials can be a bottleneck in drug development workflows.

This guide provides field-proven, mechanistically grounded strategies for the removal of unreacted 3,5-dihydroxyanisole (also known as 5-methoxyresorcinol, CAS: 2174-64-3). By understanding the specific physicochemical properties of this compound—specifically its pKa and solvent partitioning behavior—you can select the most efficient purification vector for your reaction mixture.

Part 1: Acid-Base Extraction Troubleshooting (FAQs)

Q: I washed my organic reaction mixture with saturated sodium bicarbonate (NaHCO₃), but the 3,5-dihydroxyanisole remains in the organic layer. Why? A: This is a classic thermodynamic pKa mismatch. 3,5-Dihydroxyanisole has a predicted pKa of approximately 9.07[1]. The conjugate acid of bicarbonate (carbonic acid) has a pKa of 6.4. Because the pKa of the phenol is significantly higher than that of carbonic acid, bicarbonate is simply not a strong enough base to deprotonate the phenolic hydroxyl groups[2]. To drive the equilibrium toward the water-soluble phenoxide salt, you must use a stronger base that yields an aqueous pH well above 9.1, such as 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃).

Q: My target product is base-sensitive (e.g., contains labile esters). How can I remove the phenol without using strong aqueous NaOH? A: If 1M NaOH degrades your product, utilize a milder base like 5-10% aqueous Na₂CO₃ (pH ~11). This is sufficiently basic to deprotonate the phenol but gentler on base-labile functional groups. Alternatively, you can bypass liquid-liquid extraction entirely by using a solid-supported base scavenger (e.g., Amberlyst A26 or carbonate-functionalized silica gel), which traps the phenol without exposing your API to harsh aqueous alkaline conditions[3].

Q: Why does 3,5-dihydroxyanisole sometimes crash out as a solid at the phase interface during extraction? A: While 3,5-dihydroxyanisole is naturally soluble in water[4], interfacial precipitation occurs when the crude mixture is highly concentrated and the base is depleted. This leaves a localized concentration of partially deprotonated or neutral phenol that exceeds its solubility limit in the biphasic system. To resolve this, increase your extraction solvent volume (dilute to <0.1 M) and ensure the aqueous phase pH remains strictly >11 throughout the wash.

Part 2: Chromatographic & Solid-Phase Scavenging (FAQs)

Q: Can I remove 3,5-dihydroxyanisole using normal-phase silica gel chromatography? A: Yes, but it requires strategic solvent selection. Due to its two free hydroxyl groups, 3,5-dihydroxyanisole is highly polar and strongly hydrogen-bonds to the silanol groups on stationary phase silica. If your target product is non-polar, a simple silica plug using 10-20% Ethyl Acetate in Hexanes will elute your product while retaining the phenol at the baseline. If your product is also polar and co-elutes, add 1% acetic acid to your eluent; this suppresses phenolic streaking and sharpens the bands for better resolution.

Q: How do I definitively track the removal of 3,5-dihydroxyanisole on TLC? A: While 3,5-dihydroxyanisole is strongly UV-active at 254 nm, UV alone cannot distinguish it from other aromatic products. Use a Ferric Chloride (FeCl₃) stain . The phenolic groups will rapidly complex with the iron to form a dark blue/black spot, instantly distinguishing the unreacted starting material from non-phenolic target APIs.

Part 3: Step-by-Step Experimental Protocols

Every protocol utilized in a rigorous laboratory environment must be a self-validating system. The following methodologies include built-in validation checks to ensure causality and procedural success.

Protocol A: Optimized Liquid-Liquid Extraction (LLE)

Use this protocol if your target API is stable at pH > 11.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane). Ensure the concentration is <0.1 M to prevent interfacial precipitation.

  • Alkaline Wash: Transfer the solution to a separatory funnel. Add an equal volume of 1M aqueous NaOH (or 10% Na₂CO₃ for moderately sensitive products).

  • Partitioning: Stopper and invert the funnel, venting immediately to release pressure. Shake vigorously for 30–60 seconds to ensure complete mass transfer and deprotonation of the phenol[5].

  • Phase Separation: Allow the layers to separate completely. The unreacted 3,5-dihydroxyanisole is now partitioned into the lower aqueous layer as a highly soluble sodium phenoxide salt. Drain the aqueous layer.

  • Repetition: Repeat the alkaline wash 2 additional times to ensure >99% removal.

  • System Validation (TLC Check): Spot the organic layer on a TLC plate and stain with FeCl₃. The absence of a dark complex confirms the complete removal of the phenol.

  • Neutralization: Wash the organic layer with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

LLE_Workflow Start Crude Mixture (API + 3,5-Dihydroxyanisole) AddBase Add 1M NaOH or 10% Na2CO3 (pH > 11) Start->AddBase PhaseSplit Phase Separation (Separatory Funnel) AddBase->PhaseSplit Aqueous Aqueous Layer (Sodium Phenoxide Salt) PhaseSplit->Aqueous Lower Phase (Discard) Organic Organic Layer (Target API) PhaseSplit->Organic Upper Phase (Retain)

Workflow for the acid-base extraction of 3,5-dihydroxyanisole from organic mixtures.

Protocol B: Solid-Phase Scavenging

Use this protocol if your target API is highly base-sensitive or water-soluble.

  • Preparation: Dissolve the crude mixture in Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Resin Addition: Add 3 to 5 molar equivalents of a basic macroporous resin (e.g., Amberlyst A26 OH-form or a carbonate-bound silica scavenger).

  • Incubation: Stir the suspension gently at room temperature for 2 to 4 hours. The basic resin will deprotonate the 3,5-dihydroxyanisole, covalently/ionically binding it to the solid matrix.

  • Filtration: Filter the mixture through a sintered glass funnel. Wash the resin cake thoroughly with a small amount of clean DCM to elute any trapped API.

  • System Validation (pH Check): Check the filtrate with moistened pH paper to ensure no basic leachables have contaminated the product.

  • Concentration: Evaporate the filtrate to yield the phenol-free product.

Scavenger_Workflow Crude Crude Mixture (in DCM/THF) Resin Add Basic Scavenger Resin (e.g., Amberlyst A26) Crude->Resin Stir Stir 2-4 Hours (Phenol Binds to Resin) Resin->Stir Filter Vacuum Filtration Stir->Filter Waste Resin Cake (Bound Phenol) Filter->Waste Retained Product Filtrate (Pure Target API) Filter->Product Eluted

Solid-phase scavenging workflow for base-sensitive target products.

Part 4: Quantitative Data & Reagent Selection Matrix

To aid in experimental design, the following table summarizes the causality between the chosen reagent, the resulting pH, and the efficiency of 3,5-dihydroxyanisole removal.

Extraction ReagentAqueous pHDeprotonation Efficiency of 3,5-DihydroxyanisoleAPI Compatibility
Saturated NaHCO₃ ~8.3< 10% (Ineffective due to pKa mismatch)High (Safe for most APIs)
10% Na₂CO₃ ~11.0> 95% (Effective for routine washing)Moderate (May hydrolyze active esters)
1M NaOH ~14.0> 99% (Highly effective, rapid conversion)Low (Will hydrolyze esters/amides)
Basic Resin (A26) N/A (Solid Phase)> 98% (Requires longer incubation)High (Excellent for sensitive APIs)

References

  • The Department of Chemistry, UWI, Mona - Separation of an Unknown Mixture (Acid-Base Extraction Principles). Retrieved from:[Link] (URL verified via grounding data)

  • Quora - How to extract phenol from an organic layer. Retrieved from:[Link]

  • Google Patents (EP0029695A1) - Removal of phenols from phenol-containing streams.

Sources

Troubleshooting

avoiding demethylation side reactions during acid-catalyzed synthesis

Navigating and Suppressing Demethylation Side Reactions Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for managing acid-catalyzed reactions. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating and Suppressing Demethylation Side Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for managing acid-catalyzed reactions. This guide is designed for researchers, chemists, and drug development professionals who encounter the common but often problematic side reaction of demethylation, particularly of aryl methyl ethers and other sensitive methoxy groups. Our goal is to provide you with the mechanistic understanding and practical troubleshooting strategies required to optimize your synthesis, improve yield, and ensure the purity of your target compounds.

Troubleshooting Guide: Real-Time Experimental Issues

This section addresses specific problems you may be facing at the bench. Each answer provides not just a solution, but the chemical reasoning behind it, empowering you to make informed decisions for your unique system.

Q1: My starting material is being consumed, but instead of my desired product, I'm primarily isolating the demethylated analog. What is happening and how can I fix it?

A1: This classic issue indicates that the activation energy for demethylation is lower than or competitive with that of your desired reaction under the current conditions. The acid catalyst, intended for another transformation (e.g., hydrolysis, cyclization, Friedel-Crafts), is instead efficiently cleaving your methyl ether.

The Mechanism at Play: Acid-catalyzed demethylation of an aryl methyl ether typically proceeds via two main pathways.[1][2]

  • Brønsted Acid (e.g., HBr, HI): The ether oxygen is first protonated, converting the hydroxyl group into a good leaving group (ROH). A nucleophile, such as a bromide or iodide ion, then attacks the methyl carbon in an SN2 displacement.[3][4]

  • Lewis Acid (e.g., BBr₃, AlCl₃): The Lewis acid coordinates to the ether oxygen, making it highly electron-deficient. This activates the methyl group for nucleophilic attack by a halide (from the Lewis acid itself or the solvent) or another nucleophile.[5][6]

Troubleshooting Workflow:

G start High Demethylation, Low Desired Product sub1 Is your acid a strong Lewis Acid (e.g., BBr₃, AlCl₃)? start->sub1 Evaluate Catalyst sub2 Is your acid a strong Brønsted Acid (e.g., HBr, HI)? start->sub2 Evaluate Catalyst action1 Reduce Temperature Drastically (Start at -78 °C to 0 °C) sub1->action1 Yes action4 Reduce Temperature (Avoid high heat/reflux if possible) sub2->action4 Yes action2 Reduce Equivalents of Lewis Acid (Try 0.5-1.0 eq.) action1->action2 action3 Switch to a Milder Lewis Acid (e.g., ZnCl₂, Sc(OTf)₃) action2->action3 action5 Use a Non-Nucleophilic Acid (e.g., H₂SO₄, TsOH) if applicable action4->action5 action6 Reduce Reaction Time (Monitor closely by TLC/LC-MS) action5->action6

Caption: Troubleshooting Decision Tree for Excessive Demethylation.

Key Actions & Rationale:

  • Lower the Temperature: Demethylation, like most reactions, is temperature-dependent. Running the reaction at a lower temperature (e.g., 0 °C, -20 °C, or even -78 °C for potent Lewis acids like BBr₃) can significantly slow the rate of ether cleavage while potentially still allowing your desired, lower-activation-energy reaction to proceed.[7][8]

  • Change the Acid: If temperature control is insufficient, the acid itself is likely too harsh.

    • Lewis Acids: Switch from strong, oxophilic Lewis acids like BBr₃ or AlCl₃ to milder alternatives. Consider screening options like ZnCl₂, FeCl₃, or scandium triflate (Sc(OTf)₃), which may catalyze the desired reaction without aggressively attacking the ether.[9][10]

    • Brønsted Acids: If the counter-ion is the culprit (e.g., Br⁻ in HBr), switch to an acid with a non-nucleophilic counter-ion like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), provided it can still catalyze your primary reaction.[11]

  • Reduce Stoichiometry: Use the minimum amount of acid catalyst required for the primary reaction. A catalytic amount (e.g., 0.1-0.2 eq.) may be sufficient and will reduce the rate of the background demethylation.

Q2: I'm getting a mixture of my desired product and its demethylated analog. How can I improve selectivity?

A2: This is an optimization challenge. The reaction conditions are viable for both pathways, but you need to tip the balance in favor of your desired product.

Core Strategy: Fine-Tuning Reaction Parameters

ParameterActionRationale
Temperature Decrease in 10-20 °C increments.The most common and effective method. It slows down the competing demethylation side reaction more significantly than the main reaction.[11]
Reaction Time Monitor closely and quench as soon as the starting material is consumed.Prolonged exposure to acid, even under mild conditions, will inevitably lead to increased demethylation. Stopping the reaction at peak product formation is crucial.[12]
Solvent Consider less polar or non-coordinating solvents.Solvents like acetonitrile can sometimes assist in demethylation when using Lewis acids like AlCl₃. Switching to a less coordinating solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) may suppress this pathway.[7]
Reagent Addition Add the acid slowly at a low temperature.Adding the catalyst dropwise to a cooled solution can prevent localized temperature spikes ("hot spots") that accelerate side reactions.[8]
Q3: My reaction with BBr₃ is uncontrollable, leading to widespread decomposition or debenzylation instead of a specific transformation. What are my options?

A3: Boron tribromide (BBr₃) is an extremely powerful and aggressive Lewis acid, often used specifically for demethylation.[13] Using it as a general acid catalyst in the presence of a methoxy group is highly risky and often leads to the issues you're observing. It will preferentially attack the most Lewis basic site, which is often the ether oxygen.

Alternative Strategies When BBr₃ is Too Harsh:

  • Switch to a Milder Lewis Acid: As detailed in Q1, this is the most direct solution. Aluminum trichloride (AlCl₃) is also a strong Lewis acid but is generally less reactive than BBr₃.[7][9]

  • Use Alkyl Thiols: In some cases, demethylation can be achieved under non-acidic conditions using alkyl thiols, like 1-dodecanethiol, in a high-boiling solvent like NMP.[7] While this is a demethylation procedure, it highlights that alternative, non-acidic pathways exist that could be orthogonal to your desired transformation.

  • Protecting Group Strategy: If the methoxy group is not part of the desired final structure but is interfering, it may be better to replace it with a more robust protecting group early in the synthesis. For example, a benzyl (Bn) ether is stable to many acidic conditions that would cleave a methyl ether but can be removed later via hydrogenolysis.[14]

Frequently Asked Questions (FAQs)
What is the general mechanism of acid-catalyzed demethylation?

The reaction begins with the activation of the ether oxygen. With a Brønsted acid (HX), the oxygen is protonated. With a Lewis acid (LA), the oxygen coordinates to the acidic center. This activation makes the methyl group electrophilic and susceptible to nucleophilic attack (SN2) by a halide or other nucleophile, cleaving the C-O bond. For sterically hindered ethers (e.g., a tert-butyl methyl ether), the mechanism can proceed through a more SN1-like pathway after activation.[1][2][15]

G

Caption: General Mechanisms of Acid-Catalyzed Demethylation.

Which functional groups are most susceptible to demethylation?

Aryl methyl ethers are highly susceptible due to the stability of the resulting phenol. Electron-rich aromatic systems further activate the ether for cleavage. Aliphatic methyl ethers can also be cleaved, but typically require harsher conditions (e.g., excess HI at high temperatures).[1][5] Methoxy groups on activated positions, like p-methoxybenzyl (PMB) ethers, are designed to be labile and will cleave under even mildly acidic conditions.[16][17]

What analytical techniques are best for detecting demethylation?
  • Thin-Layer Chromatography (TLC): The resulting phenol/alcohol is almost always more polar than the parent methyl ether. The demethylated byproduct will appear as a new spot with a lower Rf value. This is the quickest and easiest way to monitor the reaction in real-time.[12]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the ratio of product to impurity. The more polar demethylated product will typically have a shorter retention time on a reverse-phase column (e.g., C18). This is essential for optimization and quality control.[11][18]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This confirms the identity of the byproduct by its mass. The demethylated product will have a mass difference of -14 Da (loss of CH₂) compared to the starting material or the methylated product.[18][19]

Key Experimental Protocols
Protocol 1: General Procedure for Screening Milder Reaction Conditions

This protocol outlines a systematic approach to finding conditions that favor your desired reaction over demethylation.

  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve your starting material (1.0 eq.) in anhydrous DCM (approx. 0.1 M concentration).[8]

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Catalyst Addition: In a separate flask, prepare a dilute solution of your chosen acid catalyst (e.g., ZnCl₂, TsOH) in anhydrous DCM.

  • Slow Addition: Add the catalyst solution to the reaction mixture dropwise over 10-15 minutes.

  • Monitoring: Immediately take a TLC or LC-MS sample (t=0). Allow the reaction to stir at 0 °C, taking a sample every 30-60 minutes.

  • Analysis: Analyze the samples for consumption of starting material, formation of the desired product, and appearance of the more polar demethylated spot.

  • Optimization: If no reaction occurs after several hours, allow the mixture to warm slowly to room temperature and continue monitoring. If demethylation becomes significant before the desired reaction is complete, repeat the experiment at a lower temperature (e.g., -20 °C) or with a different, milder catalyst.[11]

  • Workup: Once the reaction is complete, quench by pouring into a cold, saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

Protocol 2: HPLC Method for Quantifying Product and Demethylated Impurity

This method is a starting point for developing a stability-indicating assay.

  • Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 15 minutes. Hold for 5 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.[18]

  • Column Temperature: 30 °C.

  • Detection: UV detector, monitor at a wavelength where both compounds have good absorbance (e.g., 254 nm or 280 nm).[18]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase.

  • Analysis: The demethylated compound, being more polar, should elute before the methylated analog. Quantify using peak area percentages.

References
  • O-Demethylation | Chem-Station Int. Ed. (2024). Chem-Station. [Link]

  • Demethylation - Wikipedia. (n.d.). Wikipedia. [Link]

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC. (2015). National Center for Biotechnology Information. [Link]

  • p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. (2014). Chem-Station. [Link]

  • Controlled dealkylation by BBr3: Efficient synthesis of para-alkoxy-phenols | Request PDF. (2023). ResearchGate. [Link]

  • Boron Tribromide (BBr3) Mechanism - Demethylation of Methyl Ethers - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Alcohol Protecting Groups. (n.d.). University of Calgary. [Link]

  • Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Protecting groups in organic synthesis. (n.d.). IGNOU. [Link]

  • Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. (2023). Green Chemistry. [Link]

  • Flow setup for the N‐demethylation of 2 and optimization of the... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Cleavage Of Ethers With Acid - Master Organic Chemistry. (2014). Master Organic Chemistry. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Publishing. [Link]

  • (PDF) ChemInform Abstract: Efficient Method for Demethylation of Aryl Methyl Ether Using Aliquat-336. - ResearchGate. (2013). ResearchGate. [Link]

  • Cleavage of Ethers - Organic Chemistry - Jack Westin. (n.d.). Jack Westin. [Link]

  • What demethylating reagent do you suggest? - ResearchGate. (2016). ResearchGate. [Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage - Chemistry LibreTexts. (2024). Chemistry LibreTexts. [Link]

  • 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry. (n.d.). Pressbooks. [Link]

  • Demethylation over debenzylation conditions? : r/Chempros - Reddit. (2025). Reddit. [Link]

    • ANALYTICAL METHODS - ATSDR. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • Optimization of the reaction conditions a Entry Deviation from the... | Download Scientific Diagram - ResearchGate. (n.d.). ResearchGate. [Link]

  • Recent advances in dissecting the demethylation reactions in natural product biosynthesis. (2020). Natural Product Reports. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. (n.d.). Common Organic Chemistry. [Link]

  • Efficient O-demethylation of lignin-derived aromatic compounds under moderate conditions. (2023). RSC Publishing. [Link]

  • (PDF) Identification of acidic degradation products of chemical warfare agents by methylation with trimethylsilyldiazomethane and gas chromatography–mass spectrometry - ResearchGate. (2022). ResearchGate. [Link]

  • Cleavage of Ethers with Acids - YouTube. (2023). YouTube. [Link]

  • Continuous Flow Synthesis of the PARP-1/2 Inhibitor HYDAMTIQ: Synthetic Strategy, Optimization, and Green Metrics Evaluation - ACS Publications. (2023). ACS Publications. [Link]

  • Mechanisms involved in the regulation of histone lysine demethylases - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Industrial-Scale Preparation of a Key Intermediate for the Manufacture of Therapeutic SGLT2 Inhibitors. (2022). Thieme Connect. [Link]

  • Long-term Stability of Demethylation after Transient Exposure to 5-Aza-2′-Deoxycytidine Correlates with Sustained RNA Polymerase II Occupancy - AACR Journals. (2010). AACR Publications. [Link]

  • Effect of Lewis Acids on Photoenolization/Diels-Alder Reactions - PubMed. (2025). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Distinguishing Benzaldehyde Isomers via ¹H NMR

In the fields of chemical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substitue...

Author: BenchChem Technical Support Team. Date: March 2026

In the fields of chemical research and drug development, the precise structural elucidation of molecules is paramount. Positional isomers, which share the same molecular formula but differ in the arrangement of substituents on a core structure, can exhibit vastly different chemical, physical, and biological properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for the unambiguous differentiation of such isomers. This guide provides an in-depth comparison of the ¹H NMR chemical shifts of 2,4-dihydroxy-6-methoxybenzaldehyde and its structural isomer, 2,4,6-trihydroxybenzaldehyde, supported by experimental data and theoretical principles.

The Structural and Electronic Landscape: A Tale of Two Isomers

The key to differentiating isomers with ¹H NMR lies in understanding how the unique electronic environment of each proton influences its resonance frequency (chemical shift). The electron density around a proton shields it from the external magnetic field; electron-donating groups (EDGs) increase this shielding (upfield shift to lower ppm values), while electron-withdrawing groups (EWGs) decrease it (downfield shift to higher ppm values).

For our compounds of interest, the hydroxyl (-OH) and methoxy (-OCH₃) groups are strong EDGs through resonance, donating electron density to the aromatic ring. The aldehyde (-CHO) group is a moderate EWG through induction and a strong deactivating group through resonance.

Isomer 1: 2,4-dihydroxy-6-methoxybenzaldehyde In this molecule, the two aromatic protons (H-3 and H-5) are in distinct chemical environments.

  • H-3: Positioned between two powerful EDGs (4-OH and 2-OH), it is expected to be significantly shielded and appear at a relatively low chemical shift.

  • H-5: Situated between an EDG (4-OH) and another EDG (6-OCH₃), it will also be shielded, but the precise electronic contribution of the 6-methoxy group will differentiate it from H-3.

  • 2-OH: The ortho-hydroxyl group can form a strong intramolecular hydrogen bond with the carbonyl oxygen of the aldehyde. This interaction dramatically deshields the hydroxyl proton, causing it to resonate far downfield.

Isomer 2: 2,4,6-trihydroxybenzaldehyde This isomer possesses a higher degree of symmetry.[1]

  • H-3 and H-5: Due to the plane of symmetry bisecting the C1-C4 axis, the two aromatic protons are chemically equivalent. They are flanked by two -OH groups each and are expected to produce a single, combined resonance signal.

  • 2-OH and 6-OH: These two ortho-hydroxyl groups are also equivalent. Both can form intramolecular hydrogen bonds with the aldehyde's carbonyl oxygen, leading to a highly deshielded signal for these two protons.

dot graph TD { subgraph "2,4-dihydroxy-6-methoxybenzaldehyde" A[C1] -- B((CHO)); A -- C[C2]; C -- D((OH)); C -- E[C3]; E -- F((H)); E -- G[C4]; G -- H((OH)); G -- I[C5]; I -- J((H)); I -- K[C6]; K -- L((OCH3)); K -- A; end subgraph "2,4,6-trihydroxybenzaldehyde" M[C1] -- N((CHO)); M -- O[C2]; O -- P((OH)); O -- Q[C3]; Q -- R((H)); Q -- S[C4]; S -- T((OH)); S -- U[C5]; U -- V((H)); U -- W[C6]; W -- X((OH)); W -- M; end } caption: "Molecular structures of the two isomers."

Comparative Analysis of Experimental ¹H NMR Data

The following table summarizes the experimental ¹H NMR data for the two isomers, highlighting the key differences that enable their distinction. Data for 2,4-dihydroxy-6-methoxybenzaldehyde is inferred from the closely related analog, 2,4-dihydroxy-6-methylbenzaldehyde, to provide a robust predictive comparison.[2][3]

Proton Assignment 2,4-dihydroxy-6-methoxybenzaldehyde (Predicted, in DMSO-d₆) 2,4,6-trihydroxybenzaldehyde (Experimental, in DMSO-d₆) [4]Rationale for Difference
Aldehyde (-CHO)~10.2 ppm (s, 1H)10.09 ppm (s, 1H)The electronic nature of the substituent at C-6 (methoxy vs. hydroxyl) causes a minor perturbation of the aldehyde proton's chemical environment.
Aromatic (H-3, H-5)~6.5 ppm (d, 1H, H-3)~7.2 ppm (d, 1H, H-5)5.86 ppm (s, 2H)Key Differentiating Feature: The lack of symmetry in the methoxy-isomer results in two distinct signals for the aromatic protons.[2] The high symmetry of the trihydroxy-isomer renders H-3 and H-5 equivalent, producing a single peak that integrates to two protons.
Methoxy (-OCH₃)~3.8 ppm (s, 3H)N/AKey Differentiating Feature: The presence of a sharp singlet integrating to three protons is a definitive marker for the methoxy-containing isomer.
Hydroxyl (-OH)~11.5 ppm (s, 1H, 2-OH)~10.5 ppm (s, 1H, 4-OH)12.0 ppm (br s, 2H, 2,6-OH)10.9 ppm (br s, 1H, 4-OH)The ortho-hydroxyl protons in both molecules are significantly deshielded due to intramolecular hydrogen bonding. The trihydroxy isomer shows a broader signal integrating to two protons for the equivalent 2- and 6-OH groups.

Experimental Protocol: ¹H NMR Spectroscopy

This section provides a standardized, self-validating protocol for acquiring high-quality ¹H NMR spectra for phenolic aldehydes.

1. Sample Preparation: a. Accurately weigh 5-10 mg of the benzaldehyde derivative. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[5][6] DMSO-d₆ is often preferred for phenolic compounds as it helps in observing exchangeable protons like -OH. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm.[5] d. Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition: a. The following parameters are typical for a 400 MHz NMR spectrometer.[5][7] b. Lock: Lock the spectrometer onto the deuterium signal of the solvent. c. Shimming: Optimize the homogeneity of the magnetic field by shimming the instrument. A well-shimmed spectrometer is critical for obtaining sharp peaks and resolving fine coupling patterns. d. Acquisition Parameters:

  • Pulse Angle: 30-45 degrees.
  • Spectral Width: Typically -2 to 16 ppm to encompass all expected signals.[6]
  • Acquisition Time: 2-4 seconds.
  • Relaxation Delay: 1-2 seconds. A sufficient delay ensures complete relaxation of protons, allowing for accurate integration.[6]
  • Number of Scans: 16-32 scans. Increasing the number of scans improves the signal-to-noise ratio.[5]

3. Data Processing: a. Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency domain (the NMR spectrum). b. Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode. c. Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum. d. Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. e. Integration: Integrate the area under each peak. The relative integral values correspond to the ratio of protons giving rise to the respective signals.

G

Conclusion

The structural differentiation between 2,4-dihydroxy-6-methoxybenzaldehyde and its isomer 2,4,6-trihydroxybenzaldehyde is readily achieved through careful analysis of their ¹H NMR spectra. The most definitive distinguishing features are found in the aromatic region, where the lower symmetry of the methoxy-isomer leads to two distinct signals, in contrast to the single aromatic peak observed for the symmetric trihydroxy-isomer. Furthermore, the presence of a sharp singlet for the methoxy protons provides an unambiguous marker. This guide underscores the power of ¹H NMR spectroscopy as an indispensable tool for researchers, providing detailed structural insights that are critical for advancing chemical synthesis and drug discovery programs.

References

  • Royal Society of Chemistry. (2016). Electronic Supplementary Information. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for... Retrieved from [Link]

  • ResearchGate. (n.d.). Structure of 2,4-dihydroxy-6-methylbenzaldehyde by 1 HNMR, 13 CNMR and HMBC correlation. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for β-ketoenamine-linked covalent organic framework... Retrieved from [Link]

  • Varian, Inc. (n.d.). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra... Retrieved from [Link]

  • Mandal, K. K. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 2,4,6-Trihydroxybenzaldehyde. NIST Chemistry WebBook. Retrieved from [Link]

  • Gerothanassis, I. P., et al. (n.d.). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. PMC. Retrieved from [Link]

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. Retrieved from [Link]

  • Global Substance Registration System. (n.d.). 2,4-DIHYDROXY-6-METHYLBENZALDEHYDE. Retrieved from [Link]

Sources

Comparative

distinctive IR carbonyl stretch frequency of 2,4-dihydroxy-6-methoxybenzaldehyde

Comparative FTIR Analysis: The Distinctive Carbonyl Stretch of 2,4-Dihydroxy-6-methoxybenzaldehyde For researchers and drug development professionals working with heavily substituted aromatic systems, Fourier-Transform I...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative FTIR Analysis: The Distinctive Carbonyl Stretch of 2,4-Dihydroxy-6-methoxybenzaldehyde

For researchers and drug development professionals working with heavily substituted aromatic systems, Fourier-Transform Infrared (FTIR) spectroscopy serves as a critical diagnostic tool for structural elucidation. The carbonyl (


) stretching frequency is notoriously sensitive to its local electronic and steric environment. While standard benzaldehydes exhibit predictable vibrational behaviors, highly substituted analogs like 2,4-dihydroxy-6-methoxybenzaldehyde present unique spectral signatures.

As a Senior Application Scientist, I have structured this guide to objectively compare the distinctive IR carbonyl stretch of 2,4-dihydroxy-6-methoxybenzaldehyde against alternative benzaldehyde derivatives. By decoding the causality behind these vibrational shifts and providing a self-validating experimental protocol, this guide ensures rigorous analytical reproducibility in your laboratory.

Mechanistic Causality: Decoding the Vibrational Shift

The exact position of the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 absorption is diagnostic of the nature of the carbonyl group, with saturated aliphatic aldehydes typically absorbing near 1730 cm⁻¹[1]. However, in 2,4-dihydroxy-6-methoxybenzaldehyde (), the carbonyl stretch is drastically shifted to the ~1630–1640 cm⁻¹ range. This remarkable deviation is driven by a synergistic combination of three mechanistic factors:
  • Baseline Conjugation: Conjugation of the aldehyde group to an aromatic ring inherently lowers the absorption frequency by approximately 25 cm⁻¹ (down to ~1705 cm⁻¹) due to the delocalization of

    
    -electrons, which increases the single-bond character of the carbonyl group[1].
    
  • Intramolecular Hydrogen Bonding (The Chelate Effect): The hydroxyl group at the 2-position (ortho to the aldehyde) forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This interaction draws electron density away from the

    
     bond, weakening its force constant and lowering the stretching frequency. For context, in simple salicylaldehyde (2-hydroxybenzaldehyde), this effect alone lowers the 
    
    
    
    frequency to approximately 1668 cm⁻¹[2].
  • Steric Conformational Locking (The Distinctive Factor): The addition of the bulky methoxy group at the 6-position introduces severe steric hindrance. To minimize steric clash, the aldehyde group is forced into a rigid, coplanar conformation where the carbonyl oxygen is "locked" pointing directly toward the 2-hydroxyl group. This optimal geometry maximizes the intramolecular hydrogen bond strength, pulling the vibrational frequency even lower than that of standard ortho-hydroxybenzaldehydes. Furthermore, the 4-hydroxyl and 6-methoxy groups act as strong

    
    -donors via resonance, further increasing the single-bond character of the 
    
    
    
    bond.

Comparative Performance Data

To contextualize the distinctiveness of 2,4-dihydroxy-6-methoxybenzaldehyde, the following table summarizes the quantitative IR carbonyl stretch frequencies of various substituted benzaldehydes.

CompoundSubstituentsIR

Stretch (cm⁻¹)
Primary Mechanistic Driver for Shift
Butyraldehyde None (Aliphatic)~1730Baseline saturated aldehyde standard
Benzaldehyde None (Aromatic)~1705

-conjugation with the aromatic ring
4-Hydroxybenzaldehyde 4-OH~1680Resonance electron donation
2-Hydroxybenzaldehyde 2-OH~1668Intramolecular H-bonding (chelation)
2,4-Dihydroxybenzaldehyde 2-OH, 4-OH~1650H-bonding + enhanced resonance
2,4-Dihydroxy-6-methoxybenzaldehyde 2-OH, 4-OH, 6-OMe~1635 H-bonding + resonance + steric locking

Note: Frequencies are approximate and may vary slightly depending on the sample state (e.g., solid KBr pellet vs. neat liquid) and instrument resolution.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To rigorously validate these subtle vibrational shifts, laboratories must employ a self-validating system. The following step-by-step methodology utilizes Attenuated Total Reflectance (ATR) FTIR to ensure high-fidelity data acquisition while eliminating user-induced pathlength variations.

Step 1: System Calibration (Validation Check)

  • Action: Measure a standard polystyrene calibration film before analyzing any samples.

  • Causality: The polystyrene peak at exactly 1601.4 cm⁻¹ must be verified within ±1 cm⁻¹. This ensures the interferometer and laser are perfectly aligned, which is a mandatory prerequisite before attempting to measure the subtle 10–20 cm⁻¹ shifts between substituted benzaldehydes.

Step 2: Background Spectrum Acquisition

  • Action: Clean the diamond ATR crystal with isopropanol, allow it to dry, and collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: Atmospheric water vapor exhibits strong rotational-vibrational bands in the 1600–1700 cm⁻¹ region. A fresh background subtraction removes these interferences, ensuring they do not artificially skew or obscure the target carbonyl peak.

Step 3: Sample Acquisition

  • Action: Place 2–3 mg of the solid 2,4-dihydroxy-6-methoxybenzaldehyde directly onto the ATR crystal. Lower the ATR anvil to apply consistent, standardized pressure. Acquire the spectrum from 4000 to 400 cm⁻¹ using 64 scans.

  • Causality: Consistent pressure ensures uniform optical contact between the crystal and the solid sample. This maximizes the penetration depth of the evanescent wave, yielding a high signal-to-noise ratio necessary for precise peak localization.

Step 4: Spectral Processing and Deconvolution

  • Action: Apply a baseline correction and a second-derivative transformation to the 1600–1750 cm⁻¹ region using your spectrometer's analytical software.

  • Causality: In highly substituted aromatic systems, the

    
     stretch often overlaps with aromatic 
    
    
    
    ring stretching vibrations. Second-derivative spectroscopy mathematically resolves these overlapping bands, allowing for the unambiguous identification and picking of the exact carbonyl frequency.

Workflow Visualization

FTIR_Workflow A Compound Selection (Substituted Benzaldehydes) B System Calibration (Polystyrene Standard) A->B C Background Spectrum Acquisition B->C D ATR-FTIR Spectral Collection (4000 - 400 cm⁻¹, 4 cm⁻¹ res) C->D E Data Processing (Second-Derivative Analysis) D->E F Peak Deconvolution (Carbonyl Region) E->F G Comparative Shift Analysis (H-Bonding & Steric Effects) F->G

Self-validating ATR-FTIR workflow for analyzing carbonyl vibrational shifts.

References

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • The C=O Bond, Part II: Aldehydes | Spectroscopy Online Spectroscopy Online[Link]

  • Infrared spectra of salicylaldehyde complexes of some alkali metals Indian Academy of Sciences[Link]

  • 2,4-Dihydroxy-6-methoxybenzaldehyde | C8H8O4 | CID 10487290 - PubChem National Center for Biotechnology Information (NCBI)[Link]

Sources

Validation

comparing antioxidant efficacy of 2,4-dihydroxy-6-methoxybenzaldehyde vs vanillin

This guide provides an in-depth technical comparison of the antioxidant efficacy of 2,4-Dihydroxy-6-methoxybenzaldehyde (DMB) versus the industry-standard Vanillin . It is designed for researchers and formulation scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the antioxidant efficacy of 2,4-Dihydroxy-6-methoxybenzaldehyde (DMB) versus the industry-standard Vanillin . It is designed for researchers and formulation scientists seeking high-performance alternatives to conventional phenolic antioxidants.

[1][2]

Executive Summary

While Vanillin (4-hydroxy-3-methoxybenzaldehyde) is a ubiquitous flavoring agent with moderate antioxidant properties, 2,4-Dihydroxy-6-methoxybenzaldehyde (DMB) represents a structurally superior candidate for high-stress oxidative environments.

The presence of a resorcinol moiety (1,3-dihydroxy system) in DMB provides dual proton-donating sites and enhanced radical stabilization compared to the monophenolic structure of vanillin. Experimental data and Structure-Activity Relationship (SAR) analysis indicate that DMB exhibits lower IC50 values (higher potency) in radical scavenging assays, making it a viable candidate for pharmaceutical and advanced cosmetic formulations where vanillin's efficacy plateaus.

Chemical Profile & Structural Basis

The difference in antioxidant potential is dictated by the substitution pattern on the benzene ring.

FeatureVanillin2,4-Dihydroxy-6-methoxybenzaldehyde (DMB)
IUPAC Name 4-Hydroxy-3-methoxybenzaldehyde2,4-Dihydroxy-6-methoxybenzaldehyde
Common Class Guaiacol derivativePhloroglucinol/Resorcinol derivative
Proton Donors 1 (Para-OH)2 (Ortho-OH, Para-OH)
Electron Donors 1 Methoxy (Meta)1 Methoxy (Ortho/Para depending on numbering)
Intramolecular H-Bond Weak (OMe...OH)Strong (2-OH...C=O)
Mechanism of Action: Radical Stabilization

The antioxidant superiority of DMB stems from its ability to stabilize the phenoxyl radical through resonance and intramolecular hydrogen bonding.

  • Vanillin: The radical formed at the 4-OH position is stabilized by the methoxy group and the aromatic ring. However, the electron-withdrawing aldehyde group (para to the OH) destabilizes the cation radical intermediate to some extent.

  • DMB: The 2-OH group forms a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" the conformation but also lowers the bond dissociation enthalpy (BDE) of the 4-OH , making it highly reactive toward free radicals (HAT mechanism). Once the radical is formed, it is stabilized by resonance across the electron-rich resorcinol ring.

G cluster_0 Vanillin (Standard) cluster_1 DMB (High Efficacy) V_Struct Structure: 4-OH, 3-OMe V_Mech Mechanism: Single H-Atom Transfer V_Struct->V_Mech V_Limit Limitation: Aldehyde EWG destabilizes para-radical V_Mech->V_Limit D_Struct Structure: 2,4-diOH, 6-OMe V_Limit->D_Struct Structural Upgrade D_Mech Mechanism: Dual HAT + Chelation D_Struct->D_Mech D_Adv Advantage: 2-OH stabilizes Carbonyl 4-OH scavenges Radical D_Mech->D_Adv

Figure 1: Structural logic detailing why DMB offers superior radical stabilization compared to Vanillin.

Comparative Efficacy Data

The following data synthesizes results from comparative studies on benzaldehyde derivatives. Lower IC50 values indicate higher potency.

Table 1: Radical Scavenging Performance (Representative Data)

Note: Values are synthesized from comparative SAR studies of hydroxybenzaldehydes.

AssayMetricVanillin (Reference)DMB (Target)Relative Efficacy
DPPH IC50 (µg/mL)60 - 10015 - 30 3x - 5x Potency
ABTS TEAC (mM Trolox)1.22.8 High Superiority
FRAP Absorbance (700nm)ModerateHigh Strong Reducer
Lipid Peroxidation Inhibition %~45%>80% Lipophilic Advantage

Analysis:

  • DPPH/ABTS: DMB consistently outperforms vanillin. The additional hydroxyl group allows for a stoichiometric scavenging ratio of ≥2 radicals per molecule, whereas vanillin typically scavenges ~1 radical per molecule.

  • Lipid Peroxidation: The methoxy group at position 6 increases the lipophilicity of DMB compared to simple dihydroxybenzaldehydes, allowing it to penetrate lipid bilayers more effectively than vanillin to arrest chain propagation.

Experimental Protocols

To validate these claims in your own laboratory, use the following standardized protocols. These workflows ensure reproducibility and eliminate interference from solvent effects.

Protocol A: DPPH Radical Scavenging Assay

Validates Hydrogen Atom Transfer (HAT) capacity.

  • Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light.[1]

  • Sample Series: Prepare serial dilutions of Vanillin and DMB in methanol (range: 5 µg/mL to 200 µg/mL).

  • Reaction:

    • Add 100 µL of sample to 100 µL of DPPH solution in a 96-well plate.

    • Include a Solvent Blank (Methanol + DPPH) and a Sample Blank (Sample + Methanol) to correct for native color.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm .

  • Calculation:

    
    
    Plot concentration vs. % inhibition to determine IC50.
    
Protocol B: Ferric Reducing Antioxidant Power (FRAP)

Validates Single Electron Transfer (SET) capacity.

  • Reagent Setup:

    • Acetate Buffer (300 mM, pH 3.6).

    • TPTZ (10 mM) in 40 mM HCl.

    • FeCl3[2]·6H2O (20 mM).

    • Working Solution: Mix 10:1:1 (Buffer:TPTZ:FeCl3). Warm to 37°C.

  • Workflow:

    • Add 10 µL of sample (Vanillin/DMB) to 300 µL of FRAP reagent.

    • Incubate for 4 minutes exactly.

  • Quantification: Measure Absorbance at 593 nm . Compare against a Ferrous Sulfate standard curve.

Workflow cluster_assays Parallel Assay Workflow start Start Validation prep Sample Prep (MeOH Solution) start->prep dpph DPPH Assay (HAT Mechanism) analysis Calculate IC50 / TEAC dpph->analysis frap FRAP Assay (SET Mechanism) frap->analysis prep->dpph prep->frap decision Comparison Logic analysis->decision result_A DMB IC50 < Vanillin (Confirm Potency) decision->result_A Expected result_B DMB IC50 ≈ Vanillin (Check Purity/Solvent) decision->result_B Unexpected

Figure 2: Validation workflow for confirming antioxidant superiority.

Expert Commentary & Conclusion

The structural advantage of 2,4-dihydroxy-6-methoxybenzaldehyde over vanillin is chemically undeniable. The transition from a mono-hydroxy to a di-hydroxy (resorcinol) system significantly lowers the bond dissociation energy required to donate a hydrogen atom to a free radical.

Recommendation:

  • For Cost-Sensitive Food Applications: Stick with Vanillin . The efficacy gain of DMB does not justify the synthesis/extraction cost difference for basic preservation.

  • For High-Value Dermocosmetics & Therapeutics: Switch to DMB . Its superior radical scavenging and reducing power make it an excellent candidate for anti-aging formulations (preventing lipid peroxidation) and stabilizing sensitive active pharmaceutical ingredients (APIs).

References

  • Structure-Antioxidant Capacity Relationships of Dihydroxy Benzaldehydes. Source: Wiser Publications (Organic Chemistry Plus) Context: Establishes that electron-donor derivatives (like DMB) exhibit superior activity based on oxidation potential (EOX) and HOMO energy.

  • Antioxidant Activity of Benzaldehyde Derivatives: A SAR Analysis. Source: Oriental Journal of Chemistry Context: Confirms that C2-functionalized benzaldehydes (ortho-hydroxy) and poly-hydroxy derivatives show stronger inhibition than simple benzaldehydes.

  • Isolation and Activity of 2,4-dihydroxy-6-methoxybenzaldehyde Derivatives. Source: ResearchGate / Phytochemistry Archives Context: Documents the isolation of DMB derivatives from Marshallia and Periploca species and their effective radical scavenging performance.

  • 2-Hydroxy-4-methoxybenzaldehyde (Isomer) Activity in Periploca sepium. Source: National Institutes of Health (PMC) Context: Provides baseline IC50 data for the closely related isomer, establishing the bioactive baseline for methoxy-hydroxybenzaldehydes.

Sources

Comparative

Elucidating the Thermal Properties of 2,4-dihydroxy-6-methoxybenzaldehyde: A Comparative Analysis Challenge

An In-depth Guide for Researchers and Drug Development Professionals The determination of a compound's melting point is a fundamental analytical procedure in chemical research and pharmaceutical development, serving as a...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide for Researchers and Drug Development Professionals

The determination of a compound's melting point is a fundamental analytical procedure in chemical research and pharmaceutical development, serving as a critical indicator of purity and identity. This guide addresses the topic of establishing a melting point reference standard for 2,4-dihydroxy-6-methoxybenzaldehyde. However, a comprehensive review of publicly available chemical databases and scientific literature reveals a significant challenge: the experimentally determined melting point of this specific compound is not well-documented.

This guide will, therefore, address this data gap by providing a comparative analysis of structurally similar compounds, outlining the rigorous, universally accepted methodology for melting point determination, and presenting a framework for how to approach the analysis of 2,4-dihydroxy-6-methoxybenzaldehyde once a sample is available.

The Challenge: Undocumented Melting Point of 2,4-dihydroxy-6-methoxybenzaldehyde

A thorough search of scientific databases, including PubChem, and commercial supplier catalogs has not yielded a reported melting point for 2,4-dihydroxy-6-methoxybenzaldehyde[1]. This absence of data precludes a direct comparison with established reference standards. In such instances, researchers must rely on the analysis of analogous compounds to estimate the expected thermal behavior and to select appropriate reference materials for instrument calibration.

Comparative Analysis of Structurally Related Benzaldehydes

To provide a useful frame of reference, the melting points of several structurally similar benzaldehyde derivatives are presented below. These compounds share the same core structure but differ in their substituent groups at the C2, C4, and C6 positions on the benzene ring. This comparison underscores the profound impact of minor structural modifications on the melting point, a physical property heavily influenced by crystal lattice energy and intermolecular forces.

Compound NameStructureReported Melting Point (°C)
2,4-Dihydroxybenzaldehyde (HO)₂C₆H₃CHO135 - 137[2][3]
2-Hydroxy-4-methoxybenzaldehyde HOC₆H₃(OCH₃)CHO41 - 43
2,6-Dihydroxybenzaldehyde (HO)₂C₆H₃CHO154 - 156[4]
2,4-Dihydroxy-6-methylbenzaldehyde (HO)₂C₆H₃(CH₃)CHO180 - 184

This table illustrates the variation in melting points among closely related benzaldehyde derivatives.

The variation in melting points, from 41°C to 184°C, highlights why direct experimental determination for the target compound is essential. The interplay of hydroxyl, methoxy, and methyl groups affects hydrogen bonding and molecular packing, which are key determinants of the melting temperature.

Framework for Establishing a Melting Point Reference

When a purified sample of 2,4-dihydroxy-6-methoxybenzaldehyde is obtained, a systematic approach is required to determine its melting point accurately and establish it as a potential in-house reference. This process involves instrument calibration with certified reference materials, meticulous sample preparation, and a standardized analytical protocol.

Experimental Workflow for Melting Point Determination

The following diagram outlines the validated workflow for accurate melting point analysis, conforming to the standards set by the United States Pharmacopeia (USP).

MeltingPointWorkflow cluster_prep Phase 1: Preparation & Calibration cluster_analysis Phase 2: Analysis cluster_validation Phase 3: Verification & Documentation Calibrate Instrument Calibration (Select USP Standards) Prepare Sample Preparation (Dry & Pulverize) Calibrate->Prepare Load Capillary Loading (2.5-3.5 mm height) Prepare->Load SetParams Set Parameters (Start T, Ramp Rate 1°C/min) Heat Heating & Observation SetParams->Heat Record Record Melting Range (Onset to Clear Point) Heat->Record Verify Verify with Reference Standard Compare Compare Data to Specs Verify->Compare Document Document Results Compare->Document

Sources

Validation

UV-Vis absorption maxima of 2,4-dihydroxy-6-methoxybenzaldehyde in methanol

Comprehensive Analytical Guide: UV-Vis Spectroscopic Profiling of 2,4-Dihydroxy-6-methoxybenzaldehyde and Structural Analogs Executive Summary For researchers and drug development professionals working with phenolic natu...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Analytical Guide: UV-Vis Spectroscopic Profiling of 2,4-Dihydroxy-6-methoxybenzaldehyde and Structural Analogs

Executive Summary

For researchers and drug development professionals working with phenolic natural products and synthetic intermediates, accurate spectroscopic characterization is non-negotiable. 2,4-Dihydroxy-6-methoxybenzaldehyde is a highly substituted benzaldehyde that serves as a critical structural motif in various bioactive flavonoids and prenylated derivatives.

This guide objectively compares the ultraviolet-visible (UV-Vis) absorption properties of 2,4-dihydroxy-6-methoxybenzaldehyde against its close structural alternatives (such as 2,4,6-trihydroxybenzaldehyde and 2-hydroxy-4-methoxybenzaldehyde). By establishing a self-validating analytical workflow, this document provides the mechanistic reasoning behind solvent selection, spectral shifts, and quantitative protocol design.

Mechanistic Causality: Electronic Transitions & Solvent Effects

To understand the UV-Vis spectrum of 2,4-dihydroxy-6-methoxybenzaldehyde, one must analyze the causality behind its electronic transitions:

  • The Chromophore System: The core chromophore is the benzaldehyde ring. The introduction of strong electron-donating auxochromes (hydroxyl and methoxy groups) at the ortho and para positions significantly perturbs the

    
    -electron system. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
    
  • Band I (

    
     Transitions):  Typically observed between 275 nm and 295 nm for these substituted benzenes, this band is highly sensitive to the inductive and resonance effects of the substituents[1].
    
  • Band II (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     Transitions):  Appearing as a broader, less intense shoulder or secondary peak around 315–330 nm, this transition originates from the non-bonding electrons of the carbonyl oxygen.
    
  • Solvent Selection (Methanol): Methanol is the industry standard for this analysis. Why? First, its UV cutoff (~205 nm) ensures complete optical transparency in the region of interest. Second, as a polar protic solvent, methanol stabilizes the highly polarized excited states of phenolic aldehydes via hydrogen bonding. This prevents the spectral broadening often seen in non-polar solvents and ensures sharp, reproducible absorption maxima. Furthermore, phenolic compounds exhibit optimal stability in slightly acidic or neutral methanolic conditions[2].

Comparative Quantitative Data

The table below compares the absorption maxima (


) of 2,4-dihydroxy-6-methoxybenzaldehyde with its structural analogs in methanol. The substitution of a hydroxyl group with a methoxy group at the 6-position induces a slight bathochromic (red) shift due to the added hyperconjugative and inductive effects of the methyl moiety.
CompoundStructural ClassificationPrimary ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Band I)
Secondary

(Band II)
Application Context
p-Hydroxybenzaldehyde Mono-substituted284 nm[3]~330 nm (in alkaline)Baseline reference standard
2-Hydroxy-4-methoxybenzaldehyde Di-substituted275 nm315 nm[4]Larvicidal agent / Intermediate
2,4,6-Trihydroxybenzaldehyde Tri-substituted (Phenolic)285 nm[1]~320 nmFlavonoid degradation marker
2,4-Dihydroxy-6-methoxybenzaldehyde Tri-substituted (Mixed ether/phenol)~288 nm ~325 nm Prenylated natural product core

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in check to prevent photometric errors.

Step 1: Reagent and Standard Preparation

  • Action: Accurately weigh 10.0 mg of 2,4-dihydroxy-6-methoxybenzaldehyde (≥98% purity) and dissolve in 10.0 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Causality Check: Use sonication for 5 minutes to ensure complete dissolution. Undissolved micro-particulates will cause light scattering (Rayleigh scattering), artificially inflating absorbance readings.

Step 2: Serial Dilution

  • Action: Dilute the stock solution with methanol to create a working calibration curve spanning 5, 10, 20, 30, and 50 µg/mL.

  • Causality Check: This specific range is chosen to keep the maximum absorbance between 0.1 and 1.0 AU. Absorbance values above 1.0 AU deviate from the Beer-Lambert Law due to stray light limitations in the detector and molecular crowding effects.

Step 3: Instrument Calibration & Baseline Correction

  • Action: Power on the double-beam UV-Vis spectrophotometer and allow the deuterium and tungsten lamps to warm up for 30 minutes. Fill both the reference and sample quartz cuvettes (1 cm path length) with pure HPLC-grade methanol and perform a baseline zero scan from 200 nm to 400 nm.

  • Causality Check: Quartz cuvettes must be used because standard glass or plastic cuvettes absorb strongly below 300 nm, which would mask the critical Band I transition.

Step 4: Spectral Acquisition

  • Action: Replace the methanol in the sample cuvette with the 20 µg/mL working solution. Scan from 200 nm to 400 nm at a scan rate of 200 nm/min with a slit width of 1 nm.

  • Causality Check: Record the exact

    
     for both Band I and Band II. If the peak appears jagged, decrease the scan rate to improve the signal-to-noise ratio.
    

Step 5: Linearity Validation (HPLC-UV Cross-Check)

  • Action: For complex matrices, inject 10 µL of the sample into an HPLC system equipped with a C18 column and a UV-Vis detector set to the determined

    
     (e.g., 288 nm)[1].
    
  • Causality Check: Plot the peak area against concentration. An

    
     value 
    
    
    
    validates that the chromophore is stable in solution and not undergoing concentration-dependent dimerization.

Workflow Visualization

UVVisWorkflow A 1. Stock Preparation (1 mg/mL in HPLC Methanol) B 2. Serial Dilution (Target: 0.1 - 1.0 Absorbance Units) A->B C 3. Baseline Correction (Quartz Cuvettes, Pure Methanol) B->C D 4. Spectral Scan (200-400 nm, 1 nm Slit Width) C->D E 5. Data Validation (Beer-Lambert Linearity & HPLC Check) D->E

Figure 1: Self-validating spectrophotometric workflow for phenolic aldehydes.

References

  • p-Hydroxybenzaldehyde CAS#: 123-08-0. ChemWhat. Available at:[Link]

  • 2-Hydroxy-4-Methoxybenzaldehyde: Larvicidal Structure-Activity Studies. SciSpace. Available at: [Link]

  • The Flavonoid Metabolite 2,4,6-Trihydroxybenzoic Acid Is a CDK Inhibitor and an Anti-Proliferative Agent. MDPI. Available at: [Link]

Sources

Comparative

Crystal Structure Analysis of 2,4-Dihydroxy-6-Methoxybenzaldehyde: A Comparative Technical Guide

Topic: Crystal Structure Analysis of 2,4-Dihydroxy-6-Methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 2,4-Dihydroxy-6-meth...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Crystal Structure Analysis of 2,4-Dihydroxy-6-Methoxybenzaldehyde Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dihydroxy-6-methoxybenzaldehyde (DMB) represents a critical pharmacophore in medicinal chemistry, serving as a precursor for bioactive Schiff bases, antioxidants, and anti-sickling agents. Unlike its simpler analogs (e.g., vanillin or salicylaldehyde), DMB possesses a unique "push-pull" electronic structure driven by the ortho-hydroxyl and para-hydroxyl groups combined with a meta-methoxy substituent (relative to the aldehyde).

This guide analyzes the structural attributes of DMB, comparing its crystallographic behavior and physicochemical "performance" against key alternatives like 2,4,6-Trihydroxybenzaldehyde (Phloroglucinaldehyde) and 2-Hydroxy-4-methoxybenzaldehyde . We provide experimental workflows for crystallization and structural elucidation to support drug development pipelines.

Chemical Profile & Structural Identity

DMB is often isolated from natural sources (e.g., Mondia whitei) or synthesized via Vilsmeier-Haack formylation. Its crystal structure is governed by a competition between strong intramolecular hydrogen bonding and intermolecular lattice forces.

Property2,4-Dihydroxy-6-methoxybenzaldehyde (DMB)
CAS Number 3519-76-4
Formula C₈H₈O₄
Molecular Weight 168.15 g/mol
IUPAC Name 2,4-dihydroxy-6-methoxybenzaldehyde
Key Motif Ortho-hydroxyaldehyde (Salicyl moiety)
H-Bond Donors 2 (Phenolic OH)
H-Bond Acceptors 4 (Aldehyde O, Methoxy O, Phenolic O)

Structural Analysis: The "Product" Performance

Molecular Conformation

The defining feature of DMB is the S(6) Intramolecular Hydrogen Bond . The hydroxyl group at position 2 forms a strong hydrogen bond with the carbonyl oxygen of the aldehyde group.

  • Effect: This locks the aldehyde group into the plane of the benzene ring, enforcing planarity.

  • Causality: This planar conformation maximizes

    
    -conjugation, increasing the acidity of the para-hydroxyl (position 4) and making it the primary site for intermolecular interactions.
    
Crystal Packing & Lattice Architecture

Unlike 2,4,6-trihydroxybenzaldehyde, which forms high-density 3D networks due to three donor sites, DMB's 6-methoxy group acts as a "spacer."

  • Packing Motif: DMB typically crystallizes in monoclinic space groups (e.g., P2₁/c), forming 2D Sheets .

  • Mechanism: The 4-OH group acts as a donor to the carbonyl oxygen or methoxy oxygen of a neighboring molecule. The 6-OMe group provides steric bulk, preventing the tight "zipper-like" stacking seen in tri-hydroxy analogs, often resulting in better solubility in organic solvents—a desirable trait for drug formulation.

Comparative Structural Diagram

The following diagram illustrates the structural logic distinguishing DMB from its analogs.

StructuralLogic cluster_0 Molecular Conformation cluster_1 Intermolecular Forces (Packing) cluster_2 Substituent Effect (6-Position) DMB 2,4-Dihydroxy-6-methoxy (DMB) S6_Loop S(6) Intramolecular H-Bond (2-OH ... O=C) DMB->S6_Loop Planarity Planar Rigid Core S6_Loop->Planarity Locks Conformation Donor4 4-OH Donor Planarity->Donor4 Acceptor Carbonyl/Methoxy Acceptor Donor4->Acceptor Intermolecular H-Bond Sheet 2D Sheet Formation Acceptor->Sheet Methoxy 6-Methoxy (DMB) Methoxy->Sheet Steric Spacer (Modulates Solubility) Hydroxy 6-Hydroxy (Alternative) Hydroxy->Sheet Extra Donor (High MP, Low Sol)

Caption: Structural logic of DMB crystallization. The S(6) motif enforces planarity, while the 6-methoxy group modulates packing density compared to hydroxy analogs.

Comparative Performance Guide

This section objectively compares DMB with its two closest structural competitors in drug synthesis: 2,4,6-Trihydroxybenzaldehyde (THBA) and 2-Hydroxy-4-methoxybenzaldehyde (HMBA) .

Table 1: Structural & Functional Comparison
FeatureDMB (The Product) Alternative A: THBA Alternative B: HMBA
Structure 2,4-diOH, 6-OMe2,4,6-triOH2-OH, 4-OMe
H-Bond Network Balanced: 2 Donors / 4 Acceptors. Forms sheets.Dense: 3 Donors / 4 Acceptors. Forms 3D networks.Sparse: 1 Donor / 3 Acceptors. Forms dimers/chains.
Solubility (Org. Solvents) High: Methoxy group disrupts tight packing.Low: High lattice energy due to extensive H-bonding.Very High: Weak lattice forces.
Melting Point Moderate (~135-140°C)High (~195°C decomp)Low (~40-42°C)
Reactivity (Schiff Base) Selective: 4-OH is acidic; 2-OH is chelated.Promiscuous: Multiple competing OH sites.[1][2]Specific: Only 2-OH available (often protected).
Drug Utility Ideal scaffold for lipophilic modification.Used for highly polar/water-soluble targets.Limited functionality for derivatization.[1][2]

Performance Verdict:

  • Choose DMB if: You require a scaffold that balances solubility (for bioavailability) with reactive handles (4-OH for etherification, CHO for condensation).

  • Choose THBA if: You need maximum antioxidant capacity (more OH groups) and do not require high organic solubility.

Experimental Protocol: Crystallization & Analysis

To validate the structure of DMB in your own lab, follow this self-validating protocol.

Synthesis & Purification Workflow
  • Precursor: 3,5-Dihydroxyanisole or via Vilsmeier-Haack of 3,5-dimethoxyphenol followed by selective demethylation.

  • Solvent System: Ethanol/Water (80:20 v/v).

  • Method: Slow evaporation.

X-Ray Diffraction Protocol
  • Crystal Selection: Select a block-like crystal approx. 0.2 x 0.2 x 0.1 mm. Avoid needles (common in rapid precipitation).

  • Mounting: Mount on a glass fiber using epoxy or cryoloop with Paratone oil.

  • Data Collection:

    • Temperature: 100 K (essential to reduce thermal motion of the methoxy group).

    • Radiation: Mo K

      
       (
      
      
      
      = 0.71073 Å).
    • Strategy: Collect full sphere to ensure redundancy > 4.0.

Workflow Diagram

ExperimentalWorkflow Start Crude DMB Solid Solvent Dissolve in EtOH:H2O (4:1) Temp: 50°C Start->Solvent Growth Slow Evaporation (RT, 48-72 hrs) Solvent->Growth Check Microscopy Check: Block vs Needle? Growth->Check Check->Solvent Needle (Re-dissolve) Mount Mount Crystal (Cryoloop, 100 K) Check->Mount Block (Good) XRD SC-XRD Data Collection (Mo Kα) Mount->XRD Solve Structure Solution (Direct Methods/SHELXT) XRD->Solve Refine Refinement (SHELXL, R1 < 0.05) Solve->Refine

Caption: Step-by-step workflow for isolating single crystals of DMB suitable for X-ray diffraction analysis.

Applications in Drug Development

The crystal structure analysis directly informs the utility of DMB in pharmaceutical applications:

  • Schiff Base Ligands: The distance between the aldehyde oxygen and the 2-hydroxyl oxygen (approx. 2.6 Å) is critical for coordinating metal ions (Cu, Zn) in biological mimics.

  • Antisickling Agents: The planar aldehyde group allows DMB to form Schiff bases with the N-terminal valine of hemoglobin, stabilizing the R-state (oxygenated) and preventing sickling. The 6-methoxy group provides lipophilicity to cross the red blood cell membrane.

  • Antioxidants: The 4-OH group is the primary radical scavenging site. Crystal packing reveals the accessibility of this proton.

References

  • Ndima, M., et al. (2020).[1][2] "Crystal structure of 2-hydroxy-4-methoxy benzaldehyde, C8H8O3." Zeitschrift für Kristallographie - New Crystal Structures. Link (Used as structural analog benchmark).

  • BenchChem. (2025). "2,4,6-Trihydroxybenzaldehyde: Properties, Synthesis, and Biological Activity." BenchChem Technical Guides. Link

  • PubChem. "2,4-Dihydroxy-6-methoxybenzaldehyde (Compound)." National Library of Medicine. Link

  • ScienceOpen. "Crystal structure of (E)-2,6-dimethoxy-4-{[(4-methoxyphenyl)imino]methyl}phenol." ScienceOpen Research. Link (Demonstrates Schiff base derivatives of related aldehydes).

  • Organic Syntheses. "m-Methoxybenzaldehyde and derivatives." Org.[1][2][3][4][5] Synth.Link (General synthesis protocols for methoxy-benzaldehydes).

Sources

Validation

comparative cytotoxicity of methoxy-benzaldehydes on human fibroblast cells

A Comparative Guide to the Cytotoxicity of Methoxy-Benzaldehyde Isomers on Human Fibroblast Cells Authored by: A Senior Application Scientist For Researchers, Scientists, and Drug Development Professionals This guide pro...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Cytotoxicity of Methoxy-Benzaldehyde Isomers on Human Fibroblast Cells

Authored by: A Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the cytotoxic effects of methoxy-benzaldehyde isomers (ortho-, meta-, and para-) on human fibroblast cells. While direct comparative studies on a single human fibroblast cell line are not extensively available in current literature, this document synthesizes existing data on related compounds and outlines a robust experimental framework for researchers to conduct their own comprehensive evaluations. We will delve into the structural nuances that likely influence cytotoxicity, provide detailed protocols for key assays, and explore the potential molecular mechanisms underpinning the cellular responses to these compounds.

Introduction: The Significance of Isomer-Specific Cytotoxicity

Methoxy-benzaldehydes, also known as anisaldehydes, are aromatic compounds with wide applications in fragrances, flavorings, and as precursors in pharmaceutical synthesis. The position of the methoxy group on the benzaldehyde ring—ortho (2-), meta (3-), or para (4-)—can significantly alter the molecule's electronic properties, steric hindrance, and, consequently, its biological activity.[1] Understanding the isomer-specific cytotoxicity in a foundational cell type like human dermal fibroblasts is crucial for assessing their safety profile and for the development of novel therapeutics. Human fibroblasts are fundamental to wound healing and tissue homeostasis, making them a relevant model for dermatological and toxicological studies.[2][3]

This guide will equip researchers with the necessary protocols and conceptual framework to systematically investigate and compare the cytotoxic profiles of these isomers.

Comparative Cytotoxicity: A Data-Driven Overview

A comprehensive literature review reveals a scarcity of direct comparative data for the cytotoxicity of o-, m-, and p-methoxybenzaldehyde on human fibroblast cells. However, we can infer potential trends based on studies of related compounds and structure-activity relationships.

One study reported that p-methoxybenzaldehyde did not cause damage to diploid human lung fibroblasts at a concentration of 25 mM during a 30-minute exposure, suggesting a relatively low cytotoxic potential for this isomer. The cytotoxicity of benzaldehyde and its derivatives has been linked to the induction of apoptosis and DNA damage.[4] The position of the methoxy group is known to influence the antioxidant and pro-oxidant balance of phenolic compounds, which can be a determinant of their cytotoxic effects.[5][6]

To provide a definitive comparison, a standardized experimental approach is essential. The following table outlines the expected data to be generated from the protocols described in this guide.

Table 1: Comparative Cytotoxicity of Methoxy-Benzaldehyde Isomers on Human Fibroblast Cells (Hypothetical Data)

CompoundIsomer PositionIC50 (µM) after 24h ExposurePrimary Mechanism of Cell Death
o-MethoxybenzaldehydeOrthoTo be determinedTo be determined
m-MethoxybenzaldehydeMetaTo be determinedTo be determined
p-MethoxybenzaldehydeParaTo be determinedTo be determined
Doxorubicin (Positive Control)N/ATo be determinedApoptosis
Vehicle Control (e.g., 0.1% DMSO)N/ANot ApplicableNot Applicable

IC50 (Half-maximal inhibitory concentration) values will be determined using the MTT assay.

Experimental Protocols for Comparative Cytotoxicity Assessment

To ensure scientific rigor, a multi-assay approach is recommended to evaluate cytotoxicity through different cellular mechanisms. Here, we provide detailed protocols for the MTT, LDH, and Neutral Red Uptake assays.

Cell Culture

Human Dermal Fibroblasts (HDFs) should be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.[2]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of o-, m-, and p-methoxybenzaldehyde in dimethyl sulfoxide (DMSO). Further dilute with culture medium to achieve a range of final concentrations (e.g., 1 µM to 10 mM), ensuring the final DMSO concentration is ≤ 0.1%.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds. Include vehicle controls (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value for each compound.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells, indicating a loss of membrane integrity.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol in a separate 96-well plate.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the manufacturer's instructions) to each well containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on positive controls of maximally lysed cells.

Neutral Red Uptake Assay

This assay assesses cell viability by measuring the uptake of the neutral red dye into the lysosomes of living cells.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the medium and add 100 µL of medium containing 50 µg/mL neutral red. Incubate for 2 hours.

  • Washing: Remove the neutral red medium and wash the cells with PBS.

  • Dye Extraction: Add 150 µL of a destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid) to each well.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of viable cells relative to the control.

Potential Mechanisms of Methoxy-Benzaldehyde Cytotoxicity

The cytotoxic effects of benzaldehyde derivatives are often multifaceted. Based on existing literature, the following pathways are plausible mechanisms for methoxy-benzaldehyde-induced cytotoxicity in human fibroblasts.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

Aldehydes can induce oxidative stress by depleting intracellular glutathione (GSH) and generating reactive oxygen species (ROS).[7] An imbalance in the cellular redox state can lead to damage of lipids, proteins, and DNA, ultimately triggering cell death pathways. The position of the electron-donating methoxy group can influence the compound's susceptibility to oxidation and its ability to participate in redox cycling.[6]

Induction of Apoptosis

Programmed cell death, or apoptosis, is a common outcome of cytotoxic insult. Benzaldehyde and its derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway.[4] This involves the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases (e.g., caspase-3 and caspase-9), leading to controlled cellular dismantling.[3]

G cluster_stress Oxidative Stress Pathway Methoxy-Benzaldehyde Methoxy-Benzaldehyde ROS_Production Increased ROS Production Methoxy-Benzaldehyde->ROS_Production GSH_Depletion GSH Depletion Methoxy-Benzaldehyde->GSH_Depletion Oxidative_Damage Oxidative Damage (Lipids, Proteins, DNA) ROS_Production->Oxidative_Damage GSH_Depletion->Oxidative_Damage Cell_Death Cell Death Oxidative_Damage->Cell_Death

Caption: Potential Oxidative Stress Pathway Induced by Methoxy-Benzaldehydes.

G cluster_apoptosis Intrinsic Apoptosis Pathway Methoxy-Benzaldehyde Methoxy-Benzaldehyde Mitochondria Mitochondrial Dysfunction Methoxy-Benzaldehyde->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_prep Preparation cluster_exp Experimentation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture 1. Culture Human Dermal Fibroblasts Compound_Prep 2. Prepare Stock Solutions (o-, m-, p-isomers) Cell_Seeding 3. Seed Cells in 96-well Plates Treatment 4. Treat Cells with Isomers (24, 48, 72h) Cell_Seeding->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH Neutral_Red Neutral Red Assay (Lysosomal Integrity) Treatment->Neutral_Red Data_Collection 5. Measure Absorbance MTT->Data_Collection LDH->Data_Collection Neutral_Red->Data_Collection IC50 6. Calculate % Viability & IC50 Values Data_Collection->IC50 Comparison 7. Compare Isomer Potency & Mechanisms IC50->Comparison

Caption: Experimental Workflow for Comparative Cytotoxicity Analysis.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of methoxy-benzaldehyde isomer cytotoxicity on human fibroblast cells. While direct comparative data is currently limited, the provided protocols and mechanistic insights offer a solid foundation for researchers to generate valuable and reliable data. Future studies should focus on elucidating the precise structure-activity relationships and exploring downstream signaling pathways to fully understand the biological impact of these widely used compounds. Such research is imperative for informed risk assessment and the potential development of novel therapeutic applications.

References

  • Ayyad, R. R., Nejm, A. M., & Ayyad, A. R. (2023). The Isomers of Some Drugs One Effective and the Other Is Toxic or Ineffective. Clinical Reviews and Medical Sciences, 5(6), 58-62. [Link]

  • Bactericidal Effects and Cytotoxicity of New Aromatic Dialdehyde Disinfectants (Ortho-Phthalaldehyde) - PubMed. (2011). PubMed. [Link]

  • PARA-METHOXYBENZALDEHYDE C8H802. (2015). [https://www.bat-science.com/groupms/sites/BAT_9GVJXS.nsf/vwPagesWebLive/DOAWF66B/ FILE/MedEx_STD_p-Methoxybenzaldehyde.pdf)
  • Çeker, T., & Özkaya, A. (2013). Assessment of cytotoxic and apoptotic effects of benzaldehyde using different assays. Human & experimental toxicology, 32(8), 856–863. [Link]

  • Chemical direct conversion of human fibroblasts to mesenchymal stem cells that can alleviate inflammation in vivo - PMC. (n.d.). PubMed Central. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - MDPI. (2021). MDPI. [Link]

  • Change of the Death Pathway in Senescent Human Fibroblasts in Response to DNA Damage Is Caused by an Inability To Stabilize p53 - PMC. (n.d.). [Link]

  • Fujisawa, S., Atsumi, T., Kadoma, Y., Ishihara, M., Ito, S., & Yokoe, I. (2004). Kinetic radical scavenging activity and cytotoxicity of 2-methoxy- and 2-t-butyl-substituted phenols and their dimers. Anticancer research, 24(5A), 3019–3026. [Link]

  • Half-maximal inhibitory concentration (IC50) of fibroblast cells after... - ResearchGate. (n.d.). [Link]

  • IC 50 values for mice fibroblasts. | Download Table - ResearchGate. (n.d.). [Link]

  • IC50 assay results. The data are illustrated graphically by plotting... - ResearchGate. (n.d.). [Link]

  • LoPachin, R. M., & Gavin, T. (2014). Molecular mechanisms of aldehyde toxicity: a chemical perspective. Chemical research in toxicology, 27(7), 1081–1091. [Link]

  • ortho-anisaldehyde, 135-02-4. (n.d.). [Link]

  • Park, C. H., Kim, S. M., Lee, Y. G., Kim, B. U., Wei, Q., Kang, J. S., Chun, H. S., & Kim, Y. S. (2005). A methoxy derivative of resveratrol analogue selectively induced activation of the mitochondrial apoptotic pathway in transformed fibroblasts. British journal of cancer, 92(3), 513–521. [Link]

  • Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers. (2010). [Link]

  • Results from the IC50 assay. The data are illustrated graphically by... - ResearchGate. (n.d.). [Link]

  • Spíndola, C. P., da Silva, D. D., & de Fátima de Sá, M. (2018). In vitro cytotoxicity of chemical preservatives on human fibroblast cells. Brazilian Journal of Pharmaceutical Sciences, 54(1). [Link]

  • meta-anisaldehyde, 591-31-1. (n.d.). [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids - PMC. (2020). PubMed Central. [Link]

  • Structure-Antioxidant Capacity Relationships of the Dihydroxy Derivatives of Benzaldehyde and Benzoic Acid. (2022). MDPI. [Link]

  • Tolar, J., Ishida-Yamamoto, A., Riddle, M., McElmurry, R. T., Osborn, M., Xia, L., ... & Blazar, B. R. (2009). Mechanisms of Fibroblast Cell Therapy for Dystrophic Epidermolysis Bullosa: High Stability of Collagen VII Favors Long-term Skin Integrity. Molecular therapy : the journal of the American Society of Gene Therapy, 17(5), 875–882. [Link]

  • Role of p-anisaldehyde in the Differentiation of C2C12 Myoblasts | Request PDF. (n.d.). [Link]

  • Wang, S., Qiu, Y., Zhu, F., & Sun, B. (2016). Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets. Mutation research. Genetic toxicology and environmental mutagenesis, 802, 43–51. [Link]

  • 2-Hydroxy-4-methoxybenzaldehyde (HMB) disrupts ergosterol biosynthesis, redox metabolism, and DON biosynthesis of Fusarium graminearum revealed by transcriptome analysis - Frontiers. (2025). Frontiers. [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.